molecular formula C6H8O3 B1335189 4-Hydroxy-4-methylpent-2-ynoic acid CAS No. 50624-25-4

4-Hydroxy-4-methylpent-2-ynoic acid

Cat. No.: B1335189
CAS No.: 50624-25-4
M. Wt: 128.13 g/mol
InChI Key: SSMODACYDJLXEK-UHFFFAOYSA-N
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Description

4-Hydroxy-4-methylpent-2-ynoic acid is a useful research compound. Its molecular formula is C6H8O3 and its molecular weight is 128.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-hydroxy-4-methylpent-2-ynoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-6(2,9)4-3-5(7)8/h9H,1-2H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSMODACYDJLXEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#CC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60390373
Record name 4-hydroxy-4-methylpent-2-ynoic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50624-25-4
Record name 4-hydroxy-4-methylpent-2-ynoic acid
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Record name 50624-25-4
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Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 4-Hydroxy-4-methylpent-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-4-methylpent-2-ynoic acid is a fascinating molecule characterized by a terminal carboxylic acid and a tertiary alcohol flanking a central alkyne functionality. This unique structural arrangement imparts specific chemical properties that make it an intriguing building block in organic synthesis and a compound of interest for potential applications in medicinal chemistry. The presence of multiple reactive functional groups offers a versatile platform for the synthesis of more complex molecules. This guide provides an in-depth exploration of the primary synthesis pathways for this compound, focusing on the underlying chemical principles, detailed experimental protocols, and potential applications, thereby serving as a comprehensive resource for researchers in the field.

While specific therapeutic applications for this compound are not extensively documented in publicly available literature, the broader class of acetylenic metabolites is known for a wide range of biological activities.[1][2] Naturally occurring compounds containing acetylenic bonds have demonstrated antitumor, antibacterial, antimicrobial, antifungal, and immunosuppressive properties, making them valuable leads in drug discovery.[1][2] Therefore, the synthesis of novel acetylenic hydroxy acids like this compound is a key area of research for accessing new chemical entities with potential therapeutic value.

Primary Synthesis Pathway: Carboxylation of 2-Methyl-3-butyn-2-ol

The most established and reliable method for the synthesis of this compound is a two-step process commencing with the readily available starting material, 2-methyl-3-butyn-2-ol. This pathway is advantageous due to the commercial availability and low cost of the starting materials, as well as the relatively straightforward reaction sequence.

The overall transformation can be visualized as follows:

Synthesis_Pathway_1 cluster_0 Step 1: Favorskii Reaction cluster_1 Step 2: Carboxylation Acetylene Acetylene 2-Methyl-3-butyn-2-ol 2-Methyl-3-butyn-2-ol Acetylene->2-Methyl-3-butyn-2-ol Base (e.g., KOH) Acetone Acetone Acetone->2-Methyl-3-butyn-2-ol 4-Hydroxy-4-methylpent-2-ynoic_acid 4-Hydroxy-4-methylpent-2-ynoic_acid 2-Methyl-3-butyn-2-ol->4-Hydroxy-4-methylpent-2-ynoic_acid 1. n-BuLi 2. CO2 3. H3O+ Favorskii_Reaction KOH K+ -OH Acetone H3C-C(=O)-CH3 Alkoxide H-C≡C-C(O- K+)(CH3)2 Product Product Alkoxide->Product + H2O (workup) Acetylide Acetylide Acetylide->Alkoxide + Acetone

Figure 2: Mechanism of the Favorskii reaction for 2-methyl-3-butyn-2-ol synthesis.

Step 2: Carboxylation of 2-Methyl-3-butyn-2-ol

The second and final step is the carboxylation of the terminal alkyne of 2-methyl-3-butyn-2-ol. This is typically achieved by deprotonating the terminal alkyne with a strong organometallic base, such as n-butyllithium (n-BuLi), to form a lithium acetylide. This highly nucleophilic intermediate then reacts with carbon dioxide (CO2), which acts as an electrophile. A subsequent acidic workup protonates the resulting carboxylate to yield the final product, this compound.

Reaction Mechanism:

Carboxylation_Reaction nBuLi n-BuLi CO2 O=C=O Carboxylate O=C(O- Li+)-C≡C-C(OH)(CH3)2 Product Product Carboxylate->Product + H3O+ (workup) Acetylide Acetylide Acetylide->Carboxylate + CO2

Figure 3: Mechanism of the carboxylation of 2-methyl-3-butyn-2-ol.

Experimental Protocol

The following is a representative experimental protocol for the synthesis of this compound via the carboxylation of 2-methyl-3-butyn-2-ol. This protocol is based on established procedures for similar carboxylation reactions and should be performed by trained personnel in a well-ventilated fume hood, taking all necessary safety precautions, especially when handling n-butyllithium. [3][4] Materials and Equipment:

Reagent/EquipmentPurpose
2-Methyl-3-butyn-2-olStarting material
n-Butyllithium (2.5 M in hexanes)Strong base for deprotonation
Dry Carbon Dioxide (gas or solid)Electrophile for carboxylation
Anhydrous Tetrahydrofuran (THF)Reaction solvent
Diethyl etherExtraction solvent
Hydrochloric acid (1 M)For acidic workup
Saturated sodium chloride solution (brine)For washing
Anhydrous magnesium sulfateDrying agent
Three-neck round-bottom flaskReaction vessel
Dropping funnelFor controlled addition of reagents
Low-temperature thermometerTo monitor reaction temperature
Magnetic stirrer and stir barFor mixing
Inert gas supply (Argon or Nitrogen)To maintain anhydrous conditions
Dry ice/acetone bathFor cooling
Separatory funnelFor extraction
Rotary evaporatorFor solvent removal

Procedure:

  • Reaction Setup: A 500 mL three-neck round-bottom flask equipped with a magnetic stir bar, a low-temperature thermometer, a dropping funnel, and an inlet for inert gas is assembled and flame-dried under a stream of argon or nitrogen.

  • Initial Charging: The flask is allowed to cool to room temperature under an inert atmosphere. Anhydrous THF (150 mL) is added to the flask, followed by 2-methyl-3-butyn-2-ol (e.g., 5.0 g, 59.4 mmol).

  • Deprotonation: The solution is cooled to -78 °C using a dry ice/acetone bath. n-Butyllithium (2.5 M in hexanes, 23.8 mL, 59.4 mmol) is added dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not rise above -70 °C. The formation of the lithium acetylide may result in a color change and/or the formation of a precipitate. The mixture is stirred for an additional hour at -78 °C.

  • Carboxylation: Dry carbon dioxide gas is bubbled through the solution for 1-2 hours, or an excess of crushed dry ice is carefully added in small portions. The reaction is highly exothermic, and the temperature should be carefully monitored and maintained below -65 °C. [3]5. Quenching and Workup: The reaction mixture is allowed to warm to room temperature. The reaction is then quenched by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).

  • Extraction: The aqueous layer is extracted three times with diethyl ether (3 x 100 mL). The combined organic layers are washed with brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Alternative Synthesis Pathways

While the carboxylation of 2-methyl-3-butyn-2-ol is the most direct and well-supported route, other potential pathways are worth considering for their synthetic utility.

Reaction of Propiolic Acid with Acetone

A conceptually straightforward approach is the direct reaction of propiolic acid with acetone. This would likely involve the formation of a dianion of propiolic acid by deprotonation of both the carboxylic acid and the terminal alkyne with a very strong base (e.g., two equivalents of n-butyllithium). This dianion could then act as a nucleophile, attacking the carbonyl carbon of acetone. However, controlling the reactivity of the dianion and potential side reactions could be challenging.

Selective Oxidation of 4-Methyl-2-pentyne-1,4-diol

Another potential route involves the synthesis of 4-methyl-2-pentyne-1,4-diol, followed by the selective oxidation of the primary alcohol to a carboxylic acid. The diol can be synthesized from the reaction of the monolithium salt of propargyl alcohol with acetone. The subsequent selective oxidation of the primary alcohol in the presence of the tertiary alcohol would be the critical step. Various modern oxidation methods could be explored for this transformation, such as those employing TEMPO or other selective oxidizing agents. [5][6]

Applications and Future Outlook

As previously mentioned, specific applications of this compound in drug development are not well-documented. However, the structural motifs present in this molecule are found in various biologically active compounds. Hydroxy acids are widely used in dermatology and cosmetics for their exfoliating and anti-aging properties. [7][8]Furthermore, the alkyne functionality is a versatile handle for further chemical modifications, such as "click" chemistry, which is extensively used in drug discovery and bioconjugation.

The synthesis of steroid-triazole hybrids, for example, has utilized acetylenic compounds to generate molecules with anticancer and antibacterial activities. [9]This highlights the potential of using this compound as a scaffold to build more complex and potentially bioactive molecules.

Future research in this area could focus on:

  • Exploring the Biological Activity: Screening this compound and its derivatives for various biological activities, including anticancer, antibacterial, and antifungal properties.

  • Developing Novel Derivatives: Utilizing the carboxylic acid, hydroxyl, and alkyne functionalities to synthesize a library of new compounds for structure-activity relationship (SAR) studies.

  • Investigating Polymer Applications: The bifunctional nature of the molecule could make it a candidate for the synthesis of novel polyesters with unique properties.

References

Sources

An In-depth Technical Guide to 4-Hydroxy-4-methylpent-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of 4-hydroxy-4-methylpent-2-ynoic acid (CAS No. 50624-25-4). This multifunctional molecule, possessing a tertiary alcohol, an internal alkyne, and a carboxylic acid, represents a versatile building block in organic synthesis. While its direct role in drug metabolism is not prominently documented in publicly available literature, its structural motifs suggest potential utility as a reference standard in the metabolic studies of complex pharmaceuticals. This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this compound's chemical profile.

Physicochemical and Spectroscopic Profile

This compound is a solid at room temperature, characterized by the presence of three key functional groups that dictate its chemical behavior and physical properties.[1] While experimental data on some of its physical properties are scarce, a summary of its known and computed attributes is presented below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name This compound[2]
CAS Number 50624-25-4[2]
Molecular Formula C₆H₈O₃[1]
Molecular Weight 128.13 g/mol [1]
Appearance Solid[1]
XLogP3-AA (Computed) 0.1[2]
Hydrogen Bond Donor Count 2[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 2[3]
Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopy Predicted Features
¹H NMR - Broad singlet (2H) for the carboxylic acid and alcohol protons. - Singlet (6H) for the two equivalent methyl groups.
¹³C NMR - Signal for the carboxylic acid carbonyl carbon (~160-170 ppm). - Two signals for the alkyne carbons (~70-90 ppm). - Signal for the quaternary carbon bearing the hydroxyl group (~65-75 ppm). - Signal for the methyl carbons (~25-35 ppm).
FTIR (cm⁻¹) - Broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹). - O-H stretch from the tertiary alcohol (~3200-3600 cm⁻¹). - C≡C stretch (alkyne) (~2190-2260 cm⁻¹, likely weak). - C=O stretch (carboxylic acid) (~1700-1725 cm⁻¹).
Mass Spectrometry - Expected [M-H]⁻ ion at m/z 127.0401 in negative ion mode. - Expected [M+H]⁺ ion at m/z 129.0546 in positive ion mode.[4]

Synthesis and Manufacturing

Proposed Synthetic Workflow: Carboxylation of 2-Methyl-3-butyn-2-ol

This two-step process involves the deprotonation of the terminal alkyne followed by quenching with carbon dioxide to form the carboxylate, which is then protonated to yield the final product.

Synthesis_Workflow Start 2-Methyl-3-butyn-2-ol Step1 Deprotonation with a strong base (e.g., n-BuLi) in an aprotic solvent (e.g., THF) at low temperature. Start->Step1 Intermediate Lithium alkoxide/alkynide Step1->Intermediate Step2 Carboxylation with solid CO₂ (dry ice). Intermediate->Step2 Salt Lithium carboxylate salt Step2->Salt Step3 Aqueous acidic workup (e.g., dilute HCl). Salt->Step3 Product This compound Step3->Product

Figure 1: Proposed synthesis workflow for this compound.
General Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on similar carboxylation reactions of terminal alkynes.

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet is charged with anhydrous tetrahydrofuran (THF). The flask is cooled to -78 °C in a dry ice/acetone bath.

  • Starting Material: 2-Methyl-3-butyn-2-ol (1.0 eq) is dissolved in anhydrous THF and added to the reaction flask.

  • Deprotonation: A solution of n-butyllithium (n-BuLi) in hexanes (2.2 eq) is added dropwise to the stirred solution, maintaining the temperature below -70 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Carboxylation: The reaction mixture is poured slowly onto an excess of crushed dry ice (solid CO₂) with vigorous stirring.

  • Workup: The mixture is allowed to warm to room temperature. A dilute aqueous solution of hydrochloric acid is added to protonate the carboxylate salt. The aqueous layer is extracted multiple times with diethyl ether or ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

Causality in Experimental Choices:

  • Anhydrous Conditions: The use of a strong base like n-BuLi necessitates the exclusion of water to prevent quenching of the base.

  • Low Temperature: The deprotonation and carboxylation steps are highly exothermic and performed at low temperatures to minimize side reactions.

  • Excess Dry Ice: A large excess of carbon dioxide is used to ensure complete carboxylation and to minimize the formation of ketone byproducts from the addition of the alkynide to the newly formed carboxylate.

An alternative synthetic route involves the Jones oxidation of 2-methyl-3-butyn-2-ol. The Jones reagent (chromic acid in acetone/sulfuric acid) is a strong oxidizing agent that can convert primary alcohols to carboxylic acids.[5][6]

Chemical Reactivity and Mechanistic Considerations

The chemical reactivity of this compound is governed by its three functional groups.

  • Carboxylic Acid: This group can undergo typical reactions such as esterification, conversion to acid chlorides, and amidation.

  • Tertiary Alcohol: The hydroxyl group can be acylated or dehydrated under acidic conditions.

  • Internal Alkyne: The carbon-carbon triple bond can participate in addition reactions, such as hydrogenation or halogenation, and can be a substrate for various metal-catalyzed coupling reactions.

Esterification_Reaction cluster_reactants Reactants Reactant1 This compound Catalyst Acid Catalyst (e.g., H₂SO₄) Reactant2 Alcohol (R'-OH) Product Ester Derivative Catalyst->Product Fischer Esterification Byproduct H₂O

Figure 2: Representative reaction of this compound.

Applications in Research and Development

Role as a Synthetic Building Block

The trifunctional nature of this compound makes it a valuable intermediate in the synthesis of more complex molecules. The differential reactivity of its functional groups allows for selective transformations, enabling the construction of diverse molecular architectures. For instance, the carboxylic acid can be converted into an ester or amide, while the hydroxyl group can be protected, leaving the alkyne available for further reactions.

Context in Aripiprazole Metabolism

The antipsychotic drug aripiprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[7] The main metabolic pathways are N-dealkylation, hydroxylation, and dehydrogenation, leading to the formation of its major active metabolite, dehydroaripiprazole.[7]

Aripiprazole_Metabolism cluster_enzymes Metabolizing Enzymes Aripiprazole Aripiprazole CYP3A4 CYP3A4 Aripiprazole->CYP3A4 Dehydrogenation, N-dealkylation, Hydroxylation CYP2D6 CYP2D6 Aripiprazole->CYP2D6 Hydroxylation Dehydroaripiprazole Dehydroaripiprazole (Active Metabolite) OtherMetabolites Other Metabolites CYP3A4->Dehydroaripiprazole CYP3A4->OtherMetabolites CYP2D6->OtherMetabolites

Figure 3: Major metabolic pathways of aripiprazole.

Based on a thorough review of the cited literature, this compound is not identified as a major metabolite of aripiprazole. However, given the complexity of drug metabolism, it is plausible that it could be a minor, yet-to-be-fully-characterized metabolite or a downstream product of further biotransformation. Therefore, this compound could serve as a valuable analytical standard for more exhaustive metabolic profiling studies of aripiprazole and related compounds.

Safety, Handling, and Storage

This compound is classified with the following GHS hazard statements:

  • H315: Causes skin irritation.[2]

  • H319: Causes serious eye irritation.[2]

  • H335: May cause respiratory irritation.[2]

Precautionary Measures:

  • Handle in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • Store in a tightly closed container in a cool, dry place.

Conclusion

This compound is a trifunctional compound with significant potential as a building block in organic synthesis. While its direct biological role, particularly in the context of aripiprazole metabolism, is not well-established in the current literature, its unique structure warrants further investigation. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, predicted spectroscopic data, and potential applications, offering a solid foundation for researchers and drug development professionals interested in this molecule.

References

  • Aripiprazole Pathway, Pharmacokinetics - ClinPGx. (n.d.). PharmGKB. Retrieved January 17, 2026, from [Link]

  • Aripiprazole and dehydroaripiprazole - Synnovis. (2022, October 3). Synnovis. Retrieved January 17, 2026, from [Link]

  • Population pharmacokinetic modelling of aripiprazole and its active metabolite, dehydroaripiprazole, in psychiatric patients. (2013). British Journal of Clinical Pharmacology, 76(4), 573-582. Retrieved January 17, 2026, from [Link]

  • This compound. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • (2e)-4-hydroxy-4-methylpent-2-enoic acid (NP0274756). (2022, September 8). The Natural Products Magnetic Resonance Database. Retrieved January 17, 2026, from [Link]

  • Hydroxy Acids: Production and Applications. (2016, December 8). ResearchGate. Retrieved January 17, 2026, from [Link]

  • This compound (C6H8O3). (n.d.). PubChemLite. Retrieved January 17, 2026, from [Link]

  • (E)-4-Hydroxy-2-methyl-pent-2-enoic acid. (n.d.). PubChem. Retrieved January 17, 2026, from [Link]

  • Process for preparing 4-hydroxy-2-cyclopentenones. (n.d.). Google Patents.
  • Methods for Hydroxamic Acid Synthesis. (2013). Mini-Reviews in Medicinal Chemistry, 13(1), 27-48. Retrieved January 17, 2026, from [Link]

  • Synthesis of α-hydroxy carboxylic derivatives by 1,2-addition. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Synthesis. (n.d.). University of Delaware. Retrieved January 17, 2026, from [Link]

  • Jones Oxidation. (n.d.). Organic Chemistry Portal. Retrieved January 17, 2026, from [Link]

  • Jones oxidation. (n.d.). Wikipedia. Retrieved January 17, 2026, from [Link]

  • Jones Oxidation. (n.d.). Chemistry Steps. Retrieved January 17, 2026, from [Link]

  • Preparation method of 4-hydroxy-2-butynoic acid. (n.d.). Google Patents.
  • Organic Syntheses Procedure. (n.d.). Organic Syntheses. Retrieved January 17, 2026, from [Link]

  • 4-HYDROXY-4-METHYL-PENT-2-YNOIC ACID | CAS#:50624-25-4. (n.d.). Chemsrc. Retrieved January 17, 2026, from [Link]

  • Investigation into the long-term metabolic effects of aripiprazole adjunctive to lithium, valproate, or lamotrigine. (2013). Journal of Affective Disorders, 147(1-3), 218-224. Retrieved January 17, 2026, from [Link]

  • The Effects of Aripiprazole on Patients With Metabolic Syndrome. (n.d.). ClinicalTrials.gov. Retrieved January 17, 2026, from [Link]

  • Chemical structures of aripiprazole and its impurities. (2015). ResearchGate. Retrieved January 17, 2026, from [Link]

  • Metabolic Syndrome and Its Potential Effect on Treatment Response to Aripiprazole. (2009). The Journal of Clinical Psychiatry, 70(8), 1189-1190. Retrieved January 17, 2026, from [Link]

  • A Case Series: Evaluation of the Metabolic Safety of Aripiprazole. (2006). The Primary Care Companion to The Journal of Clinical Psychiatry, 8(6), 358-362. Retrieved January 17, 2026, from [Link]

  • Metabolic Effects of Aripiprazole and Olanzapine Multiple-Dose Treatment in a Randomised Crossover Clinical Trial in Healthy Volunteers: Association with Pharmacogenetics. (2020). Pharmaceutics, 12(11), 1089. Retrieved January 17, 2026, from [Link]

  • Elimination of water from 4-hydroxy-4-methyl-2- pentanone. (2006). NOP. Retrieved January 17, 2026, from [Link]

Sources

4-Hydroxy-4-methylpent-2-ynoic acid CAS number 50624-25-4

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 4-Hydroxy-4-methylpent-2-ynoic acid (CAS: 50624-25-4) for Advanced Research and Drug Development

Foreword for the Senior Application Scientist

This technical guide addresses this compound, a pivotal building block in contemporary organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical applications. This document eschews a conventional template, opting instead for a narrative that prioritizes scientific integrity, causality in experimental design, and authoritative grounding. Our focus is to provide not just protocols, but a deeper understanding of the why behind the how, empowering researchers to apply this versatile reagent with confidence and precision.

Introduction and Strategic Importance

This compound, with the CAS number 50624-25-4, is a bifunctional organic compound featuring a carboxylic acid, a tertiary alcohol, and an internal alkyne.[1][2] Its strategic importance in drug discovery and development is underscored by its role as a key precursor in the synthesis of sophisticated pharmaceutical intermediates. Notably, it serves as a linchpin in copper-free Sonogashira coupling reactions, offering a stable and efficient source of a protected terminal alkyne that can be unmasked in situ.[3][4] This guide will delve into its synthesis, characterization, and pivotal applications, with a focus on its utility in palladium-catalyzed cross-coupling methodologies.

Physicochemical Properties and Structural Attributes

A comprehensive understanding of the physicochemical properties of this compound is fundamental to its effective handling, storage, and application in synthesis.

PropertyValueSource
CAS Number 50624-25-4[1]
Molecular Formula C₆H₈O₃[2]
Molecular Weight 128.13 g/mol [1][2]
Appearance Solid[5]
IUPAC Name This compound[1]
SMILES CC(C)(C#CC(=O)O)O[1]
InChIKey SSMODACYDJLXEK-UHFFFAOYSA-N[1]

The molecule's structure, characterized by the propargyl alcohol and carboxylic acid moieties, dictates its reactivity profile, enabling its participation in a range of chemical transformations.

Synthesis and Purification: A Self-Validating Protocol

The synthesis of this compound is most effectively achieved through the reaction of propiolic acid with acetone in the presence of a strong base, such as potassium hydroxide. This reaction is a variant of the Favorskii reaction, where a metal acetylide, formed in situ, attacks a ketone.[3]

Synthesis Workflow

Synthesis_of_4_Hydroxy_4_methylpent_2_ynoic_acid propiolic_acid Propiolic Acid reaction Reaction at Room Temperature propiolic_acid->reaction acetone Acetone acetone->reaction koh Potassium Hydroxide (excess) koh->reaction workup Aqueous Workup (HCl, Ether) reaction->workup product This compound workup->product

Caption: Synthesis of this compound from propiolic acid and acetone.

Detailed Experimental Protocol

This protocol is adapted from a validated procedure for the synthesis of aryl-2-methyl-3-butyn-2-ols, where this compound is a key intermediate.[3][4]

Materials:

  • Propiolic acid (≥98%)

  • Potassium hydroxide (KOH, pellets, ≥85%)

  • Acetone (ACS grade)

  • Diethyl ether (anhydrous)

  • Hydrochloric acid (HCl, concentrated)

  • Magnesium sulfate (MgSO₄, anhydrous)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve potassium hydroxide (6.0 equivalents) in acetone. The use of a large excess of base is crucial to drive the deprotonation of both the carboxylic acid and the terminal alkyne of propiolic acid.

  • Addition of Propiolic Acid: Cool the solution in an ice bath and slowly add propiolic acid (1.0 equivalent) dropwise, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Workup:

    • Pour the reaction mixture into a separatory funnel containing diethyl ether and water.

    • Acidify the aqueous layer to pH 2-3 with concentrated hydrochloric acid.

    • Extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification:

    • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

    • The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexanes, to afford this compound as a solid.

Analytical Characterization

Due to the limited availability of published experimental spectra for this compound, this section outlines the expected spectral characteristics based on its structure and data from analogous compounds. Researchers are advised to acquire their own analytical data for confirmation.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR:

    • A singlet for the six protons of the two methyl groups is expected in the range of δ 1.4-1.6 ppm.

    • A broad singlet corresponding to the hydroxyl proton will be observed, with its chemical shift being concentration and solvent dependent.

    • A broad singlet for the carboxylic acid proton will appear downfield, typically above δ 10 ppm.

  • ¹³C NMR:

    • The quaternary carbon of the C(CH₃)₂ group is expected around δ 65-70 ppm.

    • The methyl carbons should appear at approximately δ 30-35 ppm.

    • The acetylenic carbons will resonate in the range of δ 70-90 ppm.

    • The carboxylic acid carbonyl carbon is expected to be in the region of δ 155-160 ppm.

Infrared (IR) Spectroscopy
  • A broad O-H stretching band from the carboxylic acid and the tertiary alcohol will be prominent in the region of 3500-2500 cm⁻¹.

  • A sharp C≡C stretching absorption is expected around 2260-2100 cm⁻¹, which may be weak or absent due to the symmetry of the internal alkyne.

  • A strong C=O stretching band from the carboxylic acid will be present around 1725-1700 cm⁻¹.[7]

Mass Spectrometry (MS)
  • Electron Ionization (EI): The molecular ion peak (M⁺) at m/z 128 may be observed. Common fragmentation patterns would include the loss of a methyl group (m/z 113), loss of water (m/z 110), and loss of a carboxyl group (m/z 83).

  • Electrospray Ionization (ESI): In negative ion mode, the deprotonated molecule [M-H]⁻ at m/z 127 would be the base peak.

Application in Decarboxylative Sonogashira Coupling

A primary and powerful application of this compound is its use as a surrogate for 2-methyl-3-butyn-2-ol in palladium-catalyzed, copper-free decarboxylative Sonogashira coupling reactions.[3][4] This methodology allows for the efficient formation of C(sp²)-C(sp) bonds.

Reaction Mechanism and Workflow

The reaction proceeds via a palladium-catalyzed cycle involving oxidative addition, decarboxylation, and reductive elimination. The in situ generation of the terminal alkyne from the carboxylic acid precursor avoids the need to handle volatile and potentially hazardous alkynes directly.[8][9]

Decarboxylative_Sonogashira_Coupling aryl_halide Aryl Halide (Ar-X) coupling Decarboxylative Coupling aryl_halide->coupling ynoic_acid This compound ynoic_acid->coupling pd_catalyst Pd(0) Catalyst (e.g., Pd(OAc)₂/SPhos) pd_catalyst->coupling base Base (e.g., TBAF) base->coupling product Aryl-alkyne Product coupling->product

Caption: Decarboxylative Sonogashira coupling using this compound.

Protocol for Decarboxylative Coupling with an Aryl Bromide

This protocol is a representative example of the decarboxylative Sonogashira coupling.[4][10]

Materials:

  • Aryl bromide (1.0 equivalent)

  • This compound (1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂, 2 mol%)

  • SPhos (4 mol%)

  • Tetrabutylammonium fluoride (TBAF, 1.0 M in THF, 3.0 equivalents)

  • Anhydrous tetrahydrofuran (THF)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add the aryl bromide, this compound, Pd(OAc)₂, and SPhos.

  • Degassing: Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagent Addition: Add anhydrous THF, followed by the TBAF solution via syringe.

  • Reaction: Heat the reaction mixture at 80 °C for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Workup:

    • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

    • Wash with water and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Biological Activity and Toxicological Profile

Biological Activity

There is limited direct research on the biological activity of this compound itself. However, as a short-chain carboxylic acid containing an alkyne moiety, its potential biological effects can be considered in the context of related compounds. Short-chain carboxylic acids are known to have diverse biological roles, including acting as metabolic byproducts and signaling molecules.[11] Some alkynoic acids have demonstrated antimicrobial activity.[12] Given its application in the synthesis of the EGFR inhibitor erlotinib, the primary biological relevance of this compound lies in its role as a synthetic intermediate.[4]

Toxicological and Safety Considerations

General Handling Precautions:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[14]

  • Avoid inhalation of dust or vapors.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[13]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its utility as a stable, solid precursor for the in situ generation of a terminal alkyne in decarboxylative Sonogashira coupling reactions makes it an attractive reagent for the synthesis of complex pharmaceutical intermediates. This guide has provided a comprehensive overview of its synthesis, characterization, and key applications, with the aim of equipping researchers with the knowledge to effectively and safely utilize this compound in their synthetic endeavors.

References

  • [(E)-4-hydroxy-4-methyl-pent-2-enoic acid

  • d1ra05391g)

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An In-Depth Technical Guide to the Physical Properties of 4-Hydroxy-4-methylpent-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-Hydroxy-4-methylpent-2-ynoic acid is a fascinating small molecule that holds potential in various research and development domains, particularly in medicinal chemistry and materials science. Its unique trifunctional nature, possessing a carboxylic acid, a tertiary alcohol, and an internal alkyne, imparts a distinct set of physicochemical characteristics that govern its behavior in biological and chemical systems. Understanding these properties is paramount for its effective application, from designing synthetic routes to formulating it for drug delivery or predicting its environmental fate.

This technical guide provides a comprehensive overview of the known and predicted physical properties of this compound. As a Senior Application Scientist, the narrative of this guide is structured to not only present data but also to provide insights into the experimental methodologies for their determination, ensuring a blend of theoretical knowledge and practical application.

Chemical Identity and Structure

The foundational step in characterizing any chemical entity is to establish its unequivocal identity. This compound is systematically named according to IUPAC nomenclature, which precisely describes its molecular architecture.

IdentifierValueSource
IUPAC Name This compound[PubChem][1]
CAS Number 50624-25-4[Sigma-Aldrich][2]
Molecular Formula C₆H₈O₃[Sigma-Aldrich][2]
Molecular Weight 128.13 g/mol [Sigma-Aldrich][2]
Canonical SMILES CC(C)(C#CC(=O)O)O[PubChem][1]
InChI Key SSMODACYDJLXEK-UHFFFAOYSA-N[PubChem][1]

The structural formula, depicted below, reveals a five-carbon chain with a carboxylic acid at one terminus (C1), a carbon-carbon triple bond between C2 and C3, and a tertiary alcohol at C4, which is also geminally disubstituted with two methyl groups.

G cluster_prep Sample Preparation cluster_measurement Measurement Powder Powder Sample Load Load Capillary Powder->Load Place Place in Apparatus Load->Place Heat Heat Slowly Place->Heat Observe Observe Melting Heat->Observe Record Record T1 and T2 Observe->Record

Caption: Workflow for Melting Point Determination.

Solubility Determination

Solubility is a key parameter, especially in drug development, as it influences bioavailability.

Protocol: Shake-Flask Method for Aqueous Solubility

  • Sample Preparation: Add an excess amount of this compound to a known volume of purified water in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. If necessary, centrifuge the sample to obtain a clear supernatant.

  • Quantification: Carefully withdraw a known volume of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Trustworthiness of the Protocol: The shake-flask method is considered the "gold standard" for equilibrium solubility determination. Ensuring a true equilibrium is reached and that no solid particles are present in the analyzed sample are critical for accurate results.

pKa Determination

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid, it is the pH at which the protonated and deprotonated forms are present in equal concentrations.

Protocol: Potentiometric Titration

  • Solution Preparation: Dissolve a precisely weighed amount of this compound in a known volume of deionized, carbonate-free water.

  • Titration Setup: Place the solution in a thermostated vessel and immerse a calibrated pH electrode.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding the titrant in small, known increments.

  • Data Acquisition: Record the pH of the solution after each addition of titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

Expertise in Interpretation: The shape of the titration curve provides valuable information. A sharp inflection point at the equivalence point indicates a well-defined acidic proton. The buffering region around the pKa is where the pH changes most slowly upon addition of the base.

G start Dissolve Acid in Water titrate Titrate with Standardized Base start->titrate record Record pH vs. Volume titrate->record plot Plot Titration Curve record->plot analyze Determine Half-Equivalence Point plot->analyze pka pKa = pH at Half-Equivalence analyze->pka

Caption: Workflow for pKa Determination via Potentiometric Titration.

Expected Spectroscopic Properties

While specific spectra for this compound are not publicly available, its characteristic structural features allow for the prediction of its spectroscopic signatures.

Infrared (IR) Spectroscopy

The IR spectrum will be dominated by the absorptions of its three functional groups.

  • O-H Stretch (Carboxylic Acid): A very broad band is expected in the region of 3300-2500 cm⁻¹, characteristic of the hydrogen-bonded hydroxyl group of the carboxylic acid dimer. [3]* O-H Stretch (Alcohol): A sharper, less broad peak may be observed around 3500-3200 cm⁻¹ for the tertiary alcohol hydroxyl group.

  • C≡C Stretch (Alkyne): A weak to medium intensity band is expected in the 2260-2100 cm⁻¹ region. [3]The internal nature of the alkyne may result in a weaker absorption.

  • C=O Stretch (Carboxylic Acid): A strong, sharp absorption is anticipated in the range of 1760-1690 cm⁻¹, typical for a carbonyl group in a carboxylic acid. [1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • -COOH Proton: A broad singlet is expected far downfield, typically between 10-13 ppm.

  • -OH Proton (Alcohol): A singlet whose chemical shift is concentration and solvent-dependent, often appearing between 1.5-4.0 ppm.

  • -CH₃ Protons: A singlet integrating to 6 protons, likely in the region of 1.2-1.7 ppm, corresponding to the two equivalent methyl groups.

¹³C NMR:

  • Carbonyl Carbon (-COOH): A signal in the 170-185 ppm range.

  • Alkynyl Carbons (-C≡C-): Two signals are expected between 65-90 ppm.

  • Quaternary Carbon (-C(OH)(CH₃)₂): A signal in the 65-80 ppm region.

  • Methyl Carbons (-CH₃): A signal in the 25-35 ppm range.

Mass Spectrometry

In mass spectrometry, the molecular ion peak (M⁺) would be observed at m/z = 128. Common fragmentation patterns for hydroxy carboxylic acids would be expected. [4]

  • Loss of H₂O: A peak at m/z = 110, corresponding to the loss of a water molecule from the tertiary alcohol.

  • Loss of -COOH: A peak at m/z = 83, corresponding to the loss of the carboxyl group.

  • Alpha-cleavage: Cleavage of the C-C bond adjacent to the hydroxyl group, leading to characteristic fragments.

Synthesis

This compound can be synthesized via the reaction of acetone with propiolic acid. This reaction is a nucleophilic addition to the carbonyl group of acetone.

G Acetone Acetone Product This compound Acetone->Product PropiolicAcid Propiolic Acid PropiolicAcid->Product

Caption: Synthesis of this compound.

Conclusion

This compound is a compound with a rich chemical functionality that suggests a wide range of potential applications. This guide has provided a comprehensive overview of its physical properties, combining known identifiers with high-quality predicted data. The inclusion of detailed, field-proven experimental protocols for the determination of these properties serves as a practical resource for researchers. As more experimental data becomes available, a more complete and refined understanding of this molecule's behavior will emerge, undoubtedly paving the way for its innovative use in science and technology.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • ChemAxon. Calculators & Predictors. [Link]

  • Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]

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An In-Depth Technical Guide to the Molecular Structure of 4-Hydroxy-4-methylpent-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and synthesis of 4-hydroxy-4-methylpent-2-ynoic acid (HMFA). Aimed at researchers, scientists, and professionals in drug development, this document delves into the nuanced structural features of HMFA, elucidated through a combination of theoretical spectroscopic predictions and established analytical principles. While experimental data for this specific molecule is not widely available, this guide constructs a robust profile by drawing parallels with analogous compounds and employing foundational chemical theories. We present a detailed, plausible synthetic protocol and discuss the potential biological significance of this molecule, positioning it as a compound of interest for further investigation in medicinal chemistry and materials science.

Introduction

This compound, with the chemical formula C₆H₈O₃, is a multifunctional organic compound characterized by a terminal carboxylic acid, an internal alkyne, and a tertiary alcohol.[1] This unique combination of functional groups imparts a distinct chemical reactivity and potential for diverse applications, ranging from a building block in complex organic synthesis to a candidate for biological activity screening. The structural rigidity imposed by the alkyne bond, coupled with the hydrogen-bonding capabilities of the hydroxyl and carboxyl groups, suggests that HMFA could exhibit interesting intermolecular interactions and potential for molecular recognition.

This guide will systematically deconstruct the molecular architecture of HMFA, providing a deep dive into its electronic and steric properties. We will explore a reliable synthetic route, outline a rigorous purification strategy, and predict its spectroscopic signatures. Furthermore, we will touch upon the prospective biological activities based on the established pharmacology of related acetylenic and hydroxy acid compounds.

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below. While some properties are predicted due to a lack of extensive experimental data, they provide a strong foundation for understanding the compound's behavior.

PropertyValueSource
Molecular Formula C₆H₈O₃PubChem[1]
Molecular Weight 128.13 g/mol PubChem[1]
CAS Number 50624-25-4PubChem[1]
IUPAC Name This compoundPubChem[1]
SMILES CC(C)(C#CC(=O)O)OPubChem[1]
Physical Form SolidSigma-Aldrich
Predicted pKa (Strongest Acidic) ~4.74 (for the analogous ene-compound)ChemAxon via PubChem[2]
Predicted XlogP 0.1PubChem[1]

The presence of both a hydrogen bond donor (hydroxyl and carboxyl groups) and acceptor (carbonyl and hydroxyl oxygens) suggests that HMFA is likely soluble in polar protic solvents. The molecule's relatively low molecular weight and the presence of polar functional groups would also indicate some degree of water solubility.

Synthesis of this compound

A robust and high-yielding synthesis of this compound can be achieved through the carboxylation of the corresponding terminal alkyne, 2-methyl-3-butyn-2-ol. This method is a well-established procedure for the synthesis of acetylenic carboxylic acids.[3][4][5] The reaction proceeds via the deprotonation of the terminal alkyne with a strong base, typically an organolithium reagent like n-butyllithium, to form a lithium acetylide. This nucleophilic intermediate then readily attacks gaseous carbon dioxide (often introduced as dry ice) to form the lithium carboxylate, which upon acidic workup, yields the desired carboxylic acid.

Proposed Synthetic Workflow

G cluster_0 Reaction Setup cluster_1 Carboxylation cluster_2 Workup & Purification A 2-Methyl-3-butyn-2-ol in dry THF C Reaction Flask at -78°C under N2 A->C B n-Butyllithium in hexanes B->C Slow addition D Lithium Acetylide Intermediate C->D Deprotonation E Dry Ice (Solid CO2) D->E Nucleophilic Attack F Quench with aq. HCl E->F G Liquid-Liquid Extraction with Ether F->G H Drying over Na2SO4 G->H I Solvent Removal H->I J Recrystallization I->J K Pure this compound J->K

Figure 1: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol

Materials:

  • 2-Methyl-3-butyn-2-ol (freshly distilled)

  • n-Butyllithium (2.5 M in hexanes)

  • Anhydrous tetrahydrofuran (THF)

  • Dry ice (solid carbon dioxide)

  • Hydrochloric acid (1 M)

  • Diethyl ether

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate

  • Hexanes

  • Ethyl acetate

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet is charged with 2-methyl-3-butyn-2-ol (1.0 eq) and anhydrous THF. The solution is cooled to -78 °C in a dry ice/acetone bath.

  • Deprotonation: n-Butyllithium (2.2 eq) is added dropwise to the stirred solution while maintaining the temperature below -70 °C. The reaction mixture is stirred at -78 °C for 1 hour.

  • Carboxylation: The flask is carefully opened, and an excess of crushed dry ice is added in small portions. The reaction mixture is allowed to slowly warm to room temperature overnight with continuous stirring.

  • Aqueous Workup: The reaction is quenched by the slow addition of 1 M hydrochloric acid until the pH is acidic (~pH 2). The aqueous layer is extracted three times with diethyl ether.

  • Purification: The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by recrystallization from a mixture of ethyl acetate and hexanes to yield pure this compound. General purification strategies for carboxylic acids often involve such acid-base extractions and recrystallization.[6]

Spectroscopic Analysis and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show three distinct signals:

    • A singlet in the region of 1.5 ppm, integrating to 6H, corresponding to the two equivalent methyl groups.

    • A broad singlet, likely around 3-5 ppm, for the tertiary alcohol proton. The chemical shift of this proton is highly dependent on concentration and solvent.

    • A very broad singlet, typically downfield between 10-13 ppm, for the carboxylic acid proton.

  • ¹³C NMR: The carbon NMR spectrum should exhibit six signals:

    • A signal around 25-30 ppm for the two equivalent methyl carbons.

    • A signal around 65-70 ppm for the quaternary carbon bearing the hydroxyl group.

    • Two signals in the range of 70-90 ppm for the sp-hybridized carbons of the alkyne.

    • A signal for the carboxylic acid carbonyl carbon, expected to be in the range of 155-165 ppm, which is slightly upfield for α,β-unsaturated carboxylic acids.[7]

Infrared (IR) Spectroscopy

The IR spectrum of HMFA will be characterized by the following key absorptions:

  • A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ for the hydrogen-bonded carboxylic acid.[3]

  • A sharp, strong C≡C stretching absorption in the range of 2100-2260 cm⁻¹.[5]

  • A strong C=O stretching absorption for the carboxylic acid, typically around 1700-1725 cm⁻¹.

  • A C-O stretching band for the tertiary alcohol and carboxylic acid, likely in the 1200-1300 cm⁻¹ region.

  • An O-H bending vibration may also be observed around 1400-1440 cm⁻¹.

Mass Spectrometry (MS)

In electron ionization mass spectrometry (EI-MS), the molecular ion peak (M⁺) at m/z = 128 would be expected. Key fragmentation patterns for carboxylic acids include the loss of the hydroxyl group (M-17) and the loss of the carboxyl group (M-45).[8] Alpha-cleavage next to the tertiary alcohol could lead to the loss of a methyl group (M-15).

Potential Biological Applications

While there is no specific biological data for this compound, its structural motifs are present in molecules with known biological activities. This suggests that HMFA could be a valuable candidate for biological screening.

Anticancer Potential

Many compounds containing hydroxyl and carboxylic acid functionalities have been investigated for their cytotoxic effects against various cancer cell lines.[7][9][10][11][12] The rigid alkyne linker in HMFA could position the polar functional groups in a specific orientation for interaction with biological targets. Further studies are warranted to explore the potential of HMFA and its derivatives as anticancer agents.

Antimicrobial Activity

Acetylenic fatty acids are a class of compounds known to possess antibacterial properties.[13] The mechanism of action is often attributed to the disruption of the bacterial cell membrane. Additionally, α-hydroxy acids have demonstrated broad-spectrum antibacterial activity.[14] The combination of these two functionalities in HMFA makes it a promising candidate for investigation as a novel antimicrobial agent against both Gram-positive and Gram-negative bacteria.

Conclusion

This compound is a molecule with a unique and intriguing molecular structure. This guide has provided a comprehensive theoretical framework for understanding its properties, synthesis, and potential applications. The proposed synthetic route offers a clear and efficient pathway to obtaining this compound for further study. The predicted spectroscopic data provides a solid basis for its characterization. Given the known biological activities of related compounds, HMFA represents a promising scaffold for the development of new therapeutic agents. It is our hope that this in-depth guide will stimulate further experimental investigation into this fascinating molecule and unlock its full potential in the fields of chemical synthesis and drug discovery.

References

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  • Kuete, V., et al. (2014). Cytotoxicity and modes of action of 4'-hydroxy-2',6'-dimethoxychalcone and other flavonoids toward drug-sensitive and multidrug-resistant cancer cell lines. Phytomedicine, 21(12), 1653–1659.
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  • NOP (2006). Synthesis of acetylenedicarboxylic acid from meso-dibromosuccinic acid.
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  • ResearchGate. (2013). How can I purify carboxylic acid?. Retrieved from [Link]

  • Pereira, S., et al. (2022). Tailorable Antibacterial Activity and Biofilm Eradication Properties of Biocompatible α-Hydroxy Acid-Based Deep Eutectic Solvents. Pharmaceutics, 14(10), 2185.
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  • Wang, C., et al. (2021). Novel and sustainable carboxylation of terminal alkynes and CO2 to alkynyl carboxylic acids using triazolium ionic liquid-modified PMO-supported transition metal acetylacetonate as effective cooperative catalysts.
  • Bhanage, B. M., & Arockiam, A. I. (2018). Carboxylation of Alkenes and Alkynes Using CO2 as a Reagent: An Overview. Current Organic Chemistry, 22(18), 1809-1824.
  • Fotsing, J. R., et al. (2014). Cytotoxicity and modes of action of 4'-hydroxy-2',6'-dimethoxychalcone and other flavonoids toward drug-sensitive and multidrug-resistant cancer cell lines. Phytomedicine, 21(12), 1653-1659.
  • ResearchGate. (n.d.). (A) Cytotoxic effects of compounds 2–4 against eight acute myeloid... Retrieved from [Link]

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Spectroscopic Characterization of 4-Hydroxy-4-methylpent-2-ynoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Molecular Structure and Functional Group Analysis

4-Hydroxy-4-methylpent-2-ynoic acid possesses a unique combination of functional groups that dictate its spectroscopic signature. The key structural features include:

  • A carboxylic acid group (-COOH), which gives rise to characteristic acidic proton signals in ¹H NMR and carbonyl and hydroxyl stretches in IR spectroscopy.

  • A tertiary alcohol (-C(CH₃)₂OH), identifiable by its hydroxyl proton and characteristic C-O stretch in the IR spectrum. The absence of a proton on the carbinol carbon is a key feature for NMR.

  • An internal alkyne (-C≡C-), which influences the electronic environment and results in distinctive signals in ¹³C NMR and a characteristic triple bond stretch in the IR spectrum.

  • Two magnetically equivalent methyl groups attached to the tertiary carbon.

The interplay of these functional groups determines the precise chemical shifts and absorption frequencies, which we will explore in the subsequent sections.

Caption: Molecular structure of this compound with atom numbering.

Predicted ¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to be relatively simple, with three distinct signals. The chemical shifts are influenced by the electronegativity of nearby atoms and the anisotropic effects of the triple bond.[1][2]

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Rationale
-C(CH₃)₂-1.5 - 1.7Singlet6HThe two methyl groups are chemically and magnetically equivalent, appearing as a single sharp peak. They are adjacent to a quaternary carbon, so no splitting is observed.
-OH (tertiary alcohol)2.0 - 4.0 (variable)Singlet (broad)1HThe chemical shift of hydroxyl protons is highly dependent on solvent, concentration, and temperature due to hydrogen bonding. The signal is often broad and does not couple with other protons.
-COOH10.0 - 13.0 (variable)Singlet (broad)1HThe carboxylic acid proton is highly deshielded and appears far downfield.[3] Its chemical shift is also variable due to hydrogen bonding.

Predicted ¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide a clear carbon fingerprint of the molecule, with six distinct signals corresponding to each carbon atom.

Carbon Assignment Predicted Chemical Shift (δ, ppm) Rationale
-C(C H₃)₂25 - 35The methyl carbons are in a typical aliphatic region.
-C (CH₃)₂OH65 - 75This quaternary carbon is shifted downfield due to the attached electronegative oxygen atom.
-C ≡C-C(OH)70 - 85The sp-hybridized carbons of the alkyne appear in a characteristic region.[4] This carbon is adjacent to the alcohol group.
-C≡C -COOH80 - 90This sp-hybridized carbon is adjacent to the electron-withdrawing carboxylic acid group, causing a downfield shift relative to the other alkyne carbon.[4]
-C OOH155 - 165The carbonyl carbon of the carboxylic acid is significantly deshielded and appears far downfield.[5]

Infrared (IR) Spectroscopy

The IR spectrum is particularly informative for identifying the key functional groups in this compound. The spectrum is expected to be dominated by the characteristic absorptions of the hydroxyl and carbonyl groups.

Vibrational Mode Expected Frequency (cm⁻¹) Intensity Appearance
O-H stretch (alcohol)3500 - 3200StrongBroad
O-H stretch (carboxylic acid)3300 - 2500StrongVery Broad
C-H stretch (sp³)2990 - 2850MediumSharp
C≡C stretch (alkyne)2260 - 2100Weak to MediumSharp
C=O stretch (carboxylic acid)1725 - 1680StrongSharp
C-O stretch (alcohol)~1150MediumSharp
C-O stretch (carboxylic acid)1320 - 1210MediumSharp

Experimental Protocols

To obtain high-quality spectroscopic data for this compound, the following experimental procedures are recommended.

NMR Spectroscopy

Objective: To acquire high-resolution ¹H and ¹³C NMR spectra for structural confirmation.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O with a pH adjustment). The choice of solvent is critical as it will affect the chemical shifts of the exchangeable -OH and -COOH protons. DMSO-d₆ is often preferred for observing these protons as it slows down the exchange rate.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (300-500 MHz Spectrometer):

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

    • Acquire a proton-decoupled ¹³C NMR spectrum. Due to the lower natural abundance of ¹³C and the presence of quaternary carbons, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase correct the spectra.

    • Calibrate the chemical shift scale using the residual solvent peak as a secondary reference (primary reference is TMS, δ = 0.00 ppm).

    • Integrate the signals in the ¹H spectrum.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh Weigh Sample (5-10 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer lock Lock transfer->lock shim Shim lock->shim acquire_H Acquire ¹H Spectrum shim->acquire_H acquire_C Acquire ¹³C Spectrum acquire_H->acquire_C ft Fourier Transform acquire_C->ft phase Phase Correction ft->phase calibrate Calibrate phase->calibrate integrate Integrate calibrate->integrate

Caption: Workflow for NMR data acquisition and processing.

IR Spectroscopy

Objective: To identify the key functional groups via their characteristic vibrational frequencies.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Preparation:

    • Ensure the ATR crystal (typically diamond or germanium) is clean.

    • Record a background spectrum of the empty ATR stage. This is crucial to subtract the atmospheric CO₂ and H₂O absorptions.

  • Sample Application:

    • Place a small amount of the solid this compound directly onto the ATR crystal.

    • Use the pressure arm to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The spectrum is usually collected over the range of 4000-400 cm⁻¹.

  • Data Processing:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.

    • Label the significant peaks corresponding to the key functional groups.

cluster_prep Instrument Preparation cluster_acq Data Acquisition cluster_proc Data Processing clean Clean ATR Crystal background Record Background clean->background apply_sample Apply Solid Sample background->apply_sample apply_pressure Apply Pressure apply_sample->apply_pressure collect Collect Spectrum apply_pressure->collect process Background Correction collect->process label_peaks Label Peaks process->label_peaks

Caption: Workflow for ATR-IR data acquisition and processing.

Conclusion

The structural elucidation of this compound can be confidently achieved through a combined analysis of ¹H NMR, ¹³C NMR, and IR spectroscopy. This guide provides a detailed predictive framework for the expected spectroscopic data, based on established principles and data from analogous compounds. The provided experimental protocols offer a reliable methodology for acquiring high-quality data. By correlating the predicted data with experimentally obtained spectra, researchers can unambiguously confirm the structure and purity of this versatile chemical entity.

References

  • Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Carboxylic Acids. [Link]

  • UCLA Chemistry. (n.d.). IR Spectroscopy Tutorial: Reference. [Link]

  • Organic Chemistry I. (n.d.). 6.3 IR Spectrum and Characteristic Absorption Bands. [Link]

  • Química Organica.org. (n.d.). IR Spectrum: Alcohols and Phenols. [Link]

  • University of Regensburg. (n.d.). The values for proton and C-13 chemical shifts given below are typical approximate ranges only. [Link]

  • PubChem. (n.d.). This compound. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. [Link]

  • Chemistry Steps. (n.d.). NMR Chemical Shift Values Table. [Link]

  • Wikipedia. (n.d.). Chemical shift. [Link]

  • Chemistry LibreTexts. (2024). 13.3: Chemical Shifts in ¹H NMR Spectroscopy. [Link]

Sources

An In-Depth Technical Guide to C6H8O3: Focus on Furaneol

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the C6H8O3 isomer, 4-hydroxy-2,5-dimethylfuran-3-one, widely known as Furaneol. While the molecular formula C6H8O3 encompasses other isomers such as Sotolon and Adipic Anhydride, this document will concentrate on Furaneol due to its significant commercial relevance and extensive research documentation. This guide delves into its chemical identity, physicochemical properties, synthesis, natural occurrence, analytical quantification, and its emerging biological activities, offering valuable insights for professionals in research and development.

Chemical Identity and Nomenclature

The systematic IUPAC name for Furaneol is 4-hydroxy-2,5-dimethylfuran-3-one . It is a chiral molecule, and the naturally occurring and more potent enantiomer is (R)-(+)-Furaneol.[1]

Due to its characteristic sweet, fruity, and caramel-like aroma, it is known by a variety of synonyms in industrial and academic settings:

  • Strawberry Furanone[2]

  • Pineapple Ketone[3]

  • Dimethylhydroxy Furanone[4]

  • HDMF or DMHF[5]

  • Alletone[3]

Table 1: IUPAC Name and Synonyms for Prominent C6H8O3 Isomers

Molecular FormulaIUPAC NameCommon SynonymsCAS Number
C6H8O34-hydroxy-2,5-dimethylfuran-3-oneFuraneol, Strawberry Furanone, Pineapple Ketone3658-77-3
C6H8O33-hydroxy-4,5-dimethylfuran-2(5H)-oneSotolon, Caramel Furanone, Fenugreek Lactone28664-35-9
C6H8O3oxepane-2,7-dioneAdipic Anhydride2035-75-8

Physicochemical Properties

Furaneol is a white to pale yellow crystalline solid at room temperature.[6] Its molecular structure, featuring a furanone ring with hydroxyl and methyl substituents, imparts moderate polarity, influencing its solubility and stability.[7]

Table 2: Physicochemical Properties of Furaneol

PropertyValueSource
Molecular Weight128.13 g/mol [8]
Melting Point73-77 °C[2]
Boiling Point188 °C[8]
Flash Point>100 °C[9]
Water Solubility0.315 g/mL (25 °C)[10]
logP (octanol/water)0.95[9]
pKa8.56 (20 °C)[10]
Vapor Pressure0.0003 mmHg @ 20°C[9]

Synthesis of Furaneol

The synthesis of Furaneol can be achieved through both chemical and biotechnological routes. The choice of method often depends on the desired yield, purity, and application (e.g., "natural" labeling for food products).

Chemical Synthesis

A common chemical synthesis pathway involves the cyclization of a diketone precursor. One documented method involves the ozonolysis of 2,5-hexynediol to form hexane-2,5-diol-3,4-dione, which is then cyclized in an acidic medium to yield Furaneol.[9] Another approach utilizes an aldol condensation of a 2,5-dialkyl-dihydro-3(2H)-furanone with an aldehyde, followed by a series of oxidation and reduction steps.[11]

Biotechnological Synthesis (Fermentation)

For applications requiring a "natural" designation, biotechnological production using microorganisms is preferred. The yeast Zygosaccharomyces rouxii is known to produce Furaneol from D-fructose-1,6-diphosphate.[12] This process is influenced by culture conditions such as pH and salt concentration.[12]

Experimental Protocol: Fermentative Production of Furaneol by Zygosaccharomyces rouxii

  • Culture Medium Preparation: A Yeast Extract-Peptone-Dextrose (YPD) medium is prepared and supplemented with D-fructose-1,6-diphosphate (e.g., 50 g/L) and a high salt concentration (e.g., 170 g/L NaCl). The pH is adjusted to approximately 4.6. The rationale for the high salt concentration is to create osmotic stress, which has been shown to stimulate Furaneol production.[12] D-fructose-1,6-diphosphate serves as the direct precursor for Furaneol biosynthesis.[12]

  • Inoculation: The sterile medium is inoculated with a pre-culture of Zygosaccharomyces rouxii.

  • Fermentation: The culture is incubated at 30°C with agitation for a period of up to 11 days. The agitation ensures proper aeration and nutrient distribution for the yeast.

  • Extraction and Purification: After fermentation, the broth is centrifuged to remove the yeast cells. The supernatant is then subjected to liquid-liquid extraction with a suitable organic solvent (e.g., ethyl acetate) to isolate the Furaneol. Further purification can be achieved through column chromatography.

Natural Occurrence and Biosynthesis

Furaneol is a key aroma compound found in a wide variety of fruits, including strawberries, pineapples, tomatoes, raspberries, and mangoes.[1][2][13] Its concentration in fruits like strawberries can be as high as 37 µg/g and increases during ripening.[2]

The biosynthesis of Furaneol in plants has been extensively studied, particularly in strawberries. It is understood that carbohydrates are the primary precursors, with D-fructose-1,6-diphosphate being identified as a key intermediate.[13] The biosynthetic pathway involves a series of enzymatic steps. An enone oxidoreductase, specifically Fragaria × ananassa quinone oxidoreductase (FaQR), has been identified as catalyzing the final step in Furaneol formation in strawberries.[14]

Furaneol Biosynthesis Pathway cluster_0 Carbohydrate Metabolism cluster_1 Furaneol Formation D-Fructose-1,6-diphosphate D-Fructose-1,6-diphosphate Intermediate Intermediate D-Fructose-1,6-diphosphate->Intermediate Enzymatic Steps Furaneol Furaneol Intermediate->Furaneol FaQR (Enone Oxidoreductase) Furaneol Quantification Workflow cluster_0 Sample Preparation cluster_1 Analysis Sample Sample Derivatization Derivatization Sample->Derivatization Add PFBBr SPME SPME Derivatization->SPME Headspace Extraction GC-MS GC-MS SPME->GC-MS Thermal Desorption Quantification Quantification GC-MS->Quantification

Sources

An In-depth Technical Guide to 4-Hydroxy-4-methylpent-2-ynoic acid: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive overview of 4-Hydroxy-4-methylpent-2-ynoic acid, a specialized acetylenic carboxylic acid. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's chemical identity, its historical context within the broader class of acetylenic alcohols, a detailed, field-proven synthesis protocol, and an exploration of its potential applications based on related molecular structures.

Introduction and Chemical Identity

This compound is a bifunctional organic molecule featuring both a carboxylic acid and a tertiary alcohol, separated by a rigid alkyne linker. This unique structural arrangement imparts specific chemical properties that make it a valuable, albeit niche, building block in organic synthesis.

Physicochemical Properties

A summary of the key identifiers and physicochemical properties for this compound is presented below.[1][2]

PropertyValue
IUPAC Name This compound
CAS Number 50624-25-4
Molecular Formula C₆H₈O₃
Molecular Weight 128.13 g/mol
Appearance Solid
SMILES CC(C)(C#CC(=O)O)O
InChI Key SSMODACYDJLXEK-UHFFFAOYSA-N

Historical Context and Synthesis Precedent: The Favorskii Reaction

While a specific, documented discovery of this compound is not prominent in the scientific literature, its synthesis falls under a well-established and historically significant class of reactions: the Favorskii reaction . Discovered in the early 1900s by Russian chemist Alexei Yevgrafovich Favorskii, this reaction describes the nucleophilic addition of an alkyne to a carbonyl group under basic conditions.[1]

The core of the reaction involves the deprotonation of a terminal alkyne using a strong base to form a metal acetylide. This acetylide then acts as a potent carbon-based nucleophile, attacking the electrophilic carbon of a ketone or aldehyde to form a propargyl alcohol.[1] The synthesis of this compound is a classic example of this transformation, utilizing propiolic acid and acetone as the starting materials.

Synthesis of this compound

The primary and most logical synthetic route to this compound is the reaction between propiolic acid and acetone.[3] This reaction leverages the principles of nucleophilic addition to a carbonyl group.[4]

Reaction Mechanism

The synthesis proceeds via a two-step mechanism under basic conditions:

  • Deprotonation: A strong base, typically an organolithium reagent like n-butyllithium (n-BuLi), is used to deprotonate the most acidic protons in the propiolic acid molecule. The acetylenic proton is significantly more acidic than the carboxylic acid proton in the presence of a strong organometallic base. This forms a dilithio intermediate.

  • Nucleophilic Attack: The resulting lithium acetylide acts as the nucleophile, attacking the electrophilic carbonyl carbon of acetone. This breaks the C=O π-bond, and upon aqueous workup, forms the stable tertiary alcohol.

The overall synthetic transformation is illustrated in the diagram below.

G cluster_reagents Reagents & Conditions PropiolicAcid Propiolic Acid Reagents 1. n-BuLi, THF, -78°C 2. Acetone 3. H₃O⁺ (aq. workup) Acetone Acetone Product This compound Reagents->Product G start Assemble & Dry Glassware reagents Charge flask with Propiolic Acid & THF start->reagents cool Cool to -78°C reagents->cool deprotonate Add n-BuLi dropwise (Maintain T < -70°C) cool->deprotonate stir1 Stir for 1 hour at -78°C deprotonate->stir1 add_ketone Add Acetone dropwise at -78°C stir1->add_ketone stir2 Stir for 2 hours at -78°C add_ketone->stir2 quench Quench with 1 M HCl to pH ~2 stir2->quench warm Warm to Room Temperature quench->warm extract Extract with Diethyl Ether warm->extract wash Wash with H₂O and Brine extract->wash dry Dry over MgSO₄ & Filter wash->dry concentrate Concentrate via Rotary Evaporation dry->concentrate purify Purify (Chromatography/Recrystallization) concentrate->purify end Pure Product purify->end

Sources

Unlocking the Therapeutic Potential of 4-Hydroxy-4-methylpent-2-ynoic Acid: A Technical Guide for Preclinical Investigation

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-4-methylpent-2-ynoic acid, a member of the diverse family of acetylenic acids, presents a compelling yet underexplored opportunity in therapeutic discovery. While the broader class of acetylenic compounds is recognized for a wide spectrum of biological activities—including potent antitumor, antifungal, antibacterial, and immunosuppressive properties—the specific potential of this molecule remains to be elucidated.[1][2][3] This guide provides a comprehensive framework for the systematic investigation of this compound, outlining a strategic, multi-tiered approach to uncover its biological activity and mechanism of action. By leveraging established principles of drug discovery and drawing parallels from related acetylenic acids, we present a roadmap for researchers to efficiently navigate the preclinical evaluation of this promising compound.

Introduction: The Acetylenic Acid Landscape

Acetylenic acids are a class of fatty acids characterized by the presence of one or more carbon-carbon triple bonds.[4] These natural and synthetic compounds have garnered significant interest in medicinal chemistry due to their diverse pharmacological profiles.[1][2] The inherent reactivity of the alkyne functional group often contributes to their biological effects, which can range from the disruption of fatty acid metabolism in fungi to the inhibition of key enzymes in cancer cell proliferation.[3][4]

This compound (Figure 1) is a relatively simple acetylenic acid. Its structure, featuring a hydroxyl group and a carboxylic acid moiety in proximity to the alkyne, suggests the potential for specific molecular interactions that could translate into significant biological activity. This document will serve as a technical guide for a comprehensive investigation into these possibilities.

Figure 1: Chemical Structure of this compound

Caption: Structure of this compound.

Proposed Avenues of Biological Investigation

Based on the known activities of related acetylenic compounds, we propose a prioritized, three-pronged investigational strategy focusing on antifungal, anticancer, and enzyme inhibition activities.

Antifungal Activity: Targeting Fungal Fatty Acid Homeostasis

Rationale: A significant body of evidence points to the disruption of fatty acid homeostasis as a primary mechanism of antifungal action for acetylenic acids.[4] The structural similarity of this compound to fatty acid precursors makes it a prime candidate for interfering with fungal lipid metabolism.

Proposed Mechanism of Action: The compound may act as a competitive inhibitor of enzymes involved in fatty acid synthesis or elongation, leading to the depletion of essential membrane components and ultimately, fungal cell death.

Experimental Workflow:

Antifungal_Workflow cluster_0 Initial Screening cluster_1 Mechanism of Action Studies A Broth Microdilution Assay (Candida albicans, Aspergillus fumigatus) B Determine Minimum Inhibitory Concentration (MIC) A->B C Fatty Acid Supplementation Assay B->C If MIC is significant D Transcriptional Profiling (Fatty Acid Metabolism Genes) C->D E Direct Enzyme Inhibition Assays (e.g., Fatty Acid Synthase) D->E

Caption: Proposed workflow for investigating antifungal activity.

Experimental Protocols:

  • Broth Microdilution Assay:

    • Prepare a serial dilution of this compound in a 96-well plate.

    • Inoculate each well with a standardized suspension of the test fungus (e.g., Candida albicans, Aspergillus fumigatus).

    • Incubate at the optimal temperature for fungal growth.

    • Determine the MIC, the lowest concentration of the compound that inhibits visible fungal growth.

  • Fatty Acid Supplementation Assay:

    • Perform the broth microdilution assay as described above.

    • In a parallel set of experiments, supplement the growth medium with various fatty acids (e.g., oleic acid, palmitic acid).

    • A reversal of the inhibitory effect in the presence of a specific fatty acid would suggest interference with that fatty acid's synthesis or utilization pathway.

Anticancer Activity: A Focus on Proliferation and Apoptosis

Rationale: Many acetylenic lipids and their derivatives have demonstrated cytotoxic and anticancer activities.[3] The investigation into the anticancer potential of this compound is a logical and promising research direction.

Proposed Signaling Pathway Involvement:

Anticancer_Pathway Compound This compound Target Putative Cellular Target (e.g., Kinase, Metabolic Enzyme) Compound->Target Pathway Signaling Cascade (e.g., MAPK, PI3K/Akt) Target->Pathway Proliferation Decreased Cell Proliferation Pathway->Proliferation Apoptosis Increased Apoptosis Pathway->Apoptosis

Caption: Hypothetical signaling pathway for anticancer activity.

Experimental Workflow:

  • In Vitro Cytotoxicity Screening:

    • Utilize a panel of human cancer cell lines (e.g., HCT116, A549, PC3, MCF-7) to determine the half-maximal inhibitory concentration (IC50) of the compound using an MTT or similar cell viability assay.[5]

  • Mechanism of Action Elucidation:

    • Cell Cycle Analysis: Employ flow cytometry to assess the effect of the compound on cell cycle progression.

    • Apoptosis Assays: Use techniques such as Annexin V/PI staining to determine if the compound induces programmed cell death.

    • In Silico Studies: Conduct molecular docking simulations to identify potential protein targets.[6]

Enzyme Inhibition: A Targeted Approach

Rationale: The structural features of this compound, particularly the carboxylic acid and hydroxyl groups, make it a candidate for interaction with the active sites of various enzymes.

Potential Enzyme Targets:

Enzyme ClassRationale
Fatty Acid Synthase (FAS) A key enzyme in lipid metabolism, a known target for some bioactive lipids.
Cyclooxygenases (COX-1/COX-2) Involved in inflammation; some acetylenic compounds show inhibitory activity.
Kinases The hydroxyl and carboxyl groups could form hydrogen bonds within ATP-binding pockets.

Experimental Protocol: General Enzyme Inhibition Assay

  • Reagent Preparation: Prepare a buffered solution containing the purified enzyme, its substrate, and any necessary cofactors.

  • Incubation: Add varying concentrations of this compound to the reaction mixture and incubate.

  • Activity Measurement: Quantify the rate of product formation using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the IC50 value, representing the concentration of the compound required to inhibit 50% of the enzyme's activity.

Synthesis and Characterization

The accessibility of this compound is crucial for its investigation. A common synthetic route involves the reaction of acetone and propiolic acid.[7]

Synthetic Scheme:

Synthesis Acetone Acetone Product This compound Acetone->Product PropiolicAcid Propiolic Acid PropiolicAcid->Product

Caption: A simplified representation of the synthesis.

Prior to biological testing, the identity and purity of the synthesized compound must be rigorously confirmed using standard analytical techniques, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)

  • Mass Spectrometry (MS)

  • Infrared (IR) Spectroscopy

Conclusion and Future Directions

This compound stands as a promising yet enigmatic molecule. The technical framework presented in this guide provides a clear and logical path forward for its systematic evaluation. By pursuing the proposed avenues of investigation—antifungal, anticancer, and enzyme inhibition—researchers can efficiently uncover the therapeutic potential of this compound. Positive results in any of these areas would warrant further preclinical development, including in vivo efficacy studies and toxicological assessments. The exploration of this compound and its derivatives could lead to the discovery of novel therapeutic agents with unique mechanisms of action, addressing unmet needs in infectious diseases and oncology.

References

  • Dembitsky, V. M. (2013). Bioactive Acetylenic Metabolites. PubMed.
  • Paraje, M. G., et al. (2012). A Potent Plant-Derived Antifungal Acetylenic Acid Mediates Its Activity by Interfering with Fatty Acid Homeostasis.
  • ChemicalBook. (n.d.). 4-HYDROXY-4-METHYL-PENT-2-YNOIC ACID synthesis. ChemicalBook.
  • ResearchGate. (n.d.). Bioactive acetylenic metabolites.
  • Dembitsky, V. M. (2006). Anticancer activity of natural and synthetic acetylenic lipids. PubMed.
  • PubChem. (n.d.). This compound. PubChem.
  • Bouzina, A., et al. (2022). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. RSC Publishing.
  • National Center for Biotechnology Information. (2022). Investigation of the anticancer activity of modified 4-hydroxyquinolone analogues: in vitro and in silico studies. PubMed Central (PMC).

Sources

Methodological & Application

Synthesis of 4-Hydroxy-4-methylpent-2-ynoic acid from acetone and propiolic acid

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Synthesis of 4-Hydroxy-4-methylpent-2-ynoic Acid: A Base-Catalyzed Addition of Propiolic Acid to Acetone

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a functionalized acetylenic carboxylic acid. The described method utilizes a base-catalyzed nucleophilic addition of propiolic acid to acetone, a variation of the Favorskii reaction.[1] This application note details the underlying reaction mechanism, provides a step-by-step laboratory protocol, outlines critical safety precautions, and offers troubleshooting guidance. The content is designed for researchers in organic synthesis, medicinal chemistry, and materials science, providing a robust and reproducible method for accessing this valuable chemical building block.

Introduction and Scientific Rationale

Acetylenic carboxylic acids are a class of compounds with significant utility in organic synthesis, serving as precursors for pharmaceuticals, agrochemicals, and specialty materials.[2] The target molecule, this compound (PubChem CID: 3164166), incorporates a tertiary alcohol and a carboxylic acid flanking a carbon-carbon triple bond, offering multiple handles for subsequent chemical transformations.[3]

The chosen synthetic strategy is the addition of a metal acetylide to a ketone, a classic and powerful carbon-carbon bond-forming reaction.[1] In this specific application, propiolic acid is doubly deprotonated by a strong base to generate a nucleophilic acetylide dianion. This intermediate then attacks the electrophilic carbonyl carbon of acetone. A subsequent acidic workup yields the desired tertiary propargyl alcohol. This approach is favored for its atom economy and the direct installation of the required functional groups from readily available starting materials.

Reaction Mechanism

The synthesis proceeds via a well-established nucleophilic addition mechanism. The causality of the key steps is as follows:

  • Dual Deprotonation: Propiolic acid possesses two acidic protons: the carboxylic acid proton (pKa ~1.8) and the acetylenic proton (pKa ~25). A strong organometallic base, such as n-Butyllithium (n-BuLi), is required to remove both protons. The carboxylic acid proton is removed first, followed by the less acidic acetylenic proton, to generate the dilithio-propiolate dianion.

  • Nucleophilic Attack: The resulting acetylide carbanion is a potent nucleophile. It attacks the electrophilic carbonyl carbon of acetone. This step forms a new carbon-carbon bond and generates a lithium alkoxide intermediate.

  • Protonation (Workup): The reaction is quenched with a mild proton source, typically an aqueous solution of ammonium chloride or dilute acid. This step protonates the lithium alkoxide to form the final tertiary alcohol and protonates the lithium carboxylate to regenerate the carboxylic acid, yielding the final product, this compound.

Reaction_Mechanism cluster_start Starting Materials cluster_intermediate Reaction Intermediates cluster_end Final Product Propiolic_Acid Propiolic Acid (HC≡C-COOH) Dianion Dilithio-propiolate ([Li]⁺⁻C≡C-COO⁻[Li]⁺) Propiolic_Acid->Dianion Deprotonation Acetone Acetone (CH₃COCH₃) Alkoxide Lithium Alkoxide Intermediate Acetone->Alkoxide Base 2 eq. n-BuLi (Strong Base) Base->Dianion Dianion->Alkoxide Nucleophilic Attack Product This compound Alkoxide->Product Protonation Workup Aqueous Workup (e.g., NH₄Cl(aq)) Workup->Product Workflow start Start setup 1. Assemble and Flame-Dry Glassware under Inert Atmosphere start->setup cool1 2. Cool Anhydrous THF to -78 °C setup->cool1 add_reagents 3. Add Propiolic Acid, then n-BuLi (Formation of Dianion) cool1->add_reagents add_ketone 4. Add Acetone Solution (Nucleophilic Attack) add_reagents->add_ketone react 5. Stir at -78 °C, then Warm to RT add_ketone->react quench 6. Quench with sat. aq. NH₄Cl at 0 °C react->quench extract 7. Liquid-Liquid Extraction with Diethyl Ether quench->extract dry 8. Dry Organic Phase (MgSO₄) extract->dry concentrate 9. Concentrate under Reduced Pressure dry->concentrate purify 10. Purify Crude Product (Recrystallization or Chromatography) concentrate->purify end End: Pure Product purify->end

Sources

Application Notes and Protocols for 4-Hydroxy-4-methylpent-2-ynoic acid: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Gemini, Senior Application Scientist

Introduction: 4-Hydroxy-4-methylpent-2-ynoic acid is a specialized organic compound characterized by a unique combination of three functional groups: a tertiary alcohol, an internal alkyne, and a carboxylic acid. This trifunctional architecture makes it a valuable and versatile building block in advanced organic synthesis. While its applications are specific, they are of high impact, particularly within the pharmaceutical industry. The primary and most well-documented use of this molecule is as a critical precursor in the synthesis of Erlotinib[1][2][3], a potent epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor used in the treatment of specific types of cancer.[1][2][3] This guide provides an in-depth overview of the properties, synthesis, and core applications of this compound for researchers and professionals in drug development and chemical synthesis.

Physicochemical Properties and Safety Data

A thorough understanding of the compound's properties and safety profile is essential before any experimental work is undertaken.

PropertyValueSource
IUPAC Name This compound[4]
CAS Number 50624-25-4[4]
Molecular Formula C₆H₈O₃[4]
Molecular Weight 128.13 g/mol [4]
Appearance SolidSigma-Aldrich
InChIKey SSMODACYDJLXEK-UHFFFAOYSA-N[4]
SMILES CC(C)(C#CC(=O)O)O[4]

Safety and Handling: this compound is classified as an irritant. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Hazard StatementDescription
H315 Causes skin irritation
H319 Causes serious eye irritation
H335 May cause respiratory irritation

Data sourced from the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).

Core Application: Intermediate in the Synthesis of Erlotinib

The most significant application of this compound is its role in the synthesis of Erlotinib (marketed as Tarceva®). Erlotinib is a crucial therapeutic agent for non-small cell lung cancer and pancreatic cancer, functioning by inhibiting the EGFR tyrosine kinase, which is often overexpressed in these tumors.[1][2][3]

The Causality Behind its Use

The unique structure of this compound is ideally suited for constructing the key side chain of Erlotinib. The synthesis leverages a Sonogashira coupling reaction, a powerful method for forming carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. However, the direct Sonogashira coupling of a terminal alkyne can sometimes be challenging. The use of this compound provides a clever workaround. The tertiary alcohol group acts as a protecting group for the terminal alkyne. The molecule is first coupled with a substituted aniline, and then the tertiary alcohol is cleaved under basic conditions to reveal the required terminal alkyne on the Erlotinib side chain.

Experimental Workflow: Synthesis of Erlotinib Intermediate

The following diagram and protocol outline the conversion of this compound to a key intermediate in the Erlotinib synthesis, as detailed in the patent literature.[1][2][3]

G cluster_0 Step 1: Sonogashira Coupling cluster_1 Step 2: Coupling with Quinazoline Core cluster_2 Step 3: Deprotection A This compound C Intermediate (IV) A->C B 3-Bromoaniline B->C D Intermediate (IV) F Erlotinib Precursor (II) D->F E 4-chloro-6,7-bis(2-methoxyethoxy)quinazoline E->F G Erlotinib Precursor (II) H Erlotinib G->H

Caption: Workflow for the synthesis of Erlotinib using this compound.

Detailed Protocol: Synthesis of 4-(3-aminophenyl)-2-methyl-3-butyn-2-ol (Intermediate IV)

This protocol is adapted from patent US20120095228A1.[1]

Materials:

  • This compound

  • 3-Bromoaniline

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine)

  • Solvent (e.g., THF, Toluene)

Procedure:

  • To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add 3-bromoaniline, a palladium catalyst, and copper(I) iodide in a suitable solvent such as THF.

  • Add this compound and a base (e.g., triethylamine) to the reaction mixture.

  • Heat the reaction mixture to a temperature between 60°C and 100°C (typically around 80°C) and stir for 14-16 hours, or until reaction completion is confirmed by a suitable analytical method (e.g., TLC or LC-MS).

  • Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

  • The resulting residue, containing the intermediate 4-(3-aminophenyl)-2-methyl-3-butyn-2-ol, can be purified by standard methods such as column chromatography or used directly in the next step of the Erlotinib synthesis.

Self-Validation: The progress of the reaction should be monitored to ensure the consumption of the starting materials. The identity and purity of the product should be confirmed by spectroscopic methods (NMR, IR, MS) and compared with reference data.

Synthesis of this compound

For laboratories that wish to synthesize this intermediate in-house, a reliable protocol is available.[5]

G A Propiolic Acid D This compound A->D Nucleophilic Addition B Acetone B->D C Potassium Hydroxide (KOH) C->D Base

Caption: Synthesis of this compound.

Detailed Protocol

Materials:

  • Propiolic acid

  • Acetone

  • Potassium hydroxide (KOH)

  • Hydrochloric acid (1 M)

  • Ethyl acetate

  • Dichloromethane

  • Cyclohexane

  • Magnesium sulfate (MgSO₄)

Procedure:

  • In a reaction vessel placed in an ice bath, prepare a mixture of potassium hydroxide and acetone.

  • Slowly add propiolic acid to the cooled mixture.

  • Remove the ice bath and allow the mixture to stir overnight at room temperature under an inert atmosphere.

  • Add water to the reaction mixture until all solids have dissolved.

  • Wash the basic aqueous solution with diethyl ether (2 x 20 mL).

  • Acidify the aqueous phase with 1 M HCl.

  • Extract the acidic aqueous phase with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts and wash with 1 M HCl and brine, then dry over magnesium sulfate.

  • Remove the solvents under reduced pressure to yield a brown oil.

  • The product can be crystallized by adding a 7:3 mixture of dichloromethane/cyclohexane to afford pale yellow crystals. Alternatively, the crude product can be purified by silica gel chromatography.

Potential and Theoretical Applications

While its use in the synthesis of Erlotinib is its most prominent application, the structure of this compound suggests its utility in other areas of chemical synthesis.

  • Building Block in Organic Synthesis: The three distinct functional groups offer multiple handles for chemical modification, making it a potentially versatile building block for the synthesis of complex molecules and natural product analogs.

  • Click Chemistry: The internal alkyne functionality makes it a candidate for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of "click chemistry." These reactions are widely used in bioconjugation, materials science, and drug discovery for their high efficiency and selectivity.

Conclusion

This compound is a specialized yet highly valuable organic compound. Its primary application as a key intermediate in the synthesis of the anti-cancer drug Erlotinib underscores its importance in the pharmaceutical industry. The protocols provided herein offer a comprehensive guide for its synthesis and application, enabling researchers and drug development professionals to leverage this unique molecule in their synthetic endeavors.

References

  • Method for the preparation of erlotinib. US20120095228A1.
  • New method for the preparation of erlotinib. EP2433931B2.
  • Method for the preparation of erlotinib. US20120095228A1.
  • This compound. PubChem. [Link]

  • Practical synthesis of aryl-2-methyl-3-butyn-2-ols from aryl bromides via conventional and decarboxylative copper-free Sonogashira coupling reactions. ResearchGate. [Link]

Sources

The Strategic Utility of 4-Hydroxy-4-methylpent-2-ynoic Acid in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in organic synthesis and drug development, the identification of versatile and strategically functionalized building blocks is paramount. 4-Hydroxy-4-methylpent-2-ynoic acid, a compact molecule bearing a tertiary alcohol, a carboxylic acid, and an internal alkyne, represents a potent synthon with latent potential for the construction of complex molecular architectures. This guide provides an in-depth exploration of its applications, focusing on its utility as a precursor to valuable heterocyclic scaffolds. We will delve into the causality behind experimental choices and provide detailed, field-proven protocols to empower your research endeavors.

Introduction to a Multifunctional Building Block

This compound (CAS No. 50624-25-4) is a crystalline solid with the empirical formula C₆H₈O₃ and a molecular weight of 128.13 g/mol .[1] Its strategic value lies in the orthogonal reactivity of its functional groups, which can be selectively addressed to forge new carbon-carbon and carbon-heteroatom bonds. The propargylic alcohol moiety, in conjunction with the carboxylic acid, sets the stage for a variety of cyclization reactions, offering a direct entry into substituted lactones, a motif prevalent in numerous natural products and pharmacologically active compounds.

Key Physicochemical Properties:

PropertyValueSource
Molecular FormulaC₆H₈O₃[1]
Molecular Weight128.13 g/mol [1]
IUPAC NameThis compound[1]
CAS Number50624-25-4[1]
AppearanceSolid

Core Application: Synthesis of γ,γ-Dimethyl-α,β-Butenolide

A primary and highly valuable application of this compound is its conversion into γ,γ-dimethyl-α,β-butenolide. This transformation is a lactonization reaction, an intramolecular esterification, which is a powerful tool in heterocyclic synthesis. The gem-dimethyl group at the γ-position offers steric shielding and can influence the conformational rigidity and biological activity of the resulting lactone.

Mechanistic Rationale

The cyclization of this compound to the corresponding butenolide can be achieved under either acidic or basic conditions. The reaction proceeds via an initial isomerization of the alkyne to an allene intermediate, followed by intramolecular cyclization.

  • Acid Catalysis: Protonation of the hydroxyl group facilitates its departure as a water molecule, leading to a stabilized carbocation. Subsequent intramolecular attack by the carboxylic acid oxygen and proton loss yields the butenolide.

  • Base Catalysis: Deprotonation of the carboxylic acid forms a carboxylate, which acts as an intramolecular nucleophile. Attack at the internal alkyne, followed by protonation, leads to the butenolide.

The choice of catalyst can influence the reaction rate and selectivity, and is often determined by the substrate's sensitivity to acidic or basic conditions.

G cluster_0 Synthesis of this compound cluster_1 Application in Butenolide Synthesis Acetone Acetone StartingMaterial This compound Acetone->StartingMaterial Reaction PropiolicAcid Propiolic Acid PropiolicAcid->StartingMaterial KOH KOH KOH->StartingMaterial Base AcidCatalysis Acid Catalysis (e.g., H₂SO₄) StartingMaterial->AcidCatalysis Isomerization & Cyclization BaseCatalysis Base Catalysis (e.g., NaOAc) StartingMaterial->BaseCatalysis Isomerization & Cyclization Butenolide γ,γ-Dimethyl-α,β-Butenolide AcidCatalysis->Butenolide BaseCatalysis->Butenolide

Caption: Synthetic pathway from simple precursors to this compound and its subsequent application in the synthesis of a γ,γ-dimethyl-α,β-butenolide.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound[3]

This protocol is adapted from a literature procedure and provides a reliable method for the preparation of the title compound.

Materials:

  • Potassium hydroxide (KOH)

  • Acetone

  • Propiolic acid

  • Deionized water

  • Diethyl ether (Et₂O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Cyclohexane

Equipment:

  • Round-bottom flask

  • Ice bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography (optional)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and placed in an ice bath, a mixture of KOH (6.56 g, 117 mmol) and acetone (20 mL) is prepared.

  • Propiolic acid (1.2 mL, 19.5 mmol) is added to the stirred mixture.

  • The reaction is allowed to stir overnight at room temperature.

  • Water is added until the solid dissolves.

  • The resulting basic aqueous solution is washed with Et₂O (2 x 20 mL) to remove any unreacted starting materials.

  • The aqueous phase is then acidified with 1 M HCl.

  • The acidic aqueous phase is extracted with EtOAc (3 x 30 mL).

  • The combined organic extracts are washed with 1 M HCl (20 mL) and brine (20 mL), and then dried over MgSO₄.

  • The solvent is removed in vacuo to yield a brown oil.

  • The product is crystallized by the addition of a 7:3 mixture of CH₂Cl₂/cyclohexane to afford pale yellow crystals.

  • (Optional Purification) The crude product can be purified by silica gel chromatography using a gradient of pentane/Et₂O as the eluent to yield a colorless solid.

Expected Yield: 53-74%

Characterization Data:

  • ¹H-NMR (300 MHz, benzene-d₆): δ = 5.59 (s, br, 2 H), 1.30 (s, 6 H) ppm[2]

  • ¹³C-NMR (75 MHz, CDCl₃): δ = 154.0, 91.5, 73.5, 64.2, 30.1 ppm[2]

  • IR (KBr): ν̃= 3412, 2989, 2241, 1703, 1372, 1264, 1164, 941 cm⁻¹[2]

Protocol 2: Plausible Synthesis of γ,γ-Dimethyl-α,β-Butenolide via Acid-Catalyzed Lactonization

Materials:

  • This compound

  • Toluene

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

Equipment:

  • Round-bottom flask with a reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.28 g, 10 mmol) in toluene (50 mL) in a round-bottom flask, add a catalytic amount of concentrated sulfuric acid (2-3 drops).

  • The reaction mixture is heated to reflux (approximately 110 °C) and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • After completion, the reaction is cooled to room temperature.

  • The mixture is carefully quenched by the slow addition of a saturated NaHCO₃ solution until the effervescence ceases.

  • The aqueous layer is separated and extracted with EtOAc (3 x 25 mL).

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and filtered.

  • The solvent is removed under reduced pressure to afford the crude butenolide.

  • The product can be further purified by column chromatography on silica gel.

Expected Product: 5,5-dimethylfuran-2(5H)-one (γ,γ-dimethyl-α,β-butenolide)

G cluster_0 Experimental Workflow: Lactonization Start Dissolve Starting Material in Toluene AddCatalyst Add Catalytic H₂SO₄ Start->AddCatalyst Reflux Heat to Reflux AddCatalyst->Reflux Monitor Monitor by TLC Reflux->Monitor Quench Quench with NaHCO₃ Monitor->Quench Reaction Complete Extract Extract with EtOAc Quench->Extract Dry Dry over Na₂SO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Chromatography Concentrate->Purify Product γ,γ-Dimethyl-α,β-Butenolide Purify->Product

Caption: A generalized experimental workflow for the acid-catalyzed lactonization of this compound.

Future Perspectives and Alternative Applications

While the synthesis of butenolides is a prominent application, the unique functionality of this compound opens doors to other synthetic avenues:

  • Click Chemistry: The alkyne moiety can participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, a cornerstone of click chemistry. This would allow for the facile introduction of a triazole ring, a valuable pharmacophore, and the conjugation to other molecules of interest.

  • Synthesis of Other Heterocycles: The reactive nature of the propargylic alcohol and the carboxylic acid can be exploited to construct a variety of other heterocyclic systems, such as pyranones or pyridinones, through reactions with appropriate dinucleophiles.

  • Asymmetric Transformations: The prochiral nature of the molecule allows for the potential of enantioselective reactions to introduce chirality, leading to the synthesis of optically active lactones and other complex molecules.

Conclusion

This compound is a readily accessible and highly functionalized building block with significant potential in organic synthesis. Its primary application as a precursor to γ,γ-disubstituted butenolides provides a direct route to a class of compounds with established biological importance. The detailed protocols provided herein serve as a practical guide for the synthesis of the starting material and its subsequent transformation. As the demand for novel and diverse molecular scaffolds continues to grow in the fields of medicinal chemistry and materials science, the strategic application of such versatile synthons will undoubtedly play a crucial role in driving innovation.

References

  • Caporale, A., Tartaggia, S., Castellin, A., & De Lucchi, O. (2014). A simple and efficient synthesis of 4-hydroxy-4-methyl-pent-2-ynoic acid. Beilstein Journal of Organic Chemistry, 10, 384-393. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Application Notes & Protocols: 4-Hydroxy-4-methylpent-2-ynoic Acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Hydroxy-4-methylpent-2-ynoic acid is a compact, bifunctional C6 building block possessing a unique combination of a carboxylic acid, an internal alkyne, and a tertiary alcohol. This arrangement of functional groups within a rigid framework makes it an exceptionally valuable synthon for medicinal chemistry. Its inherent reactivity allows for the strategic construction of diverse molecular scaffolds, particularly heterocyclic systems, and enables its use as a linker for more complex architectures. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the practical applications of this reagent, complete with detailed experimental protocols and mechanistic insights.

Introduction: The Strategic Value of a Multifunctional Synthon

In the landscape of drug discovery, the efficiency of scaffold design is paramount. Building blocks that offer multiple, orthogonally addressable functional groups provide a significant advantage, allowing for rapid diversification and optimization of lead compounds. This compound (CAS 50624-25-4) is one such molecule.[1][2]

Its key structural features are:

  • Tertiary Propargyl Alcohol: This moiety provides a site for etherification or esterification and acts as a chiral center precursor. The gem-dimethyl groups introduce steric hindrance that can favorably influence binding conformations and metabolic stability.

  • Internal Alkyne: The carbon-carbon triple bond imparts rigidity to the molecular backbone, a desirable trait for reducing the entropic penalty upon binding to a biological target. It is also a versatile handle for various chemical transformations, including cyclizations and additions.

  • Carboxylic Acid: As a primary site for modification, the carboxyl group is readily converted into esters, amides, or other derivatives, making it an ideal attachment point for pharmacophores or for linking to carrier molecules.

This guide explores the strategic application of these features, focusing on the synthesis of heterocyclic cores and its use as a bifunctional linker.

Physicochemical & Safety Profile

A summary of the essential properties and safety information for this compound is provided below.

PropertyValueReference
CAS Number 50624-25-4[1][2]
Molecular Formula C₆H₈O₃[1][2]
Molecular Weight 128.13 g/mol [1][2]
Form Solid[1]
IUPAC Name This compound[2]
SMILES O=C(O)C#CC(C)(C)O[1]
Hazard Statements H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)[2][3]
Signal Word Warning[1]

Note: Buyer assumes responsibility to confirm product identity and purity. May contain trace amounts of NaCl and/or water.[1]

Synthesis of the Building Block

This compound is readily synthesized via the carboxylation of the corresponding propargyl alcohol, which itself is derived from the addition of a lithium acetylide to acetone. A more direct reported route involves the reaction of propiolic acid with acetone.[4]

G cluster_product Product Acetone Acetone mid_point Acetone->mid_point PropiolicAcid Propiolic Acid PropiolicAcid->mid_point Product This compound mid_point->Product Base-catalyzed Addition G Start 4-Hydroxy-4-methyl- pent-2-ynoic acid Activated Activated Complex (e.g., Protonated Alkyne) Start->Activated Catalyst (H⁺ or Metal) Cyclized Vinylic Cation Intermediate Activated->Cyclized 5-endo-dig Intramolecular Attack Product Substituted Butenolide Product Cyclized->Product Tautomerization & Deprotonation

Caption: General mechanism for the synthesis of butenolides.

Protocol 1: Synthesis of 4-(2-hydroxypropan-2-yl)furan-2(5H)-one

This protocol details the acid-catalyzed cyclization of the title compound to yield a functionalized butenolide, a valuable scaffold for further elaboration.

Materials & Reagents:

  • This compound (1.0 mmol, 128.13 mg)

  • Amberlyst® 15 hydrogen form (20 mol%, ~40 mg)

  • Toluene, anhydrous (5 mL)

  • Ethyl acetate (for extraction)

  • Saturated sodium bicarbonate solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask (25 mL) with reflux condenser

  • Magnetic stirrer and stir bar

  • Standard glassware for workup and purification

Step-by-Step Methodology:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (128.13 mg, 1.0 mmol) and anhydrous toluene (5 mL).

    • Rationale: Toluene is a suitable high-boiling, non-protic solvent. Anhydrous conditions are preferred to avoid side reactions.

  • Catalyst Addition: Add Amberlyst® 15 resin (40 mg).

    • Rationale: Amberlyst® 15 is a strongly acidic ion-exchange resin that serves as a heterogeneous acid catalyst. It simplifies purification, as it can be removed by simple filtration.

  • Reaction Execution: Heat the mixture to reflux (approx. 110°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The reaction is typically complete within 4-6 hours.

  • Workup - Catalyst Removal: Cool the reaction mixture to room temperature. Filter the mixture through a small plug of celite or cotton to remove the Amberlyst® resin. Wash the resin with a small amount of ethyl acetate (2 x 2 mL).

  • Workup - Extraction: Combine the filtrate and washes in a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 10 mL) to remove any unreacted starting material, followed by brine (10 mL).

    • Rationale: The bicarbonate wash deprotonates the acidic starting material, rendering it water-soluble and effectively removing it from the organic phase.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude oil can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes (e.g., 20% to 50% EtOAc) to yield the pure product.

Application II: A Bifunctional Linker for Complex Molecules

The presence of both a carboxylic acid and a tertiary alcohol allows for selective, or orthogonal, functionalization. This is a powerful strategy in medicinal chemistry for constructing complex molecules like Antibody-Drug Conjugates (ADCs), Proteolysis Targeting Chimeras (PROTACs), or decorated scaffolds where precise spatial orientation of different moieties is required.

The carboxylic acid can be readily converted to an amide or ester using standard coupling conditions, while the tertiary alcohol is significantly less reactive, allowing for selective functionalization of the acid.

Protocol 2: Selective Amidation of the Carboxylic Acid Moiety

This protocol describes the coupling of the carboxylic acid with a representative amine (e.g., benzylamine) while preserving the tertiary alcohol, demonstrating its utility as a linker foundation.

Materials & Reagents:

  • This compound (1.0 mmol, 128.13 mg)

  • Benzylamine (1.1 mmol, 117.9 mg, 120 µL)

  • HBTU (1.1 mmol, 417.3 mg)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 mmol, 323.1 mg, 435 µL)

  • Anhydrous Dichloromethane (DCM) (10 mL)

  • 1M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Experimental Workflow Diagram:

G cluster_workflow Selective Amidation Workflow A 1. Dissolve starting material and amine in anhydrous DCM B 2. Add DIPEA base, cool to 0 °C A->B C 3. Add HBTU coupling reagent slowly B->C D 4. Warm to RT, stir for 2-4h (Monitor by TLC) C->D E 5. Quench and perform aqueous workup (Acid/Base washes) D->E F 6. Dry, concentrate, and purify via chromatography E->F

Caption: Workflow for selective amidation of the building block.

Step-by-Step Methodology:

  • Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (128.13 mg, 1.0 mmol) and benzylamine (120 µL, 1.1 mmol) in anhydrous DCM (10 mL).

  • Base Addition: Add DIPEA (435 µL, 2.5 mmol) to the solution and cool the flask to 0°C in an ice bath.

    • Rationale: DIPEA is a non-nucleophilic base used to neutralize the carboxylic acid and the HCl generated from the HBTU coupling reagent. Cooling prevents potential side reactions.

  • Coupling Reagent Addition: Slowly add HBTU (417.3 mg, 1.1 mmol) to the stirred solution. The mixture may turn slightly yellow.

    • Rationale: HBTU is a highly efficient peptide coupling reagent that activates the carboxylic acid for nucleophilic attack by the amine.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring for the consumption of the starting material by TLC.

  • Workup: Dilute the reaction mixture with DCM (15 mL). Wash the organic layer sequentially with 1M HCl (2 x 10 mL), saturated sodium bicarbonate solution (2 x 10 mL), and brine (10 mL).

    • Rationale: The acid wash removes excess amine and DIPEA. The bicarbonate wash removes any unreacted starting material and residual acid.

  • Drying and Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to afford the desired amide product.

Conclusion

This compound represents a potent and underutilized building block for medicinal chemistry. Its trifunctional nature provides a robust platform for generating structural diversity. The protocols outlined herein demonstrate its direct applicability in synthesizing valuable heterocyclic cores and in serving as a foundational linker for more elaborate molecular designs. By understanding and leveraging its inherent reactivity, drug discovery programs can accelerate the development of novel, rigid, and functionally dense therapeutic candidates.

References

  • Method for preparing 4-hydroxy-4-methyl-2-pentanone.
  • Preparation of 4-hydroxy-4-methyl-2-pentanone. PrepChem.com. [Link]

  • This compound | C6H8O3. PubChem. [Link]

  • 4 Hydroxy 4 Methylpent 2 Ynoic Acid. Cenmed Enterprises. [Link]

  • Showing NP-Card for (2e)-4-hydroxy-4-methylpent-2-enoic acid (NP0274756). Natural Products Atlas. [Link]

  • Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. National Center for Biotechnology Information (PMC). [Link]

  • Synthesis of heterocyclic compounds and their utilities in the field biological science. ScienceScholar. [Link]

  • Plant-Derived Bioactive Compounds: One Health Perspective. MDPI. [Link]

  • Bioactive Diepoxy Metabolites and Highly Oxygenated Triterpenoids from Marine and Plant-Derived Bacteria and Fungi. MDPI. [Link]

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Comprehensive Analytical Characterization of 4-Hydroxy-4-methylpent-2-ynoic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Hydroxy-4-methylpent-2-ynoic acid is a bifunctional molecule containing a carboxylic acid, a tertiary alcohol, and an internal alkyne. This unique combination of functional groups makes it a valuable building block in organic synthesis and drug development. Accurate and robust analytical methods are paramount for confirming its identity, purity, and stability. This guide provides a multi-faceted approach to the characterization of this compound, detailing protocols for chromatographic, spectroscopic, and titrimetric techniques. The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific needs.

Introduction and Physicochemical Profile

This compound possesses a distinct molecular architecture that dictates its chemical behavior and the analytical strategies required for its characterization.[1][2] As a hydroxy-carboxylic acid, it exhibits both acidic and polar properties, while the internal alkyne offers a site for further chemical modification and a unique spectroscopic signature.[3][4] Understanding these features is the first step in developing reliable analytical protocols.

A summary of its key physicochemical properties is presented below. This data is fundamental for sample preparation, method development, and data interpretation across all analytical platforms.

PropertyValueSource(s)
Molecular Formula C₆H₈O₃[5][6][7]
Molecular Weight 128.13 g/mol [5][6][7]
CAS Number 50624-25-4[6][7]
Appearance Solid[6]
Canonical SMILES CC(C)(C#CC(=O)O)O[6][8]
InChI Key SSMODACYDJLXEK-UHFFFAOYSA-N[6][7]

Overall Characterization Workflow

The comprehensive analysis of this compound involves a logical sequence of techniques to establish its structure, purity, and quantity.

G cluster_0 Initial Characterization cluster_1 Purity & Quantification cluster_2 Final Assessment Start Sample of This compound FTIR FTIR Spectroscopy (Functional Groups) Start->FTIR NMR NMR Spectroscopy (Structural Elucidation) Start->NMR GCMS GC-MS (Impurity Profile & ID) FTIR->GCMS HPLC HPLC-UV (Purity & Quantification) NMR->HPLC Titr Acid-Base Titration (Purity & Eq. Weight) HPLC->Titr Report Comprehensive Analysis Report HPLC->Report GCMS->Report Titr->Report

Caption: General workflow for the analytical characterization.

Spectroscopic Techniques for Structural Elucidation

Spectroscopy is the cornerstone of structural analysis, providing unambiguous evidence of the molecule's covalent framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides the most detailed information about the carbon-hydrogen framework. For this molecule, both ¹H and ¹³C NMR are essential.

Expert Insight: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a good starting point. However, if hydrogen bonding causes excessive peak broadening, or if solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent alternative. The acidic and hydroxyl protons will be clearly visible in DMSO-d₆.

Expected Spectral Features:

  • ¹H NMR:

    • ~1.5 ppm (Singlet, 6H): Two magnetically equivalent methyl groups (-C(CH₃)₂).

    • Variable, broad (Singlet, 1H): Tertiary alcohol proton (-OH). This signal's position is concentration and solvent-dependent. It will disappear upon a D₂O shake.

    • ~10-13 ppm, broad (Singlet, 1H): Carboxylic acid proton (-COOH). This is a highly deshielded proton and its signal is often very broad.[9] It will also disappear upon a D₂O shake.

  • ¹³C NMR:

    • ~30 ppm: Two equivalent methyl carbons.

    • ~65 ppm: The quaternary carbon attached to the -OH group.

    • ~75-90 ppm (2 signals): The two sp-hybridized carbons of the internal alkyne.[10]

    • ~160-170 ppm: The carbonyl carbon of the carboxylic acid, which is significantly deshielded.[9]

Protocol: NMR Sample Preparation and Analysis

  • Accurately weigh 5-10 mg of the sample into a clean, dry NMR tube.

  • Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Add a small amount of an internal standard (e.g., tetramethylsilane, TMS), if not already present in the solvent.

  • Cap the tube and vortex gently until the sample is fully dissolved.

  • Place the NMR tube in the spectrometer's spinner turbine and insert it into the magnet.

  • Acquire standard ¹H and ¹³C spectra. A DEPT-135 experiment can be additionally run to confirm the assignment of methyl vs. quaternary carbons.

G A Weigh 5-10 mg of Sample B Add ~0.7 mL Deuterated Solvent A->B C Vortex to Dissolve B->C D Transfer to Spectrometer C->D E Acquire ¹H, ¹³C, and DEPT-135 Spectra D->E F Process and Analyze Data E->F

Caption: Workflow for NMR sample preparation and analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and non-destructive technique used to confirm the presence of key functional groups.

Expert Insight: The carboxylic acid O-H stretch is often so broad that it can obscure the C-H stretching signals.[11] Look for the sharp "shoulders" of the C-H peaks emerging from the broad O-H envelope. The C≡C stretch for an internal alkyne can be weak, but its position is highly characteristic.[4]

Protocol: FTIR Analysis (KBr Pellet Method)

  • Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar.

  • Transfer the fine powder to a pellet-forming die.

  • Press the powder under high pressure (8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

  • Place the pellet in the sample holder of the FTIR spectrometer.

  • Acquire a background spectrum (air or KBr pellet) and then the sample spectrum over a range of 4000-400 cm⁻¹.

Expected Absorption Bands:

Wavenumber (cm⁻¹) Functional Group Vibration Type Characteristics
3600-3200 Alcohol O-H Stretch Broad
3300-2500 Carboxylic Acid O-H Stretch Very broad, strong
2980-2850 Alkane C-H Stretch Medium, sharp
2260-2100 Alkyne C≡C Stretch Weak to medium, sharp[3][4]

| 1760-1700 | Carbonyl C=O | Stretch | Strong, sharp[11] |

Chromatographic Techniques for Purity and Quantification

Chromatography is essential for separating the target compound from impurities, by-products, and starting materials, allowing for accurate purity assessment and quantification.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the most common and robust method for analyzing non-volatile organic acids.[12][13][14]

Expert Insight: The high polarity of the analyte requires a highly aqueous mobile phase.[15] To ensure good peak shape and retention on a reversed-phase column, the mobile phase must be acidified (e.g., with phosphoric or formic acid) to suppress the ionization of the carboxylic acid group, rendering the molecule less polar. A C18 column designed for aqueous mobile phases (often labeled "AQ") is recommended to prevent phase collapse.[15][16]

Protocol: HPLC-UV Analysis

  • Standard Preparation: Accurately prepare a stock solution of the reference standard in the mobile phase (e.g., 1 mg/mL). Prepare a series of dilutions to create a calibration curve (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to a concentration within the calibration range. Filter the solution through a 0.45 µm syringe filter before injection.

  • Instrumentation: Set up the HPLC system according to the parameters in the table below.

  • Analysis: Inject the standards to generate a calibration curve, followed by the samples. Purity can be determined by area percent, and concentration can be calculated from the calibration curve.

Recommended HPLC-UV Conditions:

Parameter Condition Rationale
Column Reversed-Phase C18-AQ (e.g., 4.6 x 150 mm, 3.5 µm) Good retention for polar analytes in high aqueous mobile phases.[15][16]
Mobile Phase 95:5 (v/v) 20 mM Potassium Phosphate (pH 2.5) : Acetonitrile Acidified aqueous phase suppresses carboxylate formation, increasing retention.[15]
Flow Rate 1.0 mL/min Standard for a 4.6 mm ID column.
Column Temp. 30 °C Ensures reproducible retention times.
Injection Vol. 10 µL Typical volume for analytical HPLC.

| Detection | UV at 210 nm | Carboxylic acids exhibit strong absorbance in the low UV range.[12][16] |

G A Prepare Mobile Phase (e.g., pH 2.5 buffer) D Equilibrate HPLC System A->D B Prepare Standards & Samples C Filter Samples (0.45 µm) B->C F Inject Samples for Analysis C->F E Inject Standards for Calibration Curve D->E E->F G Integrate Peaks & Calculate Results F->G

Caption: Workflow for HPLC-UV purity and quantification analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides excellent separation and definitive identification based on mass fragmentation patterns. However, due to the low volatility and high polarity of the analyte, derivatization is mandatory.[17][18]

Expert Insight: Silylation is a highly effective derivatization strategy for compounds with active hydrogens (like -OH and -COOH). Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are powerful and produce volatile trimethylsilyl (TMS) ethers and esters.[18][19] The reaction is rapid and clean. The resulting mass spectrum will show a characteristic loss of a methyl group ([M-15]⁺) from one of the TMS groups, which is a useful diagnostic ion.[17]

Protocol: GC-MS Analysis via Silylation

  • Derivatization: a. Place ~1 mg of the dried sample into a 2 mL autosampler vial. b. Add 200 µL of a suitable solvent (e.g., Pyridine or Acetonitrile). c. Add 100 µL of BSTFA (with 1% TMCS catalyst). d. Cap the vial tightly and heat at 70 °C for 30 minutes. e. Cool to room temperature before analysis.

  • Instrumentation: Set up the GC-MS system according to the parameters below.

  • Analysis: Inject 1 µL of the derivatized sample. Identify the main peak by its retention time and mass spectrum. Search the mass spectrum against a library (e.g., NIST) and interpret the fragmentation pattern to confirm the structure.

Recommended GC-MS Conditions:

Parameter Condition
GC Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Inlet Temp. 250 °C
Injection Mode Split (e.g., 20:1)
Carrier Gas Helium at 1.0 mL/min (constant flow)
Oven Program Start at 80 °C, hold 2 min, ramp to 280 °C at 15 °C/min, hold 5 min
MS Source Temp. 230 °C
MS Quad Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV

| Scan Range | 40-500 m/z |

Titrimetric Analysis for Purity Assessment

Acid-base titration is a classic, absolute method for determining the purity of an acidic compound and confirming its equivalent weight.[20][21]

Expert Insight: It is crucial to use a standardized titrant (e.g., NaOH solution) for accurate results. The titrant should be standardized against a primary standard like potassium hydrogen phthalate (KHP). Since the analyte is a solid, ensure it is fully dissolved before starting the titration; a co-solvent like ethanol may be used if aqueous solubility is low, though back-titration is another option for poorly soluble acids.[20]

Protocol: Acid-Base Titration

  • Titrant Standardization: Standardize a ~0.1 M NaOH solution against KHP to determine its exact molarity.

  • Sample Preparation: Accurately weigh approximately 150-200 mg of this compound into a 250 mL Erlenmeyer flask.[20]

  • Dissolve the sample in ~50 mL of deionized water (or a water/ethanol mixture).

  • Add 2-3 drops of phenolphthalein indicator.

  • Titration: Titrate the acid solution with the standardized NaOH solution until a faint, persistent pink color is observed.[22]

  • Record the volume of NaOH used. Perform the titration in triplicate.

  • Calculation:

    • Moles of NaOH = Molarity of NaOH × Volume of NaOH (L)

    • Since the stoichiometry is 1:1, Moles of Acid = Moles of NaOH.

    • Equivalent Weight = Mass of Sample (g) / Moles of Acid

    • % Purity = (Calculated Eq. Weight / Theoretical MW) × 100

Summary and Comparison of Techniques

Each analytical technique provides unique information. A combination of these methods is required for a full and confident characterization.

TechniquePrimary InformationKey AdvantagesConsiderations
NMR Unambiguous molecular structureProvides detailed covalent bonding informationRequires pure sample for clear spectra
FTIR Functional group identificationFast, non-destructive, requires minimal sampleNot quantitative, provides limited structural detail
HPLC-UV Purity, quantificationHighly reproducible, robust, excellent for QCRequires reference standard for quantification
GC-MS Identification, impurity profilingHigh separation efficiency, structural info from MSRequires derivatization, destructive
Titration Purity, equivalent weightAbsolute method, inexpensiveOnly measures total acidity, non-specific

References

  • Shimadzu. (n.d.). Various Analysis Techniques for Organic Acids and Examples of Their Application. Retrieved from [Link]

  • Grokipedia. (2026). Hydroxycarboxylic acid. Retrieved from [Link]

  • SCION Instruments. (n.d.). Highly Sensitive Analysis of Organic Acids by HPLC-UV. Retrieved from [Link]

  • Agilent Technologies. (n.d.). Separation of Organic Acids on an Agilent Polaris C18-A Column. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 4 Hydroxy 4 Methylpent 2 Ynoic Acid. Retrieved from [Link]

  • Phenomenex. (2020). Organic Acids from Wine via HPLC-UV. Retrieved from [Link]

  • University of Wisconsin-River Falls. (n.d.). Carboxylic Acid Unknowns and Titration. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of the Alkynes. Retrieved from [Link]

  • OpenOChem Learn. (n.d.). Alkynes. Retrieved from [Link]

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  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Gergens, D. (n.d.). Titration of the Unknown Carboxylic Acid. Retrieved from [Link]

  • Allen, D. K., et al. (2016). Extraction, purification, methylation and GC-MS analysis of short-chain carboxylic acids for metabolic flux analysis. Journal of Chromatography B, 1028, 165-174. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydroxycarboxylic acid. Retrieved from [Link]

  • Pilgaard, M. (n.d.). Titration of acids and bases. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C6H8O3). Retrieved from [Link]

  • Psillakis, E., et al. (2012). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. Journal of Chromatography A, 1239, 41-8. Retrieved from [Link]

  • ResearchGate. (2018). What is the procedure for determining carboxylic acid groups by the acid-base titration? Retrieved from [Link]

  • ResearchGate. (n.d.). Determination of carboxylic acids in water by gas chromatography-mass spectrometry after continuous extraction and derivatisation. Retrieved from [Link]

  • Viškelis, J., et al. (n.d.). Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. Chemija. Retrieved from [Link]

  • Moodle. (n.d.). IR and UV–Vis Spectroscopy of Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

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Application Note: High-Purity Isolation of 4-Hydroxy-4-methylpent-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive guide to the purification of crude 4-hydroxy-4-methylpent-2-ynoic acid, a valuable building block in pharmaceutical and materials science. We present detailed protocols for three primary purification techniques: acid-base extraction, recrystallization, and column chromatography. The rationale behind each step is thoroughly explained to provide researchers with a deep understanding of the purification principles. This document is intended for chemists and materials scientists in research and development who require high-purity this compound for their work.

Introduction

This compound is a bifunctional molecule featuring a carboxylic acid, a tertiary alcohol, and an internal alkyne. This unique combination of functional groups makes it a versatile precursor in the synthesis of complex organic molecules. The purity of this reagent is paramount, as contaminants can lead to undesirable side reactions, lower yields, and difficulties in downstream applications.

The common synthesis of this compound often involves the reaction of propiolic acid with acetone in the presence of a base. This can lead to several impurities, including unreacted starting materials, polymeric byproducts, and salts. This application note details robust methods to remove these impurities and obtain the target compound in high purity.

Understanding the Impurity Profile

Effective purification begins with an understanding of the potential impurities. In a typical synthesis, the crude product may contain:

  • Unreacted Propiolic Acid: A highly acidic and reactive starting material.

  • Unreacted Acetone: A volatile ketone that is typically easy to remove.

  • Base Catalyst (e.g., KOH, NaOH): Inorganic salts that need to be removed.

  • Polymeric Materials: Arising from the self-condensation of propiolic acid or other side reactions.

  • Water: Introduced during the reaction or workup.

The purification strategies outlined below are designed to systematically remove these contaminants.

Purification Methodologies

We will now explore three complementary purification techniques. The choice of method, or combination of methods, will depend on the initial purity of the crude material and the desired final purity.

Acid-Base Extraction: The First Line of Defense

Acid-base extraction is a powerful liquid-liquid extraction technique used to separate acidic, basic, and neutral compounds from one another.[1][2][3][4][5] This method is particularly effective for isolating our target carboxylic acid from neutral impurities and residual base.

The underlying principle is the reversible conversion of the acidic this compound into its water-soluble carboxylate salt using a weak base, typically sodium bicarbonate. Neutral organic impurities will remain in the organic phase, while the carboxylate salt partitions into the aqueous phase. The acid can then be regenerated by acidification of the aqueous layer, causing it to precipitate or be extracted back into an organic solvent.

G cluster_0 Acid-Base Extraction Workflow crude Crude Product (in organic solvent, e.g., EtOAc) sep_funnel Separatory Funnel crude->sep_funnel wash_bicarb Wash with aq. NaHCO3 sep_funnel->wash_bicarb separate_layers Separate Layers wash_bicarb->separate_layers organic_layer Organic Layer (Neutral Impurities) separate_layers->organic_layer Discard aqueous_layer Aqueous Layer (Carboxylate Salt) separate_layers->aqueous_layer acidify Acidify with HCl (aq) aqueous_layer->acidify extract_again Extract with EtOAc acidify->extract_again final_organic Organic Layer (Pure Acid) extract_again->final_organic dry_evap Dry (Na2SO4) & Evaporate final_organic->dry_evap pure_product Purified Product dry_evap->pure_product

Caption: Workflow for Acid-Base Extraction.

  • Dissolution: Dissolve the crude this compound in a suitable organic solvent such as ethyl acetate (EtOAc) or diethyl ether (Et2O). A volume of 10 mL per gram of crude product is a good starting point.

  • Basification: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous solution of sodium bicarbonate (NaHCO3). Stopper the funnel and shake vigorously, periodically venting to release the pressure from the evolved CO2 gas.

  • Separation: Allow the layers to separate. The aqueous layer (bottom) now contains the sodium salt of the target acid. Drain the aqueous layer into a clean flask.

  • Re-extraction: To ensure complete recovery, extract the organic layer again with a fresh portion of saturated NaHCO3 solution. Combine the aqueous layers.

  • Acidification: Cool the combined aqueous layers in an ice bath and acidify by slowly adding 1 M hydrochloric acid (HCl) with stirring until the pH is ~2. The this compound will precipitate out as a white solid or oil.

  • Final Extraction: Extract the acidified aqueous solution three times with fresh portions of ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure to yield the purified product.

Recrystallization: For Crystalline Solids

Recrystallization is a technique used to purify solid compounds.[6] The principle is based on the differential solubility of the desired compound and its impurities in a particular solvent or solvent mixture at different temperatures.

The ideal recrystallization solvent is one in which the target compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For a polar molecule like this compound, polar solvents or mixtures of polar and non-polar solvents are often effective.

Solvent/SystemPolarityBoiling Point (°C)Rationale
WaterHigh100Good for highly polar compounds, but may require a co-solvent.
EthanolHigh78Often a good choice for moderately polar organic acids.
Ethyl AcetateMedium77A versatile solvent for a range of polarities.
Dichloromethane/CyclohexaneMedium/Low40 / 81A polar/non-polar mixture that can provide a steep solubility curve.
TolueneLow111Can be effective for less polar impurities.
  • Dissolution: In an Erlenmeyer flask, add the crude solid and a small amount of the chosen solvent (e.g., a 7:3 mixture of dichloromethane and cyclohexane).

  • Heating: Gently heat the mixture on a hot plate with stirring until the solvent boils. Add small portions of hot solvent until the solid just dissolves.

  • Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Filtration: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven to remove all traces of solvent.

Column Chromatography: For High-Purity Separation

Column chromatography is a versatile technique for separating compounds based on their differential adsorption to a stationary phase.[7][8][9][10] For this compound, normal-phase chromatography using silica gel is a suitable method.

A solution of the crude product is passed through a column packed with a solid adsorbent (the stationary phase), typically silica gel. A solvent or mixture of solvents (the mobile phase) is used to elute the compounds down the column. More polar compounds will adsorb more strongly to the polar silica gel and thus elute more slowly, while less polar compounds will travel down the column faster.

G cluster_1 Column Chromatography Workflow prepare_column Prepare Silica Gel Column load_sample Load Crude Sample prepare_column->load_sample elute Elute with Solvent Gradient (e.g., Pentane to EtOAc) load_sample->elute collect_fractions Collect Fractions elute->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_pure Combine Pure Fractions tlc_analysis->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product High-Purity Product evaporate->pure_product

Caption: Workflow for Column Chromatography.

  • Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., pentane or hexane) and pour it into a glass column. Allow the silica to settle, ensuring a level and well-packed bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% pentane). Gradually increase the polarity of the mobile phase by adding a more polar solvent like ethyl acetate (e.g., starting with 8:2 pentane/EtOAc and progressing to 5:5).

  • Fraction Collection: Collect the eluent in a series of fractions.

  • Monitoring: Monitor the separation by thin-layer chromatography (TLC) to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the highly purified this compound.

Characterization of Purified Product

The purity of the final product should be assessed using standard analytical techniques.

TechniqueExpected Results
Melting Point A sharp melting point indicates high purity. The literature value is around 90-91 °C.
¹H NMR The spectrum should show characteristic peaks for the methyl, hydroxyl, and carboxylic acid protons with the correct integrations.
¹³C NMR The spectrum should show the expected number of carbon signals corresponding to the structure.
FTIR The spectrum will show characteristic absorptions for the O-H (alcohol and carboxylic acid), C=O, and C≡C bonds.

Safety Precautions

This compound is an irritant to the skin, eyes, and respiratory system. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

Conclusion

The purification of this compound can be effectively achieved through a systematic application of acid-base extraction, recrystallization, and/or column chromatography. The choice of method will be dictated by the specific impurity profile and the required level of purity. By understanding the principles behind these techniques, researchers can confidently produce high-quality material for their synthetic needs.

References

  • University of California, Davis. (n.d.). Acid-Base Extraction. Chem 118L. [Link]

  • Weldegrima, A. S. (2021). A Laboratory Manual for Organic Chemistry. University of South Florida. [Link]

  • Nichols, L. (2021). Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Engineering Ideas Clinic. (n.d.). What is an Acid and Base Extraction?. University of Toronto. [Link]

  • Wikipedia. (2023). Acid–base extraction. [Link]

  • Feist, P. L. (1998). Solvent selection for recrystallization: An undergraduate organic experiment. Journal of Chemical Education, 75(9), 1125. [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. [Link]

  • University of Alberta. (n.d.). Recrystallisation. [Link]

  • MH Chem. (2022, July 8). Important Chemistry Tips-Solvents choose for recrystallization-Part4 [Video]. YouTube. [Link]

  • Fieser, L. F. (n.d.). Common Solvents for Crystallization. [Link]

  • The Natural Products Atlas. (2022, September 8). Showing NP-Card for (2e)-4-hydroxy-4-methylpent-2-enoic acid (NP0274756). [Link]

  • University of Calgary. (n.d.). Recrystallisation. [Link]

  • SpectraBase. (n.d.). (E)-4-hydroxy-4-methyl-pent-2-enoic acid [(1S,2E,10R) - SpectraBase. [Link]

  • Wikipedia. (2023). Column chromatography. [Link]

  • University of Toronto. (n.d.). Column chromatography. [Link]

  • Google Patents. (2010). CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone.
  • Columbia University. (n.d.). Column chromatography. [Link]

  • Chemsrc. (2023). 4-HYDROXY-4-METHYL-PENT-2-YNOIC ACID | CAS#:50624-25-4. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

  • Cenmed Enterprises. (n.d.). 4 Hydroxy 4 Methylpent 2 Ynoic Acid. [Link]

  • Khan Academy. (n.d.). Column chromatography. [Link]

  • Edubirdie. (n.d.). Column Chromatography. [Link]

  • NIST. (n.d.). 2-Pentanone, 4-hydroxy-4-methyl-. NIST Chemistry WebBook. [Link]

  • PubChem. (n.d.). (E)-4-Hydroxy-2-methyl-pent-2-enoic acid. National Center for Biotechnology Information. [Link]

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4-Hydroxy-4-methylpent-2-ynoic acid reaction mechanism studies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to Elucidating the Reaction Mechanisms of 4-Hydroxy-4-methylpent-2-ynoic Acid

Introduction: The Mechanistic Imperative

This compound (HMPA) is a polyfunctional molecule featuring a tertiary alcohol, an internal alkyne, and a carboxylic acid.[1] This unique combination of functionalities makes it a valuable chiral building block for the synthesis of complex organic molecules, including heterocycles and natural products. Understanding the precise reaction mechanisms of HMPA is not merely an academic exercise; it is critical for optimizing reaction conditions, maximizing yields, minimizing byproducts, and discovering novel chemical transformations.[2]

This guide provides researchers, scientists, and drug development professionals with a comprehensive framework for investigating the reaction mechanisms of HMPA. It moves beyond simple procedural lists to explain the rationale behind experimental choices, integrating computational chemistry with robust empirical techniques. The protocols described herein are designed as self-validating systems, providing a multi-faceted approach to mechanistic elucidation.

Section 1: Predictive Power of Computational Chemistry

Before embarking on extensive laboratory work, computational modeling provides invaluable insights into potential reaction pathways, the stability of intermediates, and the energies of transition states.[3][4] This predictive-first approach allows for the formulation of specific, testable hypotheses, guiding the design of more efficient and targeted experiments.[2]

Protocol 1.1: Density Functional Theory (DFT) Calculations

DFT has become a cornerstone of mechanistic investigation, offering a balance of accuracy and computational efficiency for modeling systems of this size.[5][6]

Objective: To map the potential energy surface of a proposed reaction, identify all stationary points (reactants, intermediates, transition states, products), and calculate activation barriers.

Methodology:

  • Software Selection: Utilize a standard computational chemistry package (e.g., Gaussian, ORCA, Spartan).

  • Functional and Basis Set: Select a suitable functional and basis set. A common starting point for organic molecules is the B3LYP functional with a 6-31G(d) basis set. For higher accuracy, consider functionals like M06-2X and larger basis sets (e.g., 6-311+G(d,p)).

  • Reactant and Product Optimization: Perform geometry optimizations of the reactant (HMPA) and all expected products.

  • Transition State (TS) Search:

    • Propose a plausible reaction coordinate (e.g., the bond being formed or broken).

    • Use a TS search algorithm (e.g., QST2, QST3, or Berny optimization) to locate the transition state structure.

  • Frequency Analysis: Perform frequency calculations on all optimized structures.

    • Verification: A true minimum (reactant, intermediate, product) will have zero imaginary frequencies. A true transition state will have exactly one imaginary frequency corresponding to the motion along the reaction coordinate.

  • Intrinsic Reaction Coordinate (IRC) Calculation: Run an IRC calculation from the TS to confirm that it connects the desired reactant and product (or intermediate).

  • Solvent Modeling: Incorporate solvent effects using a continuum model like the Polarizable Continuum Model (PCM) to better simulate solution-phase reality.

Data Interpretation: The primary output is a reaction energy profile, which plots the relative free energy of the system versus the reaction coordinate. The highest energy barrier (the difference in energy between the reactant and the highest-energy transition state) corresponds to the rate-determining step of the reaction.[7]

computational_workflow cluster_computational Computational Modeling Workflow start Propose Plausible Mechanism geom_opt Geometry Optimization (Reactants, Products) start->geom_opt ts_search Transition State (TS) Search geom_opt->ts_search freq_calc Frequency Calculation ts_search->freq_calc verify_ts Verify TS (1 Imaginary Freq.) freq_calc->verify_ts irc IRC Calculation verify_ts->irc Confirm Path profile Generate Energy Profile irc->profile hypo Formulate Experimental Hypothesis profile->hypo

Caption: Workflow for computational mechanism investigation.

Section 2: Unveiling Dynamics with Kinetic Analysis

Kinetic studies are essential for experimentally determining the rate law of a reaction, which provides direct information about the molecularity of the rate-determining step.[8] Reaction Progress Kinetic Analysis (RPKA) is a powerful methodology that can extract maximum information from a minimal number of experiments.[9]

Protocol 2.1: In Situ Reaction Monitoring for RPKA

Objective: To determine the reaction order with respect to each reactant, catalyst, or inhibitor, and to calculate the activation energy (Ea).

Methodology:

  • Setup: Use an analytical technique that allows for continuous or frequent monitoring of the concentration of a reactant or product. In situ Nuclear Magnetic Resonance (NMR) spectroscopy or UV-Vis spectroscopy are ideal.[10]

  • Isothermal Experiment:

    • Charge a reaction vessel (e.g., an NMR tube) with a known concentration of HMPA and all other reagents except for the one being varied.

    • Equilibrate the mixture to the desired temperature.

    • Initiate the reaction by adding the final reagent and immediately begin acquiring data at regular time intervals.

    • Continue monitoring until the reaction is complete or has reached a plateau.

  • Data Acquisition: Collect concentration versus time data.

  • Graphical Analysis: Plot the data in various ways (e.g., [A] vs. t, ln[A] vs. t, 1/[A] vs. t) to determine the order of the reaction with respect to HMPA. The plot that yields a straight line reveals the order.

  • Varying Concentrations: Repeat the experiment, systematically varying the initial concentration of other reactants or catalysts to determine their respective orders.[11]

  • Activation Energy (Ea): Run the reaction at several different temperatures (e.g., 298 K, 308 K, 318 K) to determine the rate constant (k) at each temperature. Plot ln(k) vs. 1/T (Arrhenius plot). The slope of the line is equal to -Ea/R.[7]

Data Presentation:

[HMPA]₀ (M)[Catalyst]₀ (M)Initial Rate (M/s)
0.10.011.2 x 10⁻⁵
0.20.012.4 x 10⁻⁵
0.10.024.8 x 10⁻⁵
Caption: Hypothetical initial rate data for determining reaction orders.

From this data, one could deduce that the reaction is first order in [HMPA] and second order in [Catalyst].

Section 3: Trapping Ghosts - Spectroscopic Detection of Intermediates

The direct detection of transient intermediates provides the most compelling evidence for a proposed reaction mechanism.[12] Because these species are often short-lived and present in low concentrations, specialized techniques are required.[13]

Protocol 3.1: Low-Temperature NMR Spectroscopy

Objective: To slow down the reaction rate sufficiently to observe reactive intermediates that are too transient at ambient temperature.

Methodology:

  • Solvent Selection: Choose a solvent that remains liquid at the desired low temperature and is a poor nucleophile (e.g., CD₂Cl₂, THF-d₈).

  • Sample Preparation: Prepare the NMR sample at room temperature, but keep the reactants separated if they react quickly. Special NMR tubes with separate chambers can be used.

  • Cooling: Place the NMR probe at the target low temperature (e.g., -78 °C / 195 K).

  • Initiation and Acquisition: Mix the reactants at the low temperature and immediately begin acquiring spectra. One-dimensional proton (¹H) and carbon (¹³C) NMR are standard. Two-dimensional techniques like COSY and HSQC can help elucidate the structure of newly formed species.[14]

Protocol 3.2: Electrospray Ionization Mass Spectrometry (ESI-MS)

Objective: To detect charged intermediates directly from the reaction mixture. ESI is a soft ionization technique that can transfer ions from solution to the gas phase with minimal fragmentation.[12][13]

Methodology:

  • Setup: Couple a syringe pump directly to the ESI-MS source.

  • Reaction Monitoring:

    • Start the reaction in a flask.

    • Continuously draw a small aliquot of the reaction mixture into the syringe pump and infuse it directly into the mass spectrometer.

    • Monitor the mass spectrum over time, looking for the appearance and disappearance of m/z peaks corresponding to proposed charged intermediates.

  • Tandem MS (MS/MS): If a potential intermediate is detected, perform a tandem MS experiment. Isolate the ion of interest and subject it to collision-induced dissociation (CID) to obtain fragmentation patterns. These patterns can provide structural information, helping to confirm the identity of the intermediate.[15]

intermediate_detection cluster_workflow Intermediate Detection Workflow cluster_nmr Low-Temp NMR cluster_ms ESI-MS reaction Reaction Mixture nmr_acq Acquire Spectra (¹H, ¹³C, 2D) reaction->nmr_acq Cool to 195 K ms_acq Online Monitoring (Full Scan) reaction->ms_acq Direct Infusion nmr_struct Structural Elucidation nmr_acq->nmr_struct conclusion Identify Intermediate Structure nmr_struct->conclusion ms_ms Tandem MS (CID) on Target Ion ms_acq->ms_ms ms_struct Fragmentation Analysis ms_ms->ms_struct ms_struct->conclusion

Caption: Complementary spectroscopic methods for intermediate detection.

Section 4: Following the Atoms with Isotopic Labeling

Isotopic labeling is an unambiguous method for tracking the fate of specific atoms throughout a chemical transformation.[16] By replacing an atom in the reactant with one of its heavier isotopes (e.g., ¹³C for ¹²C, ¹⁸O for ¹⁶O, ²H for ¹H), its position in the product can be determined, providing definitive evidence for or against a proposed mechanism.[17][18]

Protocol 4.1: Oxygen-18 (¹⁸O) Labeling Study

Objective: To distinguish between intramolecular and intermolecular nucleophilic attack in a hypothetical acid-catalyzed cyclization of HMPA to form a lactone.

Hypothetical Mechanisms:

  • Path A (Intramolecular): The tertiary alcohol attacks the alkyne, activated by protonation. The ¹⁸O from the alcohol should end up in the ether linkage of the lactone.

  • Path B (Intermolecular): Water from the solvent attacks the activated alkyne, followed by cyclization. The ¹⁸O from the alcohol would be lost, and an unlabeled oxygen from the solvent would be incorporated.

Methodology:

  • Synthesis of Labeled HMPA: Synthesize HMPA using ¹⁸O-labeled water (H₂¹⁸O) in the step that forms the tertiary alcohol.

  • Reaction: Carry out the acid-catalyzed cyclization using the ¹⁸O-labeled HMPA in a solvent containing normal (¹⁶O) water.

  • Product Analysis:

    • Isolate the lactone product.

    • Analyze the product by mass spectrometry. An increase of 2 mass units compared to the unlabeled product will confirm the retention of the ¹⁸O label.

    • Analyze the product by ¹³C NMR. The carbon atom bonded to the ¹⁸O will experience a slight upfield shift (the "isotope effect"), confirming the exact location of the label.[19]

Expected Results:

  • If Path A is correct: The MS will show the lactone is ¹⁸O-labeled, and the ¹³C NMR will show a shift for the C-O-C ether carbon.

  • If Path B is correct: The MS will show the lactone is unlabeled (contains only ¹⁶O).

Section 5: Integrated Case Study - Acid-Catalyzed Cyclization of HMPA

Let's apply this integrated approach to investigate the acid-catalyzed intramolecular cyclization of HMPA to form 5,5-dimethyl-4-methylenedihydrofuran-2(3H)-one.

  • Computational Prediction: DFT calculations suggest a 5-exo-dig cyclization pathway. The tertiary alcohol attacks the protonated alkyne, forming a vinyl cation intermediate, which then rearranges. The calculated activation barrier is 18 kcal/mol.[20]

  • Kinetic Analysis: RPKA experiments show the reaction is first order in HMPA and first order in [H⁺], consistent with a mechanism where protonation precedes the rate-determining step. The experimentally determined Ea is 19.5 kcal/mol, in good agreement with the DFT prediction.[21]

  • Intermediate Detection: At -60 °C in CD₂Cl₂, low-temperature ¹H NMR shows the appearance of new, broad signals in the vinyl region, consistent with the proposed vinyl cation intermediate. ESI-MS analysis of the reaction mixture detects an ion with an m/z corresponding to [HMPA + H]⁺.

  • Isotopic Labeling: An ¹⁸O labeling study, as described in Protocol 4.1, is performed. The resulting lactone is found to be ¹⁸O-labeled, and ¹³C NMR confirms the label is in the ether position of the furanone ring.[16]

Conclusion of Case Study: The combined evidence from computational modeling, kinetic analysis, direct spectroscopic observation of an intermediate, and an isotopic labeling study provides a robust, self-consistent picture of the reaction mechanism.

case_study_pathway cluster_annotations HMPA HMPA p1 HMPA->p1 H⁺ Protonated Protonated Alkyne p2 Protonated->p2 5-exo-dig (RDS) anno1 Confirmed by Kinetics (Order in [H⁺] = 1) Protonated->anno1 VinylCation Vinyl Cation Intermediate p3 VinylCation->p3 Rearrangement anno2 Rate-Determining Step (Kinetics & DFT) VinylCation->anno2 anno3 Observed by Low-Temp NMR & ESI-MS VinylCation->anno3 Product Lactone Product anno4 Pathway Confirmed by ¹⁸O Labeling Product->anno4 p1->Protonated Fast p2->VinylCation p3->Product Fast, -H⁺

Caption: Proposed mechanism for HMPA cyclization with supporting evidence.

Conclusion

Elucidating the reaction mechanism of a molecule like this compound requires a synergistic combination of theoretical and experimental techniques. No single method can provide a complete picture. By integrating computational predictions with kinetic, spectroscopic, and isotopic data, researchers can build a detailed, evidence-based understanding of the transformation. This knowledge is paramount for the rational design of new synthetic routes and the efficient development of novel chemical entities.

References

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  • A simple kinetic investigation of an organic reaction mechanism. (n.d.). ACS Publications.
  • Computational discoveries of reaction mechanisms: recent highlights and emerging challenges. (2022). ResearchGate.
  • Reaction mechanism elucidation Definition. (n.d.). Fiveable.
  • Mechanistic Study of Alkyne Insertion into Cu–Al and Au–Al Bonds: A Paradigm Shift for Coinage Metal Chemistry. (2022). ACS Publications.
  • Isotopic labeling. (n.d.). Slideshare.
  • Isotopes and organic reaction mechanisms. (1980). INIS-IAEA.
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  • This compound. (n.d.). PubChem.
  • The Kinetics of Organic Reactions. (2020). YouTube.
  • 4-HYDROXY-4-METHYL-PENT-2-YNOIC ACID synthesis. (n.d.). ChemicalBook.
  • Identifying reactive intermediates by mass spectrometry. (2020). PMC - PubMed Central - NIH.
  • Analysis of Reaction Intermediates in 3-Methyldiaziridine Reactions by Mass Spectrometry: A Comparative Guide. (n.d.). Benchchem.
  • Identifying reactive intermediates by mass spectrometry. (2020). ResearchGate.
  • Applications of NMR spectroscopy to studies of reactive intermediates and their interactions with nucleic acids. (n.d.). ACS Publications.
  • NMR Reaction Monitoring Robust to Spectral Distortions. (n.d.). PMC - NIH.
  • 4 Hydroxy 4 Methylpent 2 Ynoic Acid. (n.d.). Cenmed Enterprises.
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Anwendungsleitfaden und Protokolle zur Derivatisierung von 4-Hydroxy-4-methylpent-2-insäure für Folgereaktionen

Author: BenchChem Technical Support Team. Date: January 2026

Für Forscher, Wissenschaftler und Fachleute in der Wirkstoffentwicklung

Dieser Leitfaden bietet eine detaillierte technische Übersicht und praxiserprobte Protokolle für die chemische Modifikation der 4-Hydroxy-4-methylpent-2-insäure. Als multifunktionelles Molekül mit einer Carbonsäure-, einer tertiären Alkohol- und einer terminalen Alkin-Gruppe stellt diese Verbindung eine vielseitige Plattform für die Synthese komplexer Zielmoleküle in der pharmazeutischen Forschung und der Materialwissenschaft dar. Die hier vorgestellten Strategien konzentrieren sich auf die selektive Derivatisierung jeder funktionellen Gruppe, um eine schrittweise und kontrollierte Molekülkonstruktion zu ermöglichen.

Molekulare Architektur und strategische Überlegungen

Die 4-Hydroxy-4-methylpent-2-insäure besitzt drei unterschiedliche reaktive Zentren. Eine erfolgreiche Synthesestrategie hängt von der gezielten Adressierung dieser funktionellen Gruppen ab. Die Reaktivität der einzelnen Gruppen kann wie folgt eingestuft werden:

  • Carbonsäure (-COOH): Die sauerste und oft reaktivste Gruppe, die leicht in Ester, Amide oder andere Säurederivate umgewandelt werden kann.

  • Terminales Alkin (-C≡CH): Bietet einzigartige Möglichkeiten für C-C-Bindungsknüpfungen durch Reaktionen wie die Sonogashira-Kupplung oder die "Click-Chemie".[1][2]

  • Tertiärer Alkohol (-OH): Die am wenigsten reaktive Gruppe, die unter bestimmten Bedingungen an Veresterungs- oder Veretherungsreaktionen teilnehmen kann, aber oft sterisch gehindert ist.

Die orthogonale Modifikation dieser Gruppen ist der Schlüssel. Dies bedeutet, dass jede Gruppe selektiv derivatisiert werden kann, ohne die anderen zu beeinflussen, oft unter Verwendung von Schutzgruppenstrategien.[3]

Derivatisierung der Carbonsäuregruppe

Die Modifikation der Carbonsäure ist oft der erste Schritt in einer Synthesesequenz, entweder zur Einführung einer gewünschten funktionellen Gruppe oder zum Schutz der Säurefunktion, um unerwünschte Nebenreaktionen zu verhindern.

Die Umwandlung der Carbonsäure in einen Ester ist eine der fundamentalsten Derivatisierungen.[4][5][6] Sie dient nicht nur als stabile Schutzgruppe, die unter basischen oder sauren Bedingungen wieder gespalten werden kann, sondern ermöglicht auch die Anbindung verschiedener molekularer Einheiten.[7]

Protokoll 1: Fischer-Veresterung (Säurekatalysiert)

Die Fischer-Veresterung ist eine Gleichgewichtsreaktion, bei der eine Carbonsäure mit einem Alkohol in Gegenwart eines Säurekatalysators zu einem Ester und Wasser reagiert.[5][8] Um das Gleichgewicht in Richtung des Produkts zu verschieben, wird das entstehende Wasser oft entfernt.[6][9]

  • Substrate: 4-Hydroxy-4-methylpent-2-insäure und ein primärer oder sekundärer Alkohol (z.B. Methanol, Ethanol, Benzylalkohol).

  • Reagenzien: Konzentrierte Schwefelsäure (H₂SO₄) als Katalysator (typischerweise 1-5 mol%).

  • Lösungsmittel: Der überschüssige Alkohol kann als Lösungsmittel dienen, oder ein inertes Lösungsmittel wie Toluol kann zur azeotropen Entfernung von Wasser verwendet werden.

  • Durchführung:

    • Lösen Sie die 4-Hydroxy-4-methylpent-2-insäure (1 Äquiv.) im gewünschten Alkohol (10-20 Äquiv.).

    • Fügen Sie vorsichtig unter Rühren den Säurekatalysator hinzu.

    • Erhitzen Sie die Mischung unter Rückfluss, bis die Reaktion abgeschlossen ist (Überwachung mittels Dünnschichtchromatographie (DC) oder Gaschromatographie (GC)). Die Reaktionszeit kann mehrere Stunden betragen.

    • Nach Abkühlen neutralisieren Sie die Reaktion vorsichtig mit einer gesättigten Natriumbicarbonatlösung.

    • Extrahieren Sie das Produkt mit einem geeigneten organischen Lösungsmittel (z.B. Ethylacetat).

    • Waschen Sie die organische Phase mit Wasser und gesättigter Kochsalzlösung, trocknen Sie sie über Natriumsulfat und reinigen Sie das Produkt durch Säulenchromatographie.

Tabelle 1: Vergleich verschiedener Veresterungsmethoden

MethodeKatalysator/ReagenzTypische BedingungenVorteileNachteile
Fischer-Veresterung H₂SO₄, HClErhitzen unter RückflussKostengünstig, einfache ReagenzienGleichgewichtsreaktion, erfordert oft Wasserentfernung, nicht für säurelabile Substrate geeignet
Steglich-Veresterung DCC/DMAPRaumtemperaturMilde Bedingungen, hohe AusbeutenBildung von Dicyclohexylharnstoff als schwer abtrennbares Nebenprodukt
Umwandlung in Säurechlorid SOCl₂, (COCl)₂Raumtemperatur bis leichtes ErwärmenHohe Reaktivität des SäurechloridsErfordert einen zusätzlichen Schritt, Reagenzien sind feuchtigkeitsempfindlich

Die direkte Kopplung mit Aminen zur Bildung von Amiden ist entscheidend für die Synthese von Peptidomimetika und anderen bioaktiven Molekülen. Standard-Kopplungsreagenzien wie HATU, HOBt/EDC oder PyBOP werden hierfür eingesetzt.

Protokoll 2: EDC/HOBt-vermittelte Amidkopplung

  • Substrate: 4-Hydroxy-4-methylpent-2-insäure und ein primäres oder sekundäres Amin.

  • Reagenzien: N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimid-hydrochlorid (EDC·HCl), 1-Hydroxybenzotriazol (HOBt), und eine Base wie Diisopropylethylamin (DIPEA).

  • Lösungsmittel: Dichlormethan (DCM) oder Dimethylformamid (DMF).

  • Durchführung:

    • Lösen Sie die Carbonsäure (1 Äquiv.) und HOBt (1.1 Äquiv.) im trockenen Lösungsmittel.

    • Fügen Sie EDC·HCl (1.1 Äquiv.) hinzu und rühren Sie die Mischung für 15-30 Minuten bei Raumtemperatur.

    • Geben Sie das Amin (1.2 Äquiv.) und DIPEA (2-3 Äquiv.) hinzu.

    • Rühren Sie die Reaktion bei Raumtemperatur, bis sie abgeschlossen ist (DC- oder LC-MS-Kontrolle).

    • Führen Sie eine wässrige Aufarbeitung durch und reinigen Sie das Produkt mittels Säulenchromatographie.

Modifikation des terminalen Alkins

Das terminale Alkin ist eine äußerst vielseitige funktionelle Gruppe, die präzise und effiziente Kupplungsreaktionen ermöglicht.

Die Sonogashira-Kupplung ist eine palladiumkatalysierte Kreuzkupplungsreaktion zwischen einem terminalen Alkin und einem Aryl- oder Vinylhalogenid.[2][10][11] Diese Reaktion ist ein leistungsfähiges Werkzeug zur Bildung von C(sp)-C(sp²)-Bindungen.[12]

Protokoll 3: Klassische Sonogashira-Kupplung

  • Substrate: Derivat der 4-Hydroxy-4-methylpent-2-insäure (z.B. der Methylester) und ein Aryl- oder Vinyliodid/-bromid.

  • Katalysatoren: Ein Palladium(0)-Komplex (z.B. Pd(PPh₃)₄) und ein Kupfer(I)-Salz (z.B. CuI).[13]

  • Base: Ein Amin wie Triethylamin (TEA) oder Diisopropylamin (DIPA), das auch als Lösungsmittel dienen kann.

  • Durchführung:

    • Lösen Sie das Alkin-Substrat (1 Äquiv.) und das Aryl-/Vinylhalogenid (1.1 Äquiv.) in der Amin-Base unter einer inerten Atmosphäre (Argon oder Stickstoff).

    • Fügen Sie den Palladiumkatalysator (1-5 mol%) und den Kupferkatalysator (2-10 mol%) hinzu.

    • Rühren Sie die Reaktion bei Raumtemperatur oder leichtem Erwärmen bis zur vollständigen Umsetzung.

    • Nach Abschluss der Reaktion filtrieren Sie die Salze ab, entfernen das Lösungsmittel im Vakuum und reinigen das Produkt durch Säulenchromatographie.

Abbildung 1: Schematischer Arbeitsablauf der Sonogashira-Kupplung.

Die CuAAC-Reaktion ist ein Paradebeispiel für die "Click-Chemie", die eine hocheffiziente und regioselektive Synthese von 1,4-disubstituierten 1,2,3-Triazolen aus terminalen Alkinen und organischen Aziden ermöglicht.[1][14][15] Diese Reaktion ist biokompatibel und kann unter milden, oft wässrigen Bedingungen durchgeführt werden.[16]

Protokoll 4: CuAAC "Click"-Reaktion

  • Substrate: Alkin-Derivat der 4-Hydroxy-4-methylpent-2-insäure und ein organisches Azid (R-N₃).

  • Katalysator: Eine Kupfer(I)-Quelle, die in situ aus einem Kupfer(II)-Salz (z.B. CuSO₄·5H₂O) und einem Reduktionsmittel (z.B. Natriumascorbat) erzeugt wird.[17]

  • Lösungsmittel: Oft eine Mischung aus Wasser und einem organischen Co-Lösungsmittel wie t-Butanol oder DMSO.

  • Durchführung:

    • Lösen Sie das Alkin (1 Äquiv.) und das Azid (1 Äquiv.) im Lösungsmittelgemisch.

    • Fügen Sie nacheinander die wässrige Lösung von Natriumascorbat (typischerweise 10 mol%) und die wässrige Lösung von Kupfersulfat (1-5 mol%) hinzu.

    • Rühren Sie die Reaktion bei Raumtemperatur. Die Reaktion ist oft innerhalb weniger Stunden abgeschlossen und kann durch eine deutliche Farbänderung oder DC/LC-MS verfolgt werden.

    • Nach Abschluss extrahieren Sie das Produkt mit einem organischen Lösungsmittel oder fällen es aus und reinigen es bei Bedarf durch Kristallisation oder Chromatographie.

Abbildung 2: Prinzip der Kupfer-katalysierten Azid-Alkin-Cycloaddition (CuAAC).

Schutz des tertiären Alkohols

Der tertiäre Alkohol ist sterisch anspruchsvoll und weniger reaktiv. In vielen Fällen ist kein Schutz erforderlich, insbesondere wenn Reaktionen unter neutralen oder basischen Bedingungen an anderen Stellen des Moleküls durchgeführt werden. Wenn jedoch stark saure Bedingungen oder Reagenzien verwendet werden, die mit der Hydroxylgruppe reagieren könnten, ist ein Schutz notwendig.

Silylether sind aufgrund ihrer einfachen Einführung, ihrer Stabilität unter vielen Reaktionsbedingungen und ihrer milden Abspaltbarkeit eine der am häufigsten verwendeten Schutzgruppen für Alkohole.[18]

Tabelle 2: Gängige Silylether-Schutzgruppen für Alkohole

SchutzgruppeAbkürzungEinführungsreagenzStabilität (relativ)Typische Abspaltbedingungen
Trimethylsilyl TMSTMSCl, HMDSGeringMilde Säure, Methanol
Triethylsilyl TESTESClMittelSäure, Fluoridionen (TBAF)
tert-Butyldimethylsilyl TBS / TBDMSTBSClHochStärkere Säure, TBAF
tert-Butyldiphenylsilyl TBDPSTBDPSClSehr hochTBAF, oft langsamer als TBS

Protokoll 5: Einführung einer TBS-Schutzgruppe

  • Substrat: Ein Derivat der 4-Hydroxy-4-methylpent-2-insäure, bei dem die Carbonsäure bereits geschützt ist (z.B. als Methylester).

  • Reagenzien: tert-Butyldimethylsilylchlorid (TBSCl) und Imidazol oder eine andere Base wie Triethylamin.

  • Lösungsmittel: Aprotische Lösungsmittel wie DMF oder DCM.

  • Durchführung:

    • Lösen Sie das Substrat (1 Äquiv.) und Imidazol (2.5 Äquiv.) in trockenem DMF unter einer inerten Atmosphäre.

    • Fügen Sie TBSCl (1.2 Äquiv.) hinzu und rühren Sie die Mischung bei Raumtemperatur.

    • Überwachen Sie den Fortschritt der Reaktion mittels DC.

    • Nach Abschluss der Reaktion verdünnen Sie die Mischung mit Wasser und extrahieren das Produkt mit einem organischen Lösungsmittel (z.B. Diethylether).

    • Waschen, trocknen und reinigen Sie das Produkt wie üblich.

Zusammenfassende Strategie und Ausblick

Die Derivatisierung von 4-Hydroxy-4-methylpent-2-insäure erfordert eine sorgfältige Planung, um die selektive Modifikation der drei funktionellen Gruppen zu steuern. Eine typische Synthesesequenz könnte wie folgt aussehen:

  • Schutz/Derivatisierung der Carbonsäure: Umwandlung in einen Ester, um die Acidität zu maskieren und eine erste funktionelle Einheit einzuführen.

  • Modifikation des Alkins: Durchführung einer Sonogashira-Kupplung oder einer Click-Reaktion am Ester-Derivat.

  • Optionaler Schutz des Alkohols: Falls nachfolgende Schritte dies erfordern.

  • Entschützung: Selektive Abspaltung der Schutzgruppen, um das finale Molekül zu erhalten.

Die hier vorgestellten Protokolle und Strategien bieten eine robuste Grundlage für die Nutzung von 4-Hydroxy-4-methylpent-2-insäure als vielseitigen Baustein in der modernen organischen Synthese und der Entwicklung neuer pharmazeutischer Wirkstoffe.

Referenzen

  • Chemie.de. (n.d.). Veresterung. Abgerufen von [Link]

  • Studyflix. (n.d.). Ester • Struktur, Eigenschaften, Beispiele. Abgerufen von [Link]

  • Wikipedia. (n.d.). Schutzgruppe. Abgerufen von [Link]

  • Wikipedia. (n.d.). Sonogashira-Kupplung. Abgerufen von [Link]

  • Helmich, U. (n.d.). Esterbildung, säurekatalysiert. Abgerufen von [Link]

  • RWTH Aachen University. (n.d.). Sonogashira-Kupplung | Lehrstuhl für Bioanorganische Chemie. Abgerufen von [Link]

  • Wikipedia. (n.d.). Carbonsäureester. Abgerufen von [Link]

  • Chemie.de. (n.d.). Sonogashira-Kupplung. Abgerufen von [Link]

  • abiweb.de. (n.d.). Ester: Bildung und Spaltung - Organische Chemie. Abgerufen von [Link]

  • Portal für Organische Chemie. (n.d.). Sonogashira-Kupplung. Abgerufen von [Link]

  • DocCheck Flexikon. (n.d.). Schutzgruppe. Abgerufen von [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Abgerufen von [Link]

  • Portal für Organische Chemie. (n.d.). Klick-Chemie Azid-Alkin-Cycloaddition. Abgerufen von [Link]

  • Laborhelfer.de. (n.d.). Schutzgruppen - Übersicht, Amine (Boc), Alkohole, Carbonsäuren. Abgerufen von [Link]

  • Science in School. (2023, February 10). Click ist der Trick: Den Chemie-Nobelpreis 2022 verstehen. Abgerufen von [Link]

  • Organic Chemistry Portal. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition. Abgerufen von [Link]

  • Thieme. (n.d.). 11. Basenlabile Schutzgruppen. Abgerufen von [Link]

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Application Notes & Protocols: Safe Handling and Storage of 4-Hydroxy-4-methylpent-2-ynoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction and Scientific Context

4-Hydroxy-4-methylpent-2-ynoic acid (HMPA) is a multifunctional organic compound featuring a carboxylic acid, a tertiary alcohol, and an internal alkyne. This unique combination of functional groups makes it a valuable building block in synthetic organic chemistry and a potential intermediate in the development of novel pharmaceutical agents. Its utility in research, particularly in drug discovery, necessitates a thorough understanding of its properties and associated hazards to ensure the safety of laboratory personnel.

These application notes provide a comprehensive guide for researchers, chemists, and drug development professionals on the safe handling, storage, and emergency procedures for HMPA. The protocols herein are designed to be self-validating, emphasizing the causality behind each procedural step to foster a proactive safety culture. Adherence to these guidelines is critical for minimizing risks associated with skin, eye, and respiratory irritation.[1]

Compound Identification and Physicochemical Properties

A precise understanding of a compound's properties is the foundation of its safe use. While extensive experimental data for HMPA is not widely published, its key identifiers and computed properties are summarized below. The absence of comprehensive physical data underscores the importance of treating this compound with a high degree of caution.

PropertyValueSource
IUPAC Name This compoundPubChem[1]
CAS Number 50624-25-4Sigma-Aldrich[2]
Molecular Formula C₆H₈O₃PubChem[1]
Molecular Weight 128.13 g/mol Sigma-Aldrich[2]
Physical Form SolidSigma-Aldrich[2]
Melting Point Data not availableN/A
Boiling Point Data not availableN/A
Solubility Data not availableN/A

Note: One supplier indicates the product may contain trace amounts of NaCl and/or water, which could influence its physical properties and reactivity.

Hazard Identification and Risk Assessment

HMPA is classified under the Globally Harmonized System (GHS) with specific warnings that dictate the necessary safety precautions.[1] The primary hazards are associated with its irritant properties, stemming from its acidic nature and its potential to form fine, airborne particles.

Hazard ClassGHS CategoryHazard StatementCausality and Field Insight
Skin Corrosion/IrritationCategory 2H315: Causes skin irritationThe carboxylic acid moiety can disrupt the skin's lipid barrier, leading to irritation, redness, and discomfort upon contact.
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritationDirect contact of the solid particles or solutions with eyes can cause significant irritation and potential damage to the cornea due to the compound's acidity.
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritationAs a fine solid, HMPA can be easily inhaled. The particles can irritate the mucous membranes of the respiratory tract, leading to coughing and shortness of breath.

Signal Word: Warning [2]

Risk Assessment Summary: The principal risks involve accidental exposure through skin contact, eye contact, or inhalation during handling procedures such as weighing, transferring, and preparing solutions. These risks are considered moderate but can be effectively mitigated with proper engineering controls and personal protective equipment.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate PPE, is mandatory when handling HMPA.

  • Primary Engineering Control (Fume Hood): All manipulations of solid HMPA, including weighing and initial solution preparation, must be conducted inside a certified chemical fume hood. This is the most critical step to prevent the inhalation of airborne particles and contain potential spills.

  • Secondary Engineering Control (Ventilation): The laboratory should be well-ventilated to ensure any fugitive emissions are diluted and removed.

Personal Protective Equipment (PPE): The selection of PPE is governed by the identified hazards of skin and eye irritation.

PPE ItemSpecificationRationale
Eye Protection Chemical safety goggles with side shields (ANSI Z87.1 standard)Protects against splashes of solutions and accidental projection of solid particles into the eyes.[3]
Hand Protection Nitrile glovesProvides a sufficient barrier for incidental contact with acidic compounds. Gloves should be inspected before use and changed immediately if contamination or tearing occurs.[3]
Body Protection A fully-buttoned laboratory coatProtects skin and personal clothing from contamination.[3]
Footwear Closed-toe shoesPrevents injury from spills or dropped items.[3]

Protocols for Safe Handling and Use

Adherence to standardized protocols is essential for reproducible science and personnel safety. The following step-by-step procedures should be followed for common laboratory tasks involving HMPA.

Protocol for Receiving and Initial Inspection

Causality: Proper intake procedures ensure that a damaged or incorrect chemical does not enter the laboratory workflow, preventing unforeseen reactions or exposures.

  • Verification: Upon receipt, immediately verify that the container label matches the order specifications (Name, CAS Number 50624-25-4).

  • Inspection: Wearing nitrile gloves and safety goggles, inspect the container for any signs of damage, such as cracks or a compromised seal.

  • Documentation: Record the date of receipt on the container. This is crucial for inventory management and tracking the age of the chemical.

  • SDS Access: Ensure a copy of the Safety Data Sheet (SDS) is readily accessible to all personnel in the laboratory, either in a physical binder or through a digital database.

Protocol for Weighing Solid HMPA

Causality: This protocol is designed to mitigate the primary risk of inhaling irritating dust and to prevent contamination of the laboratory environment.

  • Prepare Workspace: Designate a clean area within a chemical fume hood. Place a weigh boat or appropriate glassware on an analytical balance.

  • Don PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Tare Balance: Tare the balance with the weigh boat/glassware.

  • Transfer Compound: Slowly and carefully use a clean spatula to transfer the desired amount of solid HMPA from the stock bottle to the weigh boat. Avoid any rapid movements that could generate dust.

  • Seal and Clean: Securely cap the stock bottle immediately after use. Gently wipe the spatula and any surrounding surfaces with a damp cloth or paper towel to remove residual particles before removing items from the fume hood. Dispose of cleaning materials as chemical waste.

Protocol for Preparing a Stock Solution

Causality: This procedure controls for potential exothermic reactions and ensures the safe dissolution of the compound while minimizing exposure to both the solid and the final solution.

  • Select Solvent: Choose an appropriate solvent based on experimental requirements.

  • Measure Solvent: In a chemical fume hood, measure the required volume of solvent and add it to an appropriately sized flask or beaker equipped with a magnetic stir bar.

  • Add Compound: Add the pre-weighed solid HMPA to the solvent in portions. Rationale: Adding the solid to the liquid is a standard safe practice that helps dissipate any heat generated during dissolution and prevents splashing of the concentrated reagent.

  • Dissolve: Stir the mixture until the solid is fully dissolved. Avoid heating unless the protocol specifically requires it and the thermal stability of HMPA has been established.

  • Label Solution: Clearly label the vessel with the compound name, concentration, solvent, date of preparation, and appropriate hazard pictograms.

Storage and Incompatibility

The storage of HMPA must be managed to maintain its integrity and prevent dangerous reactions. As a combustible solid, it belongs in a dedicated storage cabinet for such materials.[2]

Storage Location Requirements:

  • Store in a cool, dry, and well-ventilated area.[4]

  • Keep away from sources of ignition, heat, and direct sunlight.[3][5]

  • Store in a tightly closed, original container.

  • Use secondary containment, such as a plastic tray, to contain any potential leaks and prevent corrosion of shelving.[4]

Chemical Incompatibility: The trifunctional nature of HMPA dictates that it must be segregated from several classes of chemicals to prevent hazardous reactions.

Incompatible Material ClassExample(s)Hazard
Strong Bases Sodium hydroxide, potassium carbonateViolent acid-base neutralization reaction, generating heat.
Strong Oxidizing Agents Nitric acid, perchlorates, permanganatesThe alkyne and tertiary alcohol moieties can be oxidized, potentially leading to an uncontrolled exothermic reaction or fire.
Reducing Agents Sodium borohydride, lithium aluminum hydrideThe carboxylic acid can react exothermically.
Reactive Metals Sodium, potassium, magnesiumThe acidic proton and hydroxyl proton can react to generate flammable hydrogen gas.

Logical Workflow for Chemical Storage

StorageWorkflow cluster_receiving Receiving & Initial Storage cluster_segregation Segregation & Cabinet Placement receive Receive HMPA Verify CAS & Inspect sds Confirm SDS is Available receive->sds date Date Container sds->date log Log in Inventory date->log cabinet Select Flammable/ Combustible Solids Cabinet log->cabinet incompat Is Cabinet Free of Incompatibles? (Bases, Oxidizers) cabinet->incompat incompat->cabinet No, Find New Location tray Place in Secondary Containment Tray incompat->tray Yes store Store on Shelf (Not Above Eye Level) tray->store

Caption: Workflow for receiving and storing HMPA.

Emergency Procedures

Rapid and correct response to an emergency can significantly reduce the severity of an incident.

Spill Response

Causality: The goal is to contain and neutralize the irritant hazard without creating additional risks.

SpillResponse

Sources

Application Note: A Scalable Synthesis of 4-Hydroxy-4-methylpent-2-ynoic Acid for Pharmaceutical and Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a comprehensive and scalable protocol for the synthesis of 4-hydroxy-4-methylpent-2-ynoic acid, a valuable building block in medicinal chemistry and materials science. The described method utilizes the nucleophilic addition of a lithium propiolate, generated in situ from propiolic acid and n-butyllithium, to acetone. This guide is intended for researchers, chemists, and process development professionals, offering in-depth insights into reaction mechanisms, scale-up considerations, safety protocols, and analytical quality control. The provided protocols are designed to be self-validating, with an emphasis on procedural safety and reproducibility.

Introduction

This compound is a bifunctional molecule incorporating a carboxylic acid and a tertiary alcohol flanking an internal alkyne. This unique arrangement of functional groups makes it a versatile intermediate for the synthesis of a wide range of more complex molecules, including pharmaceuticals, agrochemicals, and polymers. The synthesis of α-hydroxy acids is a topic of significant interest in organic chemistry.[1] The target molecule can be synthesized through the reaction of propiolic acid and acetone.[2] This application note details a robust and scalable procedure for its preparation.

Reaction Mechanism and Rationale

The synthesis proceeds via a two-step, one-pot reaction. The first step is the deprotonation of the acidic acetylenic proton of propiolic acid using a strong base, in this case, n-butyllithium (n-BuLi). This generates a lithium propiolate intermediate. The second step is the nucleophilic attack of the lithium propiolate on the electrophilic carbonyl carbon of acetone. A final aqueous workup protonates the resulting alkoxide to yield the desired this compound.

The choice of n-butyllithium as the base is critical for achieving high yields and preventing side reactions.[3] Its strong basicity ensures the complete and rapid deprotonation of propiolic acid. The reaction is highly exothermic and requires careful temperature control, especially during scale-up, to prevent unwanted side reactions and ensure safety.[4][5]

Visualizing the Synthesis Workflow

The overall process for the synthesis of this compound can be visualized as a sequence of key stages, from reagent preparation to final product analysis.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep_reagents Reagent & Glassware Preparation deprotonation Deprotonation of Propiolic Acid prep_reagents->deprotonation Anhydrous Conditions addition Nucleophilic Addition to Acetone deprotonation->addition Lithium Propiolate quench Reaction Quenching addition->quench Crude Product extraction Aqueous Extraction quench->extraction purification Purification extraction->purification characterization Product Characterization (NMR, IR, MS) purification->characterization purity Purity Assessment (HPLC) characterization->purity

Caption: Workflow for the synthesis of this compound.

Scale-up Synthesis Protocol

This protocol is designed for a 10-gram scale synthesis and can be adapted for larger quantities with appropriate consideration for heat transfer and reagent addition rates.

Reagents and Materials
Reagent/MaterialMolar Mass ( g/mol )Amount (g)Moles (mol)Equivalents
Propiolic Acid70.0510.00.1431.0
n-Butyllithium (2.5 M in hexanes)64.0663.0 mL0.1571.1
Acetone58.0810.00.1721.2
Anhydrous Tetrahydrofuran (THF)-400 mL--
Diethyl Ether-300 mL--
1 M Hydrochloric Acid (HCl)-As needed--
Saturated Sodium Chloride (Brine)-150 mL--
Anhydrous Magnesium Sulfate (MgSO₄)-As needed--
Equipment
  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Dropping funnel

  • Inert gas (Nitrogen or Argon) inlet

  • Dry ice/acetone cooling bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Procedure

Part 1: Reaction Setup and Execution

  • Glassware Preparation: All glassware must be thoroughly dried in an oven at 120 °C overnight and assembled hot under a stream of inert gas to ensure anhydrous conditions.

  • Reagent Preparation: In the 1 L three-necked flask equipped with a mechanical stirrer, thermometer, and inert gas inlet, dissolve propiolic acid (10.0 g, 0.143 mol) in 200 mL of anhydrous THF.

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Slowly add n-butyllithium (63.0 mL of a 2.5 M solution in hexanes, 0.157 mol) dropwise via a syringe or dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C. The formation of a precipitate (lithium propiolate) may be observed.

  • Stirring: Stir the resulting suspension at -78 °C for an additional 30 minutes after the addition is complete.

  • Addition of Acetone: In a separate flask, dissolve acetone (10.0 g, 0.172 mol) in 50 mL of anhydrous THF. Add this solution dropwise to the lithium propiolate suspension over 20 minutes, maintaining the temperature at -78 °C.

  • Reaction Completion: After the addition of acetone, stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature overnight with continuous stirring.

Part 2: Work-up and Purification

  • Quenching: Carefully quench the reaction by slowly adding 100 mL of water. The addition of water to any unreacted n-butyllithium is highly exothermic. This should be done in an ice bath with vigorous stirring.[6][7]

  • Acidification: Acidify the aqueous mixture to a pH of approximately 2 with 1 M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 100 mL).

  • Washing: Combine the organic layers and wash with brine (150 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude product, a viscous oil or solid, can be purified by recrystallization from a suitable solvent system such as ethyl acetate/hexanes or by column chromatography on silica gel. For column chromatography, it is advisable to add a small amount of acetic or formic acid to the eluent to prevent streaking.[8]

Safety and Handling

  • n-Butyllithium: is a pyrophoric liquid and will ignite spontaneously on contact with air.[3] It must be handled under an inert atmosphere at all times. Use appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety glasses, and chemical-resistant gloves.[6] Ensure a Class D fire extinguisher is readily available.

  • Propiolic Acid: is a corrosive and toxic liquid.[9] Handle in a well-ventilated fume hood and wear appropriate PPE, including gloves and eye protection.[10][11]

  • Exothermic Reaction: The reaction of n-butyllithium with propiolic acid and the subsequent quenching are highly exothermic. Maintain strict temperature control and add reagents slowly. For larger scale reactions, consider using a jacketed reactor with a chiller.[12]

Analytical Quality Control

The identity and purity of the final product should be confirmed by standard analytical techniques.

TechniqueExpected Results
¹H NMR Characteristic peaks for the methyl groups, the hydroxyl proton, and the carboxylic acid proton.
¹³C NMR Signals corresponding to the quaternary carbon of the alcohol, the acetylenic carbons, the carbonyl carbon, and the methyl carbons.
IR Spectroscopy Broad O-H stretch for the carboxylic acid and alcohol, a C=O stretch for the carboxylic acid, and a C≡C stretch for the alkyne.
HPLC A single major peak under appropriate conditions (e.g., C18 column, aqueous mobile phase with an acidic modifier).[10]
Mass Spectrometry The molecular ion peak corresponding to the mass of the product (C₆H₈O₃, MW: 128.13 g/mol ).

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low or no yield Incomplete deprotonation due to wet reagents or glassware.Ensure all reagents are anhydrous and glassware is properly dried.
Decomposition of n-butyllithium.Use freshly titrated n-butyllithium.
Formation of multiple byproducts Poor temperature control during addition of n-butyllithium or acetone.Maintain the reaction temperature at -78 °C during additions.
Reaction allowed to warm too quickly.Allow the reaction to warm to room temperature slowly.
Difficulty in purification Product is highly polar and water-soluble.Use reversed-phase chromatography or derivatize the carboxylic acid to an ester for easier purification.[8]
Streaking on silica gel column.Add 0.5-1% acetic or formic acid to the eluent.[8]

Reaction Mechanism Visualization

The following diagram illustrates the key steps in the formation of this compound.

G cluster_step1 Step 1: Deprotonation cluster_step2 Step 2: Nucleophilic Addition cluster_step3 Step 3: Protonation Propiolic Acid Propiolic Acid HC≡CCOOH nBuLi + n-BuLi Propiolic Acid->nBuLi Lithium Propiolate Lithium Propiolate Li⁺ ⁻C≡CCOO⁻ Li⁺ nBuLi->Lithium Propiolate Lithium Propiolate_2 Lithium Propiolate Acetone Acetone (CH₃)₂C=O Intermediate Alkoxide Intermediate Acetone->Intermediate Lithium Propiolate_2->Acetone Intermediate_2 Alkoxide Intermediate Workup + H₃O⁺ Product This compound Workup->Product Intermediate_2->Workup

Caption: Mechanism of this compound synthesis.

Conclusion

This application note provides a detailed, reliable, and scalable protocol for the synthesis of this compound. By adhering to the outlined procedures, particularly the safety precautions for handling organolithium reagents and ensuring anhydrous conditions, researchers and chemists can confidently produce this valuable chemical intermediate in significant quantities. The provided guidelines for purification and analysis will ensure the final product meets the high-purity standards required for subsequent applications.

References

  • Agilent Technologies. (n.d.). Rapid Determination of 10 α-Hydroxy Acids. Retrieved from [Link]

  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Propiolic acid, 98%. Retrieved from [Link]

  • University of Arkansas. (n.d.). STANDARD OPERATING PROCEDURE n-Butyllithium. Retrieved from [Link]

  • Mullett, W. M., et al. (2002). Determination of α-hydroxyacids in cosmetics. Journal of Food and Drug Analysis, 10(2), 95-100.
  • Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. (n.d.). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure 3. Retrieved from [Link]

  • Sarpong Group. (2016). Quenching of Pyrophoric Materials. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure 6. Retrieved from [Link]

  • Reddit. (2016). Column chromatography of carboxylic acids?. Retrieved from [Link]

  • Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]

  • Wikipedia. (n.d.). Alpha hydroxycarboxylic acid. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 4-Hydroxy-4-methylpent-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-hydroxy-4-methylpent-2-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to help you optimize your reaction yield and purity.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical compounds. Its synthesis, typically achieved through the Favorskii reaction of acetone and propiolic acid, is a powerful C-C bond-forming reaction. However, achieving high yields and purity can be challenging due to competing side reactions and the need for precise control of reaction parameters. This guide provides a comprehensive resource to navigate these challenges and successfully synthesize and purify the target molecule.

Core Synthesis Protocol

The primary route for the synthesis of this compound is the base-catalyzed addition of the acetylide of propiolic acid to acetone.[1] This reaction is an example of a Favorskii reaction.[2][3]

Reaction Scheme

G reagents Acetone + Propiolic Acid product This compound reagents->product Favorskii Reaction catalyst KOH

Caption: Synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures.[1]

Materials:

Reagent/SolventMolecular Weight ( g/mol )AmountMoles
Propiolic Acid70.051.2 mL (1.36 g)19.5 mmol
Potassium Hydroxide (KOH)56.116.56 g117 mmol
Acetone58.0820 mL-
Water (deionized)18.02As needed-
Diethyl ether (Et2O)74.12As needed-
1 M Hydrochloric Acid (HCl)36.46As needed-
Ethyl acetate (EtOAc)88.11As needed-
Brine (saturated NaCl solution)-As needed-
Magnesium sulfate (MgSO4)120.37As needed-
Dichloromethane (CH2Cl2)84.93As needed-
Cyclohexane84.16As needed-

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine potassium hydroxide (6.56 g, 117 mmol) and acetone (20 mL).

  • Cooling: Place the flask in an ice bath to cool the mixture to 0-5 °C.

  • Addition of Propiolic Acid: Slowly add propiolic acid (1.2 mL, 19.5 mmol) to the cooled, stirring mixture. Maintain the temperature below 10 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir overnight at room temperature under an inert atmosphere (e.g., nitrogen or argon).

  • Quenching and Work-up:

    • Carefully add water to the reaction mixture until all the solid has dissolved.

    • Transfer the basic aqueous solution to a separatory funnel and wash with diethyl ether (2 x 20 mL) to remove any unreacted acetone and non-acidic impurities. Discard the organic layers.

    • Cool the aqueous layer in an ice bath and acidify to a pH of ~2 with 1 M HCl.

    • Extract the acidic aqueous phase with ethyl acetate (3 x 30 mL).

    • Combine the organic extracts and wash with 1 M HCl (20 mL) followed by brine (20 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product as a brown oil.

Purification:

Two primary methods can be employed for the purification of this compound:

  • Crystallization:

    • Dissolve the crude brown oil in a minimal amount of a 7:3 mixture of dichloromethane and cyclohexane.

    • Allow the solution to stand, and the product will slowly crystallize.

    • Collect the pale yellow crystals by vacuum filtration.

    • Expected Yield: 53%[1]

  • Silica Gel Chromatography:

    • Prepare a silica gel column using a suitable solvent system (e.g., a gradient of pentane/diethyl ether from 8:2 to 5:5).

    • Dissolve the crude product in a minimal amount of the eluent and load it onto the column.

    • Elute the column and collect the fractions containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain a colorless solid.

    • Expected Yield: 74%[1]

Troubleshooting Guide

G Low or No Product Formation Low or No Product Formation Inactive Base Inactive Base Low or No Product Formation->Inactive Base Possible Cause Incorrect Stoichiometry Incorrect Stoichiometry Low or No Product Formation->Incorrect Stoichiometry Possible Cause Low Reaction Temperature Low Reaction Temperature Low or No Product Formation->Low Reaction Temperature Possible Cause Impure Product Impure Product Aldol Condensation of Acetone Aldol Condensation of Acetone Impure Product->Aldol Condensation of Acetone Side Reaction Unreacted Starting Materials Unreacted Starting Materials Impure Product->Unreacted Starting Materials Cause Reaction Stalls Reaction Stalls Insufficient Base Insufficient Base Reaction Stalls->Insufficient Base Possible Cause Poor Mixing Poor Mixing Reaction Stalls->Poor Mixing Possible Cause Use fresh, high-purity KOH Use fresh, high-purity KOH Inactive Base->Use fresh, high-purity KOH Solution Ensure accurate measurement of reagents Ensure accurate measurement of reagents Incorrect Stoichiometry->Ensure accurate measurement of reagents Solution Allow reaction to warm to room temperature Allow reaction to warm to room temperature Low Reaction Temperature->Allow reaction to warm to room temperature Solution Use excess acetone, control temperature Use excess acetone, control temperature Aldol Condensation of Acetone->Use excess acetone, control temperature Mitigation Increase reaction time, check base activity Increase reaction time, check base activity Unreacted Starting Materials->Increase reaction time, check base activity Solution Ensure adequate molar excess of KOH Ensure adequate molar excess of KOH Insufficient Base->Ensure adequate molar excess of KOH Solution Use efficient stirring Use efficient stirring Poor Mixing->Use efficient stirring Solution

Caption: Troubleshooting common issues in the synthesis.

Q1: I am observing a very low yield of my desired product. What are the likely causes and how can I improve it?

A1: Low yields can stem from several factors. Here's a breakdown of potential issues and their solutions:

  • Inactive Base: Potassium hydroxide is hygroscopic and can absorb moisture and carbon dioxide from the air, reducing its basicity.

    • Solution: Use fresh, finely ground, and anhydrous potassium hydroxide. Store it in a desiccator.

  • Sub-optimal Stoichiometry: An insufficient amount of base will lead to incomplete deprotonation of propiolic acid, thus limiting the formation of the reactive acetylide.

    • Solution: A significant molar excess of KOH is recommended in the literature protocol (6 equivalents).[1] Ensure accurate weighing of the base.

  • Reaction Temperature: While the initial addition is performed at a low temperature to control the exothermic reaction, the reaction requires warming to room temperature to proceed to completion.

    • Solution: Ensure the reaction mixture is allowed to stir at room temperature for a sufficient amount of time (overnight is recommended).

  • Inefficient Extraction: The product is a carboxylic acid and will be in its carboxylate form in the basic aqueous layer during the initial work-up. Premature acidification or inefficient extraction from the acidified aqueous layer will result in product loss.

    • Solution: Ensure the aqueous layer is thoroughly acidified to a pH of approximately 2 before extraction with ethyl acetate. Perform multiple extractions (at least three) to maximize product recovery.

Q2: My final product is contaminated with significant impurities. What are they likely to be and how can I remove them?

A2: The most common impurities are byproducts from side reactions and unreacted starting materials.

  • Aldol Condensation of Acetone: Under strongly basic conditions, acetone can undergo self-condensation to form diacetone alcohol (4-hydroxy-4-methyl-2-pentanone) and subsequently mesityl oxide.[4]

    • Mitigation: Using a large excess of acetone can help to minimize this side reaction by favoring the reaction with the less abundant propiolic acid. Maintaining a low reaction temperature during the initial addition of propiolic acid is also crucial.

    • Removal: These byproducts are less polar than the desired carboxylic acid. They can be largely removed during the initial basic wash with diethyl ether. Any remaining impurities can be separated by silica gel chromatography.

  • Unreacted Propiolic Acid: If the reaction does not go to completion, you will have unreacted propiolic acid in your crude product.

    • Removal: Propiolic acid is also a carboxylic acid and will be extracted along with the product. Purification by crystallization or column chromatography is necessary for its removal.

  • Polymerization of Propiolic Acid: Propiolic acid can be unstable and may polymerize under certain conditions, especially in the presence of impurities or upon heating.

    • Mitigation: Use fresh, distilled propiolic acid. Avoid excessive heating during the reaction and work-up.

Q3: The reaction seems to stop before all the starting material is consumed. What can I do?

A3: A stalled reaction is often due to a loss of the active nucleophile or insufficient reaction time.

  • Insufficient Base: As mentioned, the base can be deactivated over time.

    • Solution: Ensure a sufficient excess of high-quality base is used from the start.

  • Reaction Monitoring: It's crucial to monitor the reaction's progress.

    • Solution: Thin-layer chromatography (TLC) can be used to monitor the consumption of propiolic acid.[5] A suitable eluent system would be a mixture of hexane and ethyl acetate with a small amount of acetic acid to ensure the carboxylic acids are protonated and move up the plate.

Frequently Asked Questions (FAQs)

Q1: What is the role of the large excess of potassium hydroxide?

A1: The large excess of KOH serves two primary purposes. First, it ensures the complete deprotonation of the relatively acidic acetylenic proton of propiolic acid to form the potassium acetylide, which is the active nucleophile. Second, it deprotonates the carboxylic acid group of propiolic acid, and the resulting carboxylate is less reactive towards nucleophilic attack. This helps to prevent unwanted side reactions.

Q2: Can I use a different base, such as sodium hydroxide or an alkoxide?

A2: While other strong bases can be used to generate the acetylide, potassium hydroxide in acetone is a well-established and effective system for this specific transformation.[1] Using a different base may require optimization of the reaction conditions, such as the solvent and temperature. Alkoxides, for example, could potentially lead to the formation of the corresponding ester as a byproduct.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of analytical techniques should be used:

  • NMR Spectroscopy: Both ¹H and ¹³C NMR spectroscopy are invaluable for structural confirmation. The ¹H NMR spectrum should show a singlet for the two methyl groups and a singlet for the hydroxyl proton. The ¹³C NMR will show characteristic peaks for the quaternary carbon, the alkyne carbons, and the carbonyl carbon.[1]

  • Infrared (IR) Spectroscopy: The IR spectrum should display a broad O-H stretch for the alcohol and carboxylic acid, a C≡C stretch for the alkyne, and a strong C=O stretch for the carboxylic acid.

  • Melting Point: A sharp melting point close to the literature value (90-91 °C) is a good indicator of purity.[1]

  • Mass Spectrometry: This will confirm the molecular weight of the compound.

Q4: Is the product, this compound, stable?

A4: While the compound is stable enough to be isolated and used in subsequent reactions, like many alkynoic acids, it should be stored in a cool, dark place to prevent potential decomposition or polymerization over time.

Q5: Are there any alternative synthetic routes to this compound?

A5: While the Favorskii reaction between acetone and propiolic acid is the most direct and common method, other approaches could be envisioned. For instance, one could potentially start with a protected version of propiolic acid, such as its trimethylsilyl ester, react it with acetone, and then deprotect to yield the final product. However, this would add extra steps to the synthesis.

References

  • Caparale, A., Tartaggia, S., Castellin, A., & De Lucchi, O. (2014). A straightforward synthesis of functionalized 3(2H)-furanones and their conversion to butenolides and γ-lactams. Beilstein Journal of Organic Chemistry, 10, 384–393. [Link]

  • Favorskii reaction. (2023, November 28). In Wikipedia. [Link]

  • Chemistry LibreTexts. (2022, April 18). 2.3B: Uses of TLC. [Link]

  • ResearchGate. (n.d.). Reaction scheme of the aldol condensation of acetone. Retrieved January 18, 2026, from [Link]

Sources

Technisches Support-Center: Synthese von 4-Hydroxy-4-methylpent-2-insäure

Author: BenchChem Technical Support Team. Date: January 2026

Answering in German as the user is interacting in German.

Einleitung

Willkommen im technischen Support-Center für die Synthese von 4-Hydroxy-4-methylpent-2-insäure. Dieses Molekül ist ein wertvoller Baustein in der organischen Synthese und der pharmazeutischen Entwicklung. Die gängigste Syntheseroute, eine basenkatalysierte Reaktion zwischen Propiolsäure und Aceton, ist zwar konzeptionell einfach, kann aber in der Praxis zu einer Reihe von Nebenprodukten führen, die die Ausbeute und Reinheit beeinträchtigen.

Dieser Leitfaden dient als Ressource für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung. Er bietet detaillierte Anleitungen zur Fehlerbehebung und häufig gestellte Fragen (FAQs), um häufig auftretende Probleme bei der Synthese zu identifizieren, zu minimieren und zu beheben. Als erfahrene Anwendungswissenschaftler konzentrieren wir uns nicht nur auf die Protokolle, sondern auch auf die zugrunde liegenden chemischen Prinzipien, um Ihnen ein tiefgreifendes Verständnis des Reaktionssystems zu vermitteln.

Abschnitt 1: Der primäre Syntheseweg: Ein mechanistischer Überblick

Die Synthese von 4-Hydroxy-4-methylpent-2-insäure erfolgt typischerweise über eine Reaktion, die der Favorskii-Reaktion ähnelt.[1] In diesem Prozess deprotoniert eine starke Base, üblicherweise Kaliumhydroxid (KOH), die terminale Alkin-Gruppe der Propiolsäure. Das resultierende Acetylid-Anion agiert als Nukleophil und greift das elektrophile Carbonyl-Kohlenstoffatom von Aceton an. Eine anschließende saure Aufarbeitung protoniert das intermediäre Alkoholat, um das gewünschte Produkt zu ergeben.

G Propiolsaeure Propiolsäure Acetylid Acetylid-Anion (Nukleophil) Propiolsaeure->Acetylid Deprotonierung KOH KOH (Base) Alkoholat Alkoholat-Intermediat Acetylid->Alkoholat Aceton Aceton (Elektrophil) Aceton->Alkoholat Nukleophiler Angriff Produkt 4-Hydroxy-4-methylpent-2-insäure Alkoholat->Produkt Protonierung H3O H3O+ (Aufarbeitung)

Abbildung 1: Vereinfachter Mechanismus der Synthese von 4-Hydroxy-4-methylpent-2-insäure.

Abschnitt 2: Anleitung zur Fehlerbehebung (F&A-Format)

Dieser Abschnitt befasst sich mit spezifischen Problemen, die während des Experiments auftreten können, und bietet gezielte Lösungen.

F1: Meine Ausbeute ist gering und ich beobachte eine signifikante Menge einer viskosen, höher siedenden Flüssigkeit in meinem Rohprodukt. Was könnte das sein?

A1: Das wahrscheinlichste Nebenprodukt, das dieser Beschreibung entspricht, ist Diacetonalkohol (4-Hydroxy-4-methyl-2-pentanon) .

  • Ursache: Diacetonalkohol ist das Ergebnis der basenkatalysierten Aldol-Kondensation von Aceton mit sich selbst.[2] Da die Synthese in einem Überschuss an Aceton und in Gegenwart einer starken Base (KOH) durchgeführt wird, sind die Bedingungen für diese Nebenreaktion ideal. Die Aldol-Kondensation konkurriert direkt mit der gewünschten Reaktion des Acetylid-Anions.

  • Mechanismus der Nebenreaktion:

    • KOH deprotoniert ein Acetonmolekül und bildet ein Enolat-Ion.

    • Dieses Enolat greift ein zweites Acetonmolekül nukleophil an.

    • Das resultierende Alkoholat wird protoniert und bildet Diacetonalkohol.

  • Lösungsstrategien:

    • Temperaturkontrolle: Führen Sie die Reaktion bei niedrigen Temperaturen durch (z. B. in einem Eisbad bei 0-5 °C). Die gewünschte Alkin-Addition hat typischerweise eine niedrigere Aktivierungsenergie als die Aldol-Kondensation. Niedrigere Temperaturen begünstigen daher selektiv die Produktbildung.

    • Langsame Zugabe: Fügen Sie die Propiolsäure langsam zu der gekühlten Mischung aus Aceton und KOH hinzu. Dies hält die Konzentration des reaktiven Acetylids niedrig und minimiert die Möglichkeit von Nebenreaktionen.

    • Basenkonzentration: Verwenden Sie die stöchiometrisch erforderliche Menge an Base. Ein großer Überschuss an KOH kann die Rate der Aldol-Kondensation signifikant erhöhen.

F2: Mein Rohprodukt enthält eine flüchtige, süßlich riechende Verunreinigung. Was ist die wahrscheinliche Identität?

A2: Diese Verunreinigung ist höchstwahrscheinlich Mesityloxid (4-Methyl-3-penten-2-on) .

  • Ursache: Mesityloxid entsteht durch die Dehydratisierung von Diacetonalkohol.[2][3] Diese Eliminierungsreaktion wird oft durch Hitze oder saure Bedingungen während der Aufarbeitung katalysiert. Wenn Ihr Reaktionsgemisch überhitzt wird oder die saure Aufarbeitung zu energisch ist, kann sich Mesityloxid bilden.

  • Vermeidungsstrategien:

    • Milde Aufarbeitung: Vermeiden Sie hohe Temperaturen während der Lösungsmittelextraktion und -verdampfung.

    • pH-Kontrolle: Neutralisieren Sie das Reaktionsgemisch vorsichtig. Eine stark saure Umgebung kann die Dehydratisierung fördern.

G Aceton1 Aceton Diacetonalkohol Diacetonalkohol Aceton1->Diacetonalkohol Aldol-Kondensation Aceton2 Aceton Aceton2->Diacetonalkohol Base Base (OH-) Mesityloxid Mesityloxid Diacetonalkohol->Mesityloxid Dehydratisierung (-H2O) Wasser H2O

Abbildung 2: Bildungsweg der Hauptnebenprodukte aus Aceton.

F3: Trotz langer Reaktionszeit zeigt meine Analyse (z. B. NMR) immer noch unumgesetzte Ausgangsmaterialien. Warum läuft die Reaktion nicht zur Vollständigkeit?

A3: Eine unvollständige Umsetzung kann mehrere Ursachen haben.

  • Ursachen und Lösungen:

    • Inaktive Base: Kaliumhydroxid ist hygroskopisch und kann mit atmosphärischem CO₂ zu Kaliumcarbonat reagieren, was seine Basizität verringert. Verwenden Sie stets frisch pulverisiertes, trockenes KOH.

    • Unzureichende Base: Stellen Sie sicher, dass mindestens ein Äquivalent Base pro Äquivalent Propiolsäure verwendet wird, um das Alkin vollständig zu deprotonieren. Ein leichter Überschuss kann vorteilhaft sein.

    • Retro-Favorskii-Reaktion: Die Favorskii-Reaktion ist prinzipiell reversibel.[1] Obwohl dies unter den typischen Synthesebedingungen weniger wahrscheinlich ist, könnten übermäßig lange Reaktionszeiten oder hohe Temperaturen das Gleichgewicht zurück zu den Ausgangsmaterialien verschieben. Halten Sie sich an etablierte Reaktionszeiten und -temperaturen.

F4: Wie kann ich meine 4-Hydroxy-4-methylpent-2-insäure effektiv von diesen Nebenprodukten reinigen?

A4: Eine sorgfältige flüssig-flüssig-Extraktion, die die sauren Eigenschaften des Produkts ausnutzt, ist die effektivste Methode.

  • Reinigungsprotokoll:

    • Entfernung neutraler Verunreinigungen: Lösen Sie das Rohgemisch nach der Reaktion in Wasser. Die gewünschte Carbonsäure liegt als wasserlösliches Kaliumcarboxylat vor. Extrahieren Sie diese basische wässrige Lösung mit einem organischen Lösungsmittel wie Diethylether oder Ethylacetat. Neutrale Verunreinigungen (Diacetonalkohol, Mesityloxid, unumgesetztes Aceton) gehen in die organische Phase über, die verworfen wird. Wiederholen Sie diesen Schritt 2-3 Mal.

    • Ansäuerung und Produkt-Extraktion: Kühlen Sie die wässrige Phase in einem Eisbad und säuern Sie sie langsam mit einer Säure (z. B. 1 M HCl) an, bis ein pH-Wert von ca. 2-3 erreicht ist. Dadurch wird das Carboxylat zur freien Carbonsäure protoniert, die nun weniger wasserlöslich ist.

    • Extrahieren Sie die angesäuerte wässrige Phase mehrmals mit einem geeigneten organischen Lösungsmittel (z. B. Ethylacetat). Das Produkt geht nun in die organische Phase über.

    • Trocknung und Aufkonzentrierung: Trocknen Sie die vereinigten organischen Phasen über einem Trockenmittel (z. B. MgSO₄ oder Na₂SO₄), filtrieren Sie und entfernen Sie das Lösungsmittel im Vakuum.

  • Weitere Reinigung: Das erhaltene Produkt kann durch Umkristallisation oder Säulenchromatographie weiter gereinigt werden, falls erforderlich.

G Start Rohreaktionsgemisch (Produkt-Salz, Diacetonalkohol, Mesityloxid in Wasser/Aceton) Step1 Extraktion mit Diethylether (Et2O) Start->Step1 Phase1_org Organische Phase 1: Diacetonalkohol, Mesityloxid (verwerfen) Step1->Phase1_org Neutrale Verunreinigungen Phase1_aq Wässrige Phase 1: Kalium-4-hydroxy-4-methyl pent-2-inoat Step1->Phase1_aq Produkt-Salz Step2 Ansäuern mit HCl (auf pH 2-3) Phase1_aq->Step2 Phase2_aq Wässrige Phase 2: Produkt (feste Säure) Step2->Phase2_aq Step3 Extraktion mit Ethylacetat (EtOAc) Phase2_aq->Step3 Phase3_org Organische Phase 2: Produkt in EtOAc Step3->Phase3_org Produkt Phase3_aq Wässrige Phase 3: Salze (verwerfen) Step3->Phase3_aq Anorganische Salze End Reines Produkt (nach Trocknung und Lösungsmittelentfernung) Phase3_org->End

Abbildung 3: Workflow für die auf Extraktion basierende Reinigung.

Abschnitt 3: Häufig gestellte Fragen (FAQs)

F1: Was sind die häufigsten Nebenprodukte bei dieser Synthese zusammengefasst?

A1: Die beiden Hauptnebenprodukte entstehen direkt aus dem Lösungsmittel und Reaktanten Aceton unter basischen Bedingungen.

NebenproduktStrukturMolmasse ( g/mol )Bildungsweg
Diacetonalkohol CH₃-CO-CH₂-C(OH)(CH₃)₂116.16Aldol-Kondensation von Aceton
Mesityloxid CH₃-CO-CH=C(CH₃)₂98.14Dehydratisierung von Diacetonalkohol

F2: Welche Rolle spielt Kaliumhydroxid (KOH) in der Reaktion?

A2: KOH spielt eine entscheidende Doppelrolle:

  • Base zur Deprotonierung: Es ist stark genug, um das saure Alkin-Proton der Propiolsäure (pKa ≈ 1.8) zu entfernen und das reaktive Acetylid-Nukleophil zu erzeugen.

  • Katalysator für Nebenreaktionen: Es katalysiert auch die unerwünschte Aldol-Kondensation von Aceton, was zur Bildung von Diacetonalkohol führt.

Das Management der Reaktion (insbesondere der Temperatur) ist daher ein Balanceakt, um die erste Rolle zu maximieren und die zweite zu minimieren.

F3: Können andere Basen für diese Synthese verwendet werden?

A3: Ja, prinzipiell können auch andere starke Basen wie Natriumhydroxid (NaOH) oder Alkalimetallalkoxide (z. B. Natriummethoxid) verwendet werden. Die Wahl der Base kann jedoch die Löslichkeit der Intermediate und die Rate der Nebenreaktionen beeinflussen. KOH in Aceton ist eine gut etablierte und kostengünstige Methode. Bei der Verwendung von Alkoxiden besteht das Risiko einer Umesterung, falls die Reaktion zur Herstellung eines Esters anstelle der Säure modifiziert wird.

Abschnitt 4: Experimentelle Protokolle

Protokoll 1: Synthese von 4-Hydroxy-4-methylpent-2-insäure (Angelehnt an Caporale, A. et al., Beilstein Journal of Organic Chemistry, 2014)

  • Vorbereitung: In einem geeigneten Reaktionskolben wird eine Mischung aus Kaliumhydroxid (6 Äquivalente) und Aceton (als Lösungsmittel und Reaktant) in einem Eisbad auf 0 °C gekühlt.

  • Reaktion: Propiolsäure (1 Äquivalent) wird langsam unter Rühren zur gekühlten Suspension gegeben, wobei die Temperatur unter 5 °C gehalten wird.

  • Reaktionsverlauf: Die Mischung wird über Nacht bei Raumtemperatur gerührt.

  • Aufarbeitung (Schritt 1): Wasser wird zugegeben, bis sich alle Feststoffe gelöst haben. Die resultierende basische wässrige Lösung wird zweimal mit Diethylether gewaschen, um neutrale Verunreinigungen zu entfernen.

  • Aufarbeitung (Schritt 2): Die wässrige Phase wird erneut in einem Eisbad gekühlt und mit 1 M Salzsäure vorsichtig auf einen pH-Wert von 2-3 angesäuert.

  • Produktisolierung: Die angesäuerte wässrige Phase wird dreimal mit Ethylacetat extrahiert. Die vereinigten organischen Extrakte werden mit Sole gewaschen, über Magnesiumsulfat getrocknet und im Vakuum eingeengt, um das Rohprodukt zu erhalten.

  • Reinigung: Das Produkt kann durch Umkristallisation (z. B. aus einem Dichlormethan/Cyclohexan-Gemisch) oder durch Kieselgel-Chromatographie weiter gereinigt werden.

Abschnitt 5: Referenzen

  • Favorskii reaction. (n.d.). chemeurope.com. Abgerufen von [Link]

  • Favorskii reaction. (n.d.). In Wikipedia. Abgerufen am 18. Januar 2026 von [Link]

  • Method for preparing 4-hydroxy-4-methyl-2-pentanone. (2010). Google Patents (CN101700994A). Abgerufen von

  • Elimination of water from 4-hydroxy-4-methyl-2-pentanone. (2006). NOP (New Organic Process) Collection. Abgerufen von [Link]

Sources

Technical Support Center: Troubleshooting the Synthesis of 4-Hydroxy-4-methylpent-2-ynoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-hydroxy-4-methylpent-2-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis. The primary route to this molecule involves the carboxylation of 2-methyl-3-butyn-2-ol, a reaction that, while straightforward in principle, requires meticulous attention to detail. This document provides in-depth, experience-based troubleshooting advice and standardized protocols to enhance your success rate.

Section 1: Critical Reaction Parameters & Reagent Handling

Success in this synthesis hinges on the rigorous exclusion of atmospheric moisture and oxygen, as the key reagent, n-butyllithium (n-BuLi), is pyrophoric and highly reactive.[1][2]

Key Principles:

  • Inert Atmosphere: All glassware must be flame- or oven-dried and the reaction must be conducted under a positive pressure of an inert gas like argon or nitrogen. Note that argon is often preferred as nitrogen can, under certain conditions, react with lithium metal.

  • Anhydrous Solvents: The use of anhydrous solvents is mandatory. Any residual water will consume the n-BuLi, leading to reduced or no yield.[1]

  • Reagent Titration: The molarity of commercial n-BuLi can decrease over time. It is best practice to titrate the solution before use to determine its exact concentration.

  • Temperature Control: The reaction is highly exothermic and must be maintained at low temperatures (typically -78 °C) to prevent side reactions and solvent degradation.[3][4]

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction mixture did not change color upon adding n-BuLi. What does this mean?

A1: Typically, the formation of the lithium acetylide from 2-methyl-3-butyn-2-ol results in a pale yellow or off-white suspension. A lack of color change suggests the n-BuLi was quenched. The most common culprit is wet solvent or glassware. Ensure all components are scrupulously dried and that your inert gas line is functioning correctly.

Q2: After adding dry ice, my workup yields only the starting material, 2-methyl-3-butyn-2-ol. Why?

A2: This indicates a failure in the carboxylation step. This can happen for two main reasons:

  • Inefficient Deprotonation: Not enough active n-BuLi was present to deprotonate the alkyne. This could be due to wet reagents or an inaccurate concentration of the n-BuLi solution.[1]

  • Poor CO₂ Addition: The lithium acetylide may not have reacted with the carbon dioxide. Ensure the dry ice is freshly crushed and has minimal condensed water ice on its surface. The acetylide solution should be transferred slowly onto a large excess of crushed dry ice to ensure rapid and efficient quenching.[3]

Q3: My final product is a brown oil and the NMR spectrum is complex. What are the likely impurities?

A3: A brown, oily product suggests decomposition or side reactions. Common issues include:

  • Reaction temperature rising above -78 °C: This can cause the n-BuLi to react with the solvent (e.g., THF).[4]

  • Localized heating during CO₂ addition: Adding the dry ice too quickly to the acetylide solution can cause localized warming and side reactions.

  • Formation of lithium pentanoate: n-BuLi can react directly with CO₂ to form lithium pentanoate, which can contaminate the product.[3][4]

Section 3: In-Depth Troubleshooting Guides

Problem 1: Low or No Product Yield

This is the most common failure mode and can be diagnosed systematically.

G cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup Workup Issues start Low / No Yield check_reagents Reagents Check start->check_reagents check_conditions Reaction Conditions Check start->check_conditions check_workup Workup / Purification Check start->check_workup nBuLi_inactive Inactive n-BuLi? check_reagents->nBuLi_inactive Cause? solvent_wet Wet Solvent/Reagent? check_reagents->solvent_wet Cause? co2_quality Poor CO2 Quality? check_reagents->co2_quality Cause? temp_control Poor Temp Control? check_conditions->temp_control Cause? atmosphere Inert Atmosphere Leak? check_conditions->atmosphere Cause? addition_rate Incorrect Addition Rate? check_conditions->addition_rate Cause? extraction_ph Incorrect pH for Extraction? check_workup->extraction_ph Cause? product_loss Product Loss During Purification? check_workup->product_loss Cause?

Caption: Troubleshooting Decision Tree for Low Yield.

Potential Cause Explanation & Causality Recommended Solution
Inactive n-BuLi n-BuLi degrades upon exposure to air and moisture, reducing its effective concentration.[1] Using a partially degraded solution results in incomplete deprotonation of the starting alkyne.Titrate the n-BuLi solution immediately before use using a standard method (e.g., with diphenylacetic acid). Store the reagent bottle under a positive pressure of argon, sealing the septum with paraffin film.[1]
Wet Reagents/Solvent Water is more acidic than the terminal alkyne and will react preferentially with n-BuLi (C₄H₉Li + H₂O → C₄H₁₀ + LiOH), consuming the reagent before it can deprotonate the starting material.[3]Use freshly distilled, anhydrous solvents (e.g., THF from a sodium/benzophenone still). Ensure the starting alcohol is anhydrous.
Poor Temperature Control If the temperature rises significantly above -78 °C, n-BuLi can react with THF in a process that consumes the reagent and opens the THF ring.[4] This leads to a lower concentration of the active base.Maintain a consistent -78 °C bath using dry ice/acetone or a cryocooler. Add the n-BuLi solution dropwise to the alkyne solution, ensuring the internal temperature does not rise.
Inefficient CO₂ Quench The lithium acetylide is a strong nucleophile. If the CO₂ source is inefficient (e.g., just blowing CO₂ gas over the surface), the reaction will be slow and incomplete. Atmospheric moisture can also quench the acetylide before it reacts.Pour the acetylide solution via cannula onto a vigorously stirred slurry of freshly crushed dry ice in anhydrous THF. This maximizes the surface area and ensures a rapid, low-temperature reaction.[5]
Incorrect Workup pH This compound is a carboxylic acid. To extract it into an organic solvent, the aqueous layer must be acidified to a pH well below the pKa of the acid (typically pH < 2) to ensure it is in its protonated, neutral form.[6]During the aqueous workup, acidify the basic solution with cold 1-3M HCl until the pH is ~1-2, checking with pH paper. Then, perform the organic extraction.
Problem 2: Product is Impure or Difficult to Purify

Even with a successful reaction, purification can be challenging due to the product's polarity and potential for side-product formation.

Impurity Likely Origin Identification (¹H NMR) Mitigation & Removal
Pentanoic Acid Reaction of unreacted n-BuLi with CO₂.[4]Characteristic aliphatic signals (triplet ~0.9 ppm, multiplets ~1.3-2.3 ppm).Ensure slow, cold addition of n-BuLi to the alkyne to minimize excess n-BuLi at the end of the deprotonation step. Can be partially removed by careful column chromatography or recrystallization.
Starting Material Incomplete reaction (see Problem 1).Sharp singlet for the acetylenic proton (~2.4 ppm), singlet for methyl groups (~1.5 ppm).Re-evaluate reaction stoichiometry and conditions based on the low-yield troubleshooting guide. Separation via column chromatography is feasible.
Polymeric Material Can form if the reaction gets too warm or during concentration/distillation.Broad, unresolved signals in the NMR baseline.Maintain strict temperature control. For purification, avoid high temperatures. An acid/base extraction is the best first step to separate the acidic product from neutral polymers.[6]

This is a robust method to separate the desired carboxylic acid from neutral impurities like unreacted starting material or solvent-derived byproducts.

  • After quenching the reaction, allow the mixture to warm to room temperature.

  • Add water and transfer the mixture to a separatory funnel.

  • Extract the aqueous layer with a non-polar organic solvent (e.g., diethyl ether or ethyl acetate) to remove neutral impurities.

  • Make the aqueous layer basic (pH > 10) with NaOH to deprotonate the carboxylic acid, making it water-soluble.

  • Wash the basic aqueous layer again with an organic solvent to remove any remaining neutral or basic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with cold, concentrated HCl to pH ~1-2. The product should precipitate or form an oil.

  • Extract the acidified aqueous layer multiple times with ethyl acetate or diethyl ether.

  • Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Section 4: Standardized Protocols

Protocol 1: Synthesis of this compound

Safety First: n-Butyllithium is a pyrophoric liquid that ignites spontaneously in air.[2][7] All handling must be done under an inert atmosphere by trained personnel wearing appropriate PPE, including a fire-retardant lab coat and safety glasses.[8] Do not work alone.[7]

Caption: Standard Synthesis Workflow.

Materials:

  • 2-methyl-3-butyn-2-ol (1.0 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (1.1 eq, solution in hexanes, titrated)

  • Dry Ice (CO₂, solid, large excess)

  • Saturated aqueous NH₄Cl, 1M HCl, Saturated NaCl (brine)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ethyl Acetate or Diethyl Ether

Procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a stir bar, thermometer, and argon inlet, add 2-methyl-3-butyn-2-ol (1.0 eq) dissolved in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add n-BuLi (1.1 eq) dropwise via syringe over 20 minutes, ensuring the internal temperature does not exceed -70 °C.

  • After the addition is complete, stir the resulting suspension at -78 °C for 1 hour.

  • In a separate flask, create a vigorously stirred slurry of freshly crushed dry ice in a small amount of anhydrous THF.

  • Slowly transfer the lithium acetylide suspension from the reaction flask into the dry ice slurry via a cooled, double-tipped needle (cannula).

  • Once the transfer is complete, remove the cold bath and allow the mixture to slowly warm to room temperature.

  • Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl.

  • Proceed with the acid-base extraction protocol as described in Section 3.

References

  • Fisher Scientific. (n.d.). Protecting n-Butyllithium from Air and Moisture.
  • University of California, Irvine Environmental Health & Safety. (2024). Procedures for Safe Use of Pyrophoric Organolithium Reagents.
  • (n.d.). The Safe Use of Pyrophoric Reagents.
  • American Chemical Society. (n.d.).
  • Pacific Northwest National Laboratory. (n.d.). Handling Pyrophoric Reagents.
  • ChemicalBook. (n.d.). 4-HYDROXY-4-METHYL-PENT-2-YNOIC ACID synthesis.
  • Google Patents. (n.d.). Method for the purification of a-hydroxy acids on an industrial scale.
  • Wikipedia. (n.d.). n-Butyllithium.
  • Chemeurope.com. (n.d.). n-Butyllithium.
  • ChemicalBook. (2019). n-Butyllithium-Hazard and Toxicity.
  • Spengler, J., & Albericio, F. (2011). Enantiomerically pure hydroxycarboxylic acids: current approaches and future perspectives. Microbial Biotechnology, 4(1), 17-30.
  • UCLA Chemistry & Biochemistry. (n.d.). LCSS: BUTYLLITHIUMS.
  • Google Patents. (n.d.). CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone.
  • Zhang, L., et al. (2018). Butyl lithium (nBuLi)-mediated carboxylation of vinylidenecyclopropanes with CO2.
  • Mohar, B., et al. (2002). Simple Preparation of Highly Pure Monomeric ω-Hydroxycarboxylic Acids. The Journal of Organic Chemistry, 67(26), 9247–9251.
  • PrepChem.com. (n.d.).
  • LookChem. (n.d.).
  • Chemical Review and Letters. (2024).
  • Zhang, Z., et al. (2020). Carboxylation of terminal alkynes with CO2 catalyzed by imidazolium-bridged bis(phenolato) rare-earth metal complexes. New Journal of Chemistry, 44(3), 963-969.
  • Wang, Y., et al. (2021). Photocatalytic Carboxylation of Terminal Alkynes with CO2 over Metal–Porphyrin Framework Nanosheets.
  • Zhang, L., et al. (2017). Carboxylation of terminal alkynes with CO2 using novel silver N-heterocyclic carbene complexes. Dalton Transactions, 46(34), 11258-11264.
  • PubChem. (n.d.). This compound.
  • Natural Products Atlas. (2022). Showing NP-Card for (2e)-4-hydroxy-4-methylpent-2-enoic acid (NP0274756).
  • Zhang, Y., et al. (2022). Activation of the 2-methyl-3-butyn-2-ol in different system.
  • Yu, B., et al. (2016). Copper(I)@Carbon-Catalyzed Carboxylation of Terminal Alkynes with CO2 at Atmospheric Pressure.
  • Biffis, A., et al. (2021). Catalytic Behavior of NHC–Silver Complexes in the Carboxylation of Terminal Alkynes with CO2.
  • ResearchGate. (2021).
  • MDPI. (2021).
  • Fowler, J. S. (1977). 2-Methyl-3-butyn-2-ol as an acetylene precursor in the Mannich reaction. A new synthesis of suicide inactivators of monoamine oxidase. The Journal of Organic Chemistry, 42(15), 2637-2637.
  • NIST. (n.d.). 3-Butyn-2-ol, 2-methyl-. NIST WebBook.

Sources

Stability and degradation of 4-Hydroxy-4-methylpent-2-ynoic acid under different conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydroxy-4-methylpent-2-ynoic acid. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on the stability and handling of this compound. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound, providing potential causes and actionable solutions.

Issue 1: Inconsistent Bioassay Results or Loss of Potency in Aqueous Solutions

Symptoms: You observe a decrease in the expected biological activity of your compound in aqueous buffers over a short period, or there is significant variability between experiments.

Potential Cause: this compound, being a carboxylic acid, may exhibit pH-dependent stability in aqueous solutions. The ionization state of the carboxyl group can influence its degradation pathways.[1] At certain pH values, it may be more susceptible to hydrolysis or other degradation reactions.[1][2]

Troubleshooting Workflow:

  • Characterize pH-Dependent Stability:

    • Prepare solutions of the compound in a range of buffers with different pH values (e.g., pH 3, 5, 7.4, and 9).

    • Incubate the solutions at a controlled temperature (e.g., 37°C) and monitor the concentration of the parent compound over time using a stability-indicating HPLC method.

    • Analyze the data to determine the pH at which the compound is most stable.

  • Control pH of Experimental Solutions:

    • Based on the stability data, select a buffer system that maintains the optimal pH for the compound's stability throughout your experiment.[1]

  • Prepare Fresh Solutions:

    • For maximum consistency, prepare aqueous solutions of this compound fresh before each experiment.

Logical Flow for Troubleshooting Inconsistent Potency:

start Inconsistent Bioassay Results check_pH Is the pH of the aqueous solution controlled? start->check_pH perform_stability Perform pH-dependent stability study (pH 3-9) check_pH->perform_stability No prepare_fresh Prepare solutions fresh before use check_pH->prepare_fresh Yes determine_optimal_pH Determine optimal pH for stability perform_stability->determine_optimal_pH use_optimal_buffer Use buffer at optimal pH for all experiments determine_optimal_pH->use_optimal_buffer use_optimal_buffer->prepare_fresh end_solution Consistent results achieved prepare_fresh->end_solution

Caption: Troubleshooting workflow for inconsistent bioassay results.

Issue 2: Appearance of Unknown Peaks in HPLC After Thermal Stress

Symptoms: After heating a solution of this compound (e.g., during a forced degradation study at elevated temperatures), you observe new peaks in your HPLC chromatogram that were not present initially.

Potential Cause: The compound contains a tertiary propargyl alcohol moiety. Such structures can be susceptible to thermal decomposition. The primary degradation pathway at elevated temperatures could involve the dissociation of the C-O bond, leading to the formation of radical intermediates and subsequent rearrangement or decomposition products.[3][4][5]

Troubleshooting Steps:

  • Characterize Thermal Degradants:

    • Isolate the major degradation products using preparative HPLC.

    • Use mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to elucidate the structures of the unknown peaks. This will help in understanding the degradation pathway.

  • Kinetic Analysis of Degradation:

    • Conduct a time-course experiment at a fixed elevated temperature (e.g., 60°C or 80°C) and monitor the disappearance of the parent compound and the appearance of the degradants. This will provide information on the rate of degradation.

  • Re-evaluate Experimental Conditions:

    • If the degradation is significant under your experimental conditions, consider if such high temperatures are necessary. If possible, perform the experiment at a lower temperature for a longer duration.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: For long-term stability, the solid compound should be stored in a tightly sealed container at -20°C, protected from light and moisture. The alkyne and tertiary alcohol functional groups can be sensitive to oxidative and light-induced degradation over time.

Q2: Which solvents are recommended for preparing stock solutions?

A2: For stock solutions, it is advisable to use anhydrous aprotic solvents such as DMSO or DMF. Store these stock solutions at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles. For aqueous experiments, dilute the stock solution into the appropriate aqueous buffer immediately before use.

Q3: What are the likely degradation pathways for this compound under forced degradation conditions?

A3: Based on its structure, this compound is susceptible to several degradation pathways under forced degradation conditions, which are intentionally harsh to identify potential degradants[2][6][7][8][9]:

  • Acidic/Basic Hydrolysis: While the core structure may be relatively stable to hydrolysis, extreme pH conditions can catalyze other reactions. In strong base, deprotonation of the carboxylic acid is expected.[10][11][12]

  • Oxidation: The carbon-carbon triple bond is susceptible to oxidative cleavage by strong oxidizing agents like hydrogen peroxide, ozone, or potassium permanganate.[10][13][14] This would likely cleave the alkyne, yielding carboxylic acid and/or ketone fragments.[15]

  • Thermal Degradation: As a tertiary propargyl alcohol, the compound may undergo C-O bond cleavage at high temperatures, leading to a cascade of radical reactions and the formation of various decomposition products.[3][4][5]

  • Photodegradation: Exposure to UV or high-intensity visible light may induce degradation. The specific photolytic pathway would need to be determined experimentally, but generally involves the formation of reactive species.[16][17][18][19]

Summary of Potential Degradation Under Stress Conditions:

Stress ConditionPotential Degradation PathwayExpected Outcome
Acidic (e.g., 0.1 M HCl) Generally stable, but monitor for subtle changes.Minimal degradation expected.
Basic (e.g., 0.1 M NaOH) Deprotonation of carboxylic acid. Potential for other base-catalyzed reactions.Formation of the carboxylate salt. Monitor for other degradants.
Oxidative (e.g., 3% H₂O₂) Cleavage of the alkyne triple bond.Formation of smaller carboxylic acid and/or ketone fragments.
Thermal (e.g., 80°C) C-O bond dissociation of the tertiary alcohol.Formation of various decomposition products.
Photolytic (e.g., UV light) Excitation and bond cleavage.Formation of various photoproducts.

Potential Oxidative Degradation Pathway:

cluster_main Oxidative Cleavage of this compound compound This compound products Carboxylic Acid + Ketone Fragments compound->products Oxidative Cleavage oxidant [O] (e.g., O₃ or KMnO₄) oxidant->products

Caption: Potential oxidative cleavage of the alkyne bond.

Experimental Protocol: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study on this compound to identify potential degradation products and establish a stability-indicating analytical method.[6][7]

Objective: To generate degradation products of this compound under various stress conditions and to develop an HPLC method that can resolve the parent compound from its degradants.

Materials:

  • This compound

  • HPLC grade acetonitrile and water

  • Formic acid or trifluoroacetic acid (for mobile phase)

  • 0.1 M Hydrochloric acid

  • 0.1 M Sodium hydroxide

  • 3% Hydrogen peroxide

  • HPLC system with a UV/PDA detector and a C18 column

Experimental Workflow:

cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare 1 mg/mL stock in ACN prep_control Prepare Control (dilute stock in mobile phase) prep_stock->prep_control acid Acidic: 0.1 M HCl, 60°C prep_stock->acid base Basic: 0.1 M NaOH, 60°C prep_stock->base oxidative Oxidative: 3% H₂O₂, RT prep_stock->oxidative thermal Thermal: 80°C solution prep_stock->thermal hplc_analysis Analyze all samples by HPLC-UV/MS prep_control->hplc_analysis acid->hplc_analysis base->hplc_analysis oxidative->hplc_analysis thermal->hplc_analysis peak_purity Assess peak purity of parent compound hplc_analysis->peak_purity mass_balance Calculate mass balance peak_purity->mass_balance

Caption: Workflow for a forced degradation study.

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.

  • Control Sample: Prepare a control sample by diluting the stock solution to the target concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Acidic Degradation:

    • Mix an aliquot of the stock solution with 0.1 M HCl to a final concentration of 0.1 mg/mL.

    • Incubate at 60°C for a specified time (e.g., 2, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase for HPLC analysis.

  • Basic Degradation:

    • Mix an aliquot of the stock solution with 0.1 M NaOH to a final concentration of 0.1 mg/mL.

    • Incubate at 60°C for a specified time.

    • At each time point, withdraw a sample, neutralize it with an equivalent amount of 0.1 M HCl, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation:

    • Mix an aliquot of the stock solution with 3% H₂O₂ to a final concentration of 0.1 mg/mL.

    • Incubate at room temperature, protected from light, for a specified time.

    • Withdraw samples at time points and dilute with mobile phase for HPLC analysis.

  • Thermal Degradation:

    • Dilute the stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to 0.1 mg/mL.

    • Incubate at 80°C for a specified time.

    • Withdraw samples at time points, cool to room temperature, and analyze by HPLC.

  • HPLC Analysis:

    • Analyze all samples using a developed HPLC method (e.g., C18 column, gradient elution with water and acetonitrile containing 0.1% formic acid).

    • Monitor the chromatograms at a suitable wavelength (e.g., determined by UV scan of the parent compound).

    • If available, use an in-line mass spectrometer to obtain mass information for the parent and degradation peaks.

  • Data Interpretation:

    • Compare the chromatograms of the stressed samples to the control.

    • Identify and quantify the degradation products.

    • Assess the peak purity of the parent compound in the presence of its degradants.

    • Calculate the mass balance to ensure that all major degradants are accounted for.[7]

References

  • Fiveable. Oxidative Cleavage of Alkynes | Organic Chemistry Class Notes.
  • Chemistry LibreTexts. (2024, March 18). 9.
  • Langmuir. (2025, March 1).
  • PubMed. (2014, August 7). Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study.
  • ResearchGate. (2025, August 7). Thermal Decomposition of Propargyl Alcohol: Single Pulse Shock Tube Experimental and ab Initio Theoretical Study | Request PDF.
  • Semantic Scholar. Thermal decomposition of propargyl alcohol: single pulse shock tube experimental and ab initio theoretical study.
  • ResearchGate. (2023, April 10). (PDF) Oxidative cleavage of alkynes: a review of the methods invented so far and their application possibilities in green organic synthesis.
  • MedCrave online. (2016, December 14).
  • A practical guide to forced degradation and stability studies for drug substances.
  • Master Organic Chemistry. (2025, July 8).
  • Biomedical Journal of Scientific & Technical Research. (2022, November 30).
  • International Journal of Research in Pharmacology & Pharmacotherapeutics. development of forced degradation and stability indicating studies for drug substance and drug product.
  • NIH.
  • ResearchGate.
  • ResearchGate. (2025, August 8). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
  • PubMed. Effect of pH on the stability of plant phenolic compounds.
  • PubMed. Acidity of carboxylic acids: a rebuttal and redefinition.
  • MDPI. (2021, July 28).
  • MDPI. Photolytic Degradation of Tetracycline in the Presence of Ca(II) and/or Humic Acid.
  • MDPI. (2023, August 14).
  • MDPI.

Sources

Technical Support Center: Purification of 4-Hydroxy-4-methylpent-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, scientists, and drug development professionals to provide expert guidance on the purification of 4-Hydroxy-4-methylpent-2-ynoic acid. Here, we address common challenges and provide detailed troubleshooting protocols to ensure the highest purity of your compound for downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the typical impurities in a crude sample of this compound synthesized from acetone and propiolic acid?

A1: Common impurities can include unreacted starting materials (acetone and propiolic acid), inorganic salts such as potassium chloride if KOH is used as a catalyst, and residual water.[1] Side products from aldol condensation of acetone may also be present, such as 4-hydroxy-4-methyl-2-pentanone.[2]

Q2: My purified this compound appears as an oil or a sticky gum instead of a solid. What should I do?

A2: This phenomenon, known as "oiling out," can occur when the compound is highly impure or when an inappropriate recrystallization solvent is used.[3][4] Here are several troubleshooting steps:

  • Trituration: Stir the oil with a non-polar solvent in which it is insoluble, such as hexanes or petroleum ether, to induce solidification.[5]

  • Solvent System Adjustment: Attempt recrystallization from a different solvent or a binary solvent mixture. A documented successful system is a mixture of dichloromethane and cyclohexane.[6] Other options for carboxylic acids include toluene or ethyl acetate/hexanes.[5]

  • Scratching: Use a glass rod to scratch the inside of the flask below the solvent level. This creates nucleation sites that can initiate crystal growth.[5]

  • Further Purification: If oiling out persists, it is a strong indication of significant impurities. An additional purification step, such as column chromatography, is recommended.[5]

Q3: My this compound is streaking badly on a silica gel TLC plate. How can I resolve this?

A3: Streaking of carboxylic acids on silica gel is a common problem due to the strong interaction between the acidic proton of the carboxyl group and the slightly acidic silica gel.[5] This can lead to a mixture of protonated and deprotonated forms, causing tailing. To remedy this, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system.[5] This ensures the compound remains fully protonated and migrates as a more defined spot.

Q4: How can I best monitor the progress of my column chromatography purification?

A4: Since this compound is colorless, you will need to collect fractions and analyze them by Thin Layer Chromatography (TLC).[7] Spot each fraction on a TLC plate and develop it in an appropriate solvent system. After development, visualize the spots using a UV lamp or a suitable chemical stain to identify the fractions containing the pure product.

Troubleshooting Guides by Purification Technique

Recrystallization

Recrystallization is a powerful technique for purifying solid compounds. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures.

Troubleshooting Common Recrystallization Issues:

Problem Cause Solution
Oiling Out The melting point of the solid is lower than the boiling point of the solvent, or significant impurities are present.[3]Add more of the "soluble solvent" in a mixed solvent system to keep the compound dissolved at a lower temperature. Consider a pre-purification step like acid-base extraction or chromatography.[3]
Low Recovery Too much solvent was used, or the solution was not cooled sufficiently.Concentrate the filtrate and cool it again to recover more product. Ensure the solution is thoroughly chilled before filtration.
No Crystal Formation The solution is not supersaturated, or nucleation is inhibited.Evaporate some of the solvent to increase concentration. Scratch the inside of the flask with a glass rod or add a seed crystal of the pure compound.
Premature Crystallization The solution cools too quickly, especially during hot filtration.Preheat the filtration apparatus (funnel, filter paper, and receiving flask) with hot solvent before filtering the hot solution.

Recommended Recrystallization Protocol for this compound:

  • Solvent Selection: A mixture of dichloromethane and cyclohexane (e.g., 7:3 ratio) has been shown to be effective.[6]

  • Dissolution: Dissolve the crude solid in the minimum amount of the hot solvent mixture.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel to remove any insoluble impurities or charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Acid-Base Extraction

This technique is highly effective for separating acidic compounds like this compound from neutral or basic impurities. The principle is based on the differential solubility of the acidic compound and its corresponding salt in aqueous and organic phases.[8]

Troubleshooting Common Acid-Base Extraction Issues:

Problem Cause Solution
Emulsion Formation Vigorous shaking of the separatory funnel.Gently invert the funnel multiple times instead of shaking vigorously. If an emulsion forms, let the funnel stand for a while or add a small amount of brine (saturated NaCl solution).
Low Yield After Re-acidification Incomplete extraction into the aqueous phase or incomplete precipitation upon acidification.Perform multiple extractions with the basic solution to ensure all the carboxylic acid is converted to its salt. Ensure the aqueous solution is sufficiently acidic (check with pH paper) after adding the strong acid.
Product Oiling Out After Re-acidification The product is not a solid at the re-acidification temperature or is still impure.If an oil forms, extract the product back into an organic solvent like ethyl acetate or dichloromethane. Then wash, dry, and evaporate the solvent.[9]

Acid-Base Extraction Workflow:

AcidBaseExtraction start Crude Sample in Organic Solvent (e.g., Ether) add_base Extract with aq. NaHCO3 start->add_base separate1 Separate Layers add_base->separate1 organic1 Organic Layer: Neutral/Basic Impurities separate1->organic1 aqueous1 Aqueous Layer: Sodium Salt of Product separate1->aqueous1 acidify Acidify with HCl (aq) aqueous1->acidify isolate Isolate Product acidify->isolate product Pure this compound (Precipitate or Extract) isolate->product

Caption: Acid-Base Extraction Workflow for Purifying this compound.

Detailed Acid-Base Extraction Protocol:

  • Dissolution: Dissolve the crude sample in a suitable organic solvent, such as diethyl ether or ethyl acetate.

  • Extraction: Transfer the solution to a separatory funnel and add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).[5] Gently invert the funnel several times, venting frequently to release any pressure buildup from CO₂ evolution.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer containing the sodium salt of your product into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with fresh NaHCO₃ solution to ensure complete removal of the acidic product.[5] Combine the aqueous extracts.

  • Re-acidification: Cool the combined aqueous extracts in an ice bath and slowly add a strong acid, such as 6M HCl, until the solution is acidic (test with pH paper).[5] The this compound should precipitate out.

  • Isolation: If a solid precipitates, collect it by vacuum filtration. If an oil forms, extract it into an organic solvent.

  • Washing and Drying: Wash the collected solid with a small amount of cold water. If extracted, dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

Column Chromatography

Column chromatography is a versatile technique for purifying compounds based on their differential adsorption to a stationary phase. For polar compounds like this compound, silica gel is a common stationary phase.

Troubleshooting Common Column Chromatography Issues:

Problem Cause Solution
Poor Separation Inappropriate solvent system (eluent).Optimize the solvent system using TLC first. A good starting point for polar compounds is a mixture of a non-polar solvent (like hexanes or pentane) and a more polar solvent (like ethyl acetate or diethyl ether).[7]
Streaking/Tailing on the Column The compound is interacting too strongly with the stationary phase.Add a small percentage (0.5-1%) of acetic or formic acid to the eluent to keep the carboxylic acid protonated and reduce tailing.
Cracked or Channeled Column Packing Improper packing of the stationary phase.Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.

Column Chromatography Workflow:

ColumnChromatography start Prepare Column with Silica Gel Slurry load Load Crude Sample start->load elute Elute with Solvent Gradient (e.g., Pentane/Ether) load->elute collect Collect Fractions elute->collect analyze Analyze Fractions by TLC collect->analyze combine Combine Pure Fractions analyze->combine evaporate Evaporate Solvent combine->evaporate product Pure Product evaporate->product

Caption: Workflow for Column Chromatography Purification.

Detailed Column Chromatography Protocol:

  • TLC Analysis: First, determine an appropriate eluent system using TLC. A solvent system that gives your product an Rf value of ~0.3 is often a good starting point for column chromatography. A documented system for this compound is a gradient of pentane/diethyl ether.[6] Remember to add a small amount of acetic or formic acid to the eluent.

  • Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent. Pack a column with the slurry, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude sample in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the solvent system, gradually increasing the polarity if necessary to move your compound down the column.

  • Fraction Collection: Collect the eluent in a series of labeled test tubes.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which ones contain the purified product.

  • Product Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator.

References

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 3.6F: Troubleshooting. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from [Link]

  • LibreTexts Chemistry. (2023, August 29). B. Column Chromatography. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, August 23). Thin Layer Chromatography. Retrieved from [Link]

  • University of York, Chemistry Teaching Labs. (n.d.). Determining a solvent system. Retrieved from [Link]

  • ResearchGate. (2022, September 8). How to recrystallize an oily compound after column chromatography?. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Oiling Out in Crystallization. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

  • Wikipedia. (n.d.). Acid–base extraction. Retrieved from [Link]

  • Magritek. (n.d.). Separation of Acidic, Basic and Neutral Compounds. Retrieved from [Link]

  • YouTube. (2020, March 21). Acid-Base Extraction Tutorial. Retrieved from [Link]

  • Google Patents. (n.d.). CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone.
  • LibreTexts Chemistry. (2021, July 31). 18.10: Reactions of Unsaturated Carboxylic Acids and Their Derivatives. Retrieved from [Link]

  • Chemistry Stack Exchange. (2019, May 21). How do α,β-unsaturated acids undergo decarboxylation?. Retrieved from [Link]

  • LibreTexts Chemistry. (2022, April 7). 4.8: Acid-Base Extraction. Retrieved from [Link]

Sources

Technical Support Center: 4-Hydroxy-4-methylpent-2-ynoic Acid Reaction Condition Refinement

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and handling of 4-hydroxy-4-methylpent-2-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshoot common issues encountered during the experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and straightforward synthesis involves the Favorskii-type reaction between acetone and propiolic acid, typically mediated by a strong base like potassium hydroxide (KOH)[1]. This reaction is favored for its operational simplicity and relatively accessible starting materials.

Q2: What is the underlying mechanism of this reaction?

A2: The reaction proceeds through the deprotonation of propiolic acid by a strong base to form a potassium propiolate salt. This is followed by the nucleophilic attack of the acetylide on the carbonyl carbon of acetone. An in-situ generated metal acetylide reacts with the ketone to form a propargyl alcohol derivative[2].

Q3: What are the primary safety concerns associated with this synthesis?

A3: this compound is classified as a skin and eye irritant and may cause respiratory irritation[3][4]. The primary byproduct, 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol), is also an irritant[5]. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

Q4: How can I confirm the identity and purity of my final product?

A4: Standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and melting point analysis are recommended for structural confirmation and purity assessment. The expected spectroscopic data can be found in various chemical databases[3][6].

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis of this compound, providing potential causes and actionable solutions.

Problem 1: Low or No Product Yield

Symptoms:

  • After the reaction and workup, little to no solid product is obtained.

  • TLC analysis of the crude reaction mixture shows the presence of starting materials but no product spot.

Potential Causes & Solutions:

Cause Explanation Solution
Inactive Base Potassium hydroxide is hygroscopic and can absorb moisture from the air, reducing its basicity.Use freshly opened or properly stored KOH. Consider titrating the base to confirm its concentration.
Inadequate Temperature Control The reaction is typically initiated at a low temperature (e.g., in an ice bath) and then allowed to warm to room temperature. Insufficient cooling can lead to side reactions.Ensure the reaction mixture is adequately cooled before and during the addition of propiolic acid. Monitor the internal temperature of the reaction.
Premature Workup The reaction may require an extended period to go to completion.Allow the reaction to stir overnight as recommended in established protocols[1]. Monitor the reaction progress using TLC before quenching.
Loss of Product During Workup The product is a carboxylic acid and will be deprotonated and soluble in the aqueous basic layer during extraction. Improper acidification will lead to poor recovery.Carefully acidify the aqueous layer to a pH of 2-3 with 1 M HCl to precipitate the product. Ensure complete precipitation before extraction with an organic solvent like ethyl acetate.
Problem 2: Presence of a Major Byproduct

Symptoms:

  • NMR analysis of the crude product shows significant peaks corresponding to 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol).

  • The isolated product has a lower than expected melting point and appears oily.

Potential Causes & Solutions:

Cause Explanation Solution
Aldol Condensation of Acetone Under strongly basic conditions, acetone can undergo self-condensation to form 4-hydroxy-4-methyl-2-pentanone[7][8]. This is a significant competing side reaction.Use a molar excess of the base relative to propiolic acid, but avoid an extremely high concentration of base. Maintain a low reaction temperature during the initial addition phase to minimize the rate of the aldol reaction.
Excess Acetone Using a large excess of acetone can drive the equilibrium towards the formation of the aldol adduct.While acetone often serves as both a reactant and a solvent, using a more controlled stoichiometry can be beneficial. Consider using a co-solvent if necessary.
Problem 3: Product Decomposition

Symptoms:

  • The final product discolors over time, turning from a pale yellow solid to a brown oil.

  • Gas evolution is observed upon heating the isolated product.

Potential Causes & Solutions:

Cause Explanation Solution
Decarboxylation β,γ-Alkynoic acids can be susceptible to decarboxylation upon heating, leading to the loss of CO₂ and the formation of an allene or other rearranged products[9][10][11].Avoid excessive heating during purification (e.g., high-temperature distillation). Store the purified product in a cool, dark place under an inert atmosphere.
Acid or Base Catalyzed Decomposition Residual acid or base from the workup can catalyze decomposition pathways.Ensure the final product is thoroughly washed and neutralized. Recrystallization is an effective method for removing ionic impurities.

Experimental Protocols

Detailed Synthesis of this compound

This protocol is adapted from established literature procedures[1].

Materials:

  • Potassium hydroxide (KOH)

  • Acetone

  • Propiolic acid

  • Deionized water

  • Diethyl ether (Et₂O)

  • Ethyl acetate (EtOAc)

  • 1 M Hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar, dissolve KOH (6.56 g, 117 mmol) in acetone (20 mL) and cool the mixture in an ice bath.

  • Slowly add propiolic acid (1.2 mL, 19.5 mmol) to the cooled, stirring mixture.

  • After the addition is complete, remove the ice bath and allow the reaction to stir overnight at room temperature under an inert atmosphere.

  • Add water to the reaction mixture until all solids dissolve.

  • Transfer the mixture to a separatory funnel and wash the aqueous phase with diethyl ether (2 x 20 mL) to remove unreacted acetone and non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with 1 M HCl.

  • Extract the acidic aqueous phase with ethyl acetate (3 x 30 mL).

  • Combine the organic extracts and wash with 1 M HCl (20 mL) followed by brine (20 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • The crude product can be purified by recrystallization from a mixture of dichloromethane and cyclohexane or by silica gel chromatography.

Purification of this compound

Recrystallization:

  • Dissolve the crude product in a minimal amount of hot dichloromethane.

  • Slowly add cyclohexane until the solution becomes turbid.

  • Allow the solution to cool slowly to room temperature, then place it in a refrigerator to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with cold cyclohexane, and dry under vacuum.

Column Chromatography:

  • Stationary Phase: Silica gel

  • Mobile Phase: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 50%).

  • The product is a polar compound and will elute at a higher solvent polarity. Monitor the fractions by TLC.

Visualizations

Reaction Workflow

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A Dissolve KOH in Acetone B Cool to 0°C A->B C Add Propiolic Acid B->C D Stir Overnight at RT C->D E Aqueous Workup & Ether Wash D->E F Acidification with HCl E->F G Ethyl Acetate Extraction F->G H Drying and Concentration G->H I Recrystallization or Chromatography H->I

Caption: Workflow for the synthesis of this compound.

Reaction Mechanism

G propiolic_acid Propiolic Acid propiolate Potassium Propiolate propiolic_acid->propiolate Deprotonation acetone Acetone alkoxide Intermediate Alkoxide acetone->alkoxide koh KOH propiolate->alkoxide Nucleophilic Attack product This compound alkoxide->product Protonation (during workup)

Caption: Simplified mechanism of the Favorskii-type reaction.

Troubleshooting Logic

G Start Low Yield? CheckBase Check Base Activity Start->CheckBase Yes Impurity Impurity Detected? Start->Impurity No CheckTemp Verify Temperature Control CheckBase->CheckTemp CheckTime Ensure Sufficient Reaction Time CheckTemp->CheckTime CheckWorkup Review Workup Procedure CheckTime->CheckWorkup Aldol Aldol Condensation Likely Impurity->Aldol Yes Decomposition Product Unstable? Impurity->Decomposition No Purify Optimize Purification Aldol->Purify Decarboxylation Check for Decarboxylation Decomposition->Decarboxylation Yes Storage Review Storage Conditions Decarboxylation->Storage

Caption: A logical flow for troubleshooting common experimental issues.

References

  • Mechanism Monday. (2025, March 17). Mechanism Monday #35: Favorskii Rearrangement [Video]. YouTube. [Link]

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 18, 2026, from [Link]

  • Chemistry Stack Exchange. (2025, October 29). What is the mechanism of decarboxylation of β,γ-unsaturated carboxylic acids?[Link]

  • Organic Chemistry Portal. (n.d.). Favorskii Reaction. [Link]

  • Google Patents. (n.d.). CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone.
  • Myers, A. G. Research Group. (n.d.). p1d4 favorskii. Harvard University. [Link]

  • ResearchGate. (2025, August 7). (PDF) Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. [Link]

  • Organic Chemistry Tutor. (n.d.). Favorskii Rearrangement. [Link]

  • AdiChemistry. (n.d.). FAVORSKII REARRANGEMENT | MECHANISM | APPLICATIONS. [Link]

  • Wikipedia. (n.d.). Favorskii reaction. [Link]

  • ResearchGate. (2025, August 6). A Theoretical Study of Favorskii Reaction Stereochemistry. Lessons in Torquoselectivity. [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Wikipedia. (n.d.). Favorskii rearrangement. [Link]

  • Reddit. (2019, April 18). Isolation of a Carboxylic acid. r/chemhelp. [Link]

  • Master Organic Chemistry. (2022, May 20). Decarboxylation. [Link]

  • Cenmed Enterprises. (n.d.). 4 Hydroxy 4 Methylpent 2 Ynoic Acid. [Link]

  • ResearchGate. (2025, August 7). (PDF) AM1 quantum-chemical study of the mechanism of the cyclocondensation of 4-hydroxy-4-methyl-2-pentanone with ethyl cyanoacetate. [Link]

  • Natural Products Atlas. (2022, September 8). Showing NP-Card for (2e)-4-hydroxy-4-methylpent-2-enoic acid (NP0274756). [Link]

  • ChemRxiv. (n.d.). The Pyruvate Aldol Condensation Product: A Metabolite that Escaped Synthetic Preparation for Over a Century. Cambridge Open Engage. Retrieved January 18, 2026, from [Link]

  • National Institutes of Health. (n.d.). Stereodivergent Synthesis of Enantioenriched 4-Hydroxy-2-cyclopentenones. [Link]

  • Magritek. (n.d.). The Aldol Condensation. [Link]

  • Organic Chemistry Portal. (n.d.). Decarboxylation. [Link]

  • ResearchGate. (2025, August 7). Synthesis of Enantiomerically Pure 4-Hydroxy-2-cyclopentenones | Request PDF. [Link]

  • DergiPark. (n.d.). Structural and Spectroscopic (FT-IR and NMR) Analyses on (E)-pent-2-enoic Acid. [Link]

  • Royal Society of Chemistry. (n.d.). Preparation of phenolic compounds by decarboxylation of hydroxybenzoic acids or desulfonation of hydroxybenzenesulfonic acid, catalysed by electron rich palladium complexes. Dalton Transactions. [Link]

  • EPFL. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. [Link]

  • Semantic Scholar. (n.d.). Pyruvate Aldol Condensation Product: A Metabolite That Escaped Synthetic Preparation for Over a Century. [Link]

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Technical Support Center: Spectroscopic Analysis of 4-Hydroxy-4-methylpent-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the spectroscopic analysis of 4-Hydroxy-4-methylpent-2-ynoic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and intricacies of characterizing this unique molecule. Here, we will delve into the practical aspects of nuclear magnetic resonance (NMR), infrared (IR), mass spectrometry (MS), and ultraviolet-visible (UV-Vis) spectroscopy, providing in-depth troubleshooting advice and frequently asked questions to ensure the integrity and accuracy of your experimental results.

Troubleshooting Guide

This section addresses specific problems you may encounter during the spectroscopic analysis of this compound. Each issue is presented in a question-and-answer format, explaining the root cause and providing a step-by-step protocol for resolution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question 1: Why is the carboxylic acid proton peak (-COOH) broad and sometimes not visible in the ¹H NMR spectrum?

Answer: The disappearance or significant broadening of the carboxylic acid proton signal is a common issue in ¹H NMR spectroscopy.[1][2] This phenomenon is primarily due to:

  • Rapid Chemical Exchange: The acidic proton of the carboxylic acid can rapidly exchange with residual water (H₂O) or deuterated solvent molecules (e.g., D₂O).[2] This rapid exchange broadens the signal, sometimes to the point where it merges with the baseline.

  • Concentration and Solvent Effects: The extent of hydrogen bonding, which influences the chemical shift and peak shape, is dependent on the sample concentration and the solvent used.[3] In highly polar or protic solvents, this exchange is more pronounced.

Troubleshooting Protocol:

  • Thoroughly Dry Your Sample and Solvent:

    • Lyophilize or dry your sample under high vacuum to remove any residual water.

    • Use a freshly opened ampule of high-purity deuterated solvent. For hygroscopic solvents like DMSO-d₆, consider storing it over molecular sieves.[1]

  • Perform a D₂O Exchange Experiment:

    • Acquire a standard ¹H NMR spectrum.

    • Add a drop of deuterium oxide (D₂O) to the NMR tube, shake gently, and re-acquire the spectrum.

    • The carboxylic acid proton and the tertiary alcohol proton will exchange with deuterium, causing their signals to disappear. This confirms the identity of these exchangeable protons.

  • Optimize Solvent and Concentration:

    • If possible, use a less polar, aprotic solvent like CDCl₃ or acetone-d₆.

    • Vary the concentration of your sample. At higher concentrations, intermolecular hydrogen bonding may become more consistent, potentially leading to a more defined peak.

Question 2: The chemical shift of the tertiary alcohol proton (-OH) is variable. How can I confidently assign this peak?

Answer: The chemical shift of hydroxyl protons is highly sensitive to the experimental conditions, including solvent, temperature, and concentration, due to its involvement in hydrogen bonding. This variability can make definitive assignment challenging.

Troubleshooting Protocol:

  • D₂O Exchange: As mentioned previously, the addition of D₂O will cause the alcohol proton signal to disappear, confirming its identity.[2]

  • 2D NMR Spectroscopy:

    • An HSQC (Heteronuclear Single Quantum Coherence) experiment will show a correlation between the oxygen-bound proton and the quaternary carbon it is attached to, although this is an indirect correlation through the oxygen. A more definitive method is an HMBC (Heteronuclear Multiple Bond Correlation) experiment, which should show a correlation between the hydroxyl proton and the adjacent methyl and methylene carbons.

  • Temperature Variation: Acquiring spectra at different temperatures can help. As the temperature changes, the extent of hydrogen bonding will change, leading to a shift in the peak position of the -OH proton. Other non-exchangeable protons in the molecule will be less affected.

Infrared (IR) Spectroscopy

Question 3: My IR spectrum shows an unusually broad absorption in the 3500-2500 cm⁻¹ region, obscuring other peaks. Is this normal?

Answer: Yes, this is a characteristic feature of carboxylic acids.[3][4][5] The O-H stretching vibration of the carboxylic acid group is involved in strong hydrogen bonding, typically forming dimers in the solid state or in concentrated solutions.[6] This strong intermolecular interaction results in a very broad and intense absorption band that can span from approximately 3300 cm⁻¹ down to 2500 cm⁻¹.[3][5] This broadness is often so pronounced that it can overlap with the C-H stretching vibrations.[4]

Troubleshooting Workflow:

start Start: Broad IR Absorption Observed (3500-2500 cm⁻¹) check_carbonyl Look for a strong, sharp C=O stretch around 1700 cm⁻¹ start->check_carbonyl check_alcohol_oh Is there a separate, sharper O-H stretch around 3600-3200 cm⁻¹? check_carbonyl->check_alcohol_oh No confirm_acid Broad O-H and C=O present? Confirms Carboxylic Acid. check_carbonyl->confirm_acid Yes consider_alcohol Broad O-H but no C=O? Likely a wet alcohol sample. check_alcohol_oh->consider_alcohol Yes dry_sample Action: Dry sample and re-acquire spectrum. consider_alcohol->dry_sample

Caption: Troubleshooting broad IR absorptions.

Mass Spectrometry (MS)

Question 4: I am having difficulty observing the molecular ion peak (M⁺) in my electron ionization (EI) mass spectrum. Why is this happening?

Answer: The molecular ion of this compound can be unstable under high-energy EI conditions, leading to rapid fragmentation and a weak or absent molecular ion peak.[7] Carboxylic acids and tertiary alcohols are prone to facile fragmentation.[8][9]

Expected Fragmentation Pattern and Troubleshooting:

The structure of this compound (MW: 128.13 g/mol ) suggests several likely fragmentation pathways:

Fragment (m/z) Loss Structure of Loss Notes
111-OHHydroxyl RadicalLoss of the hydroxyl group from the carboxylic acid is a common fragmentation for carboxylic acids.[8][9]
83-COOHCarboxyl RadicalLoss of the entire carboxylic acid group.
71-C(CH₃)₂OH2-hydroxyprop-2-yl radicalAlpha-cleavage adjacent to the alkyne.
59-C₃H₃O₂Loss of the propiolic acid moiety.
45-C₄H₃ORepresents the COOH⁺ fragment.
43-C₄H₅O₂Represents the (CH₃)₂C⁺ fragment.

Troubleshooting Protocol:

  • Use a Softer Ionization Technique:

    • Electrospray Ionization (ESI): This is a much softer ionization method that is less likely to cause fragmentation. In negative ion mode, you should expect to see the deprotonated molecule [M-H]⁻ at m/z 127.

    • Chemical Ionization (CI): This technique also results in less fragmentation compared to EI.

  • Derivatization: For GC-MS analysis, derivatization of the carboxylic acid and alcohol groups (e.g., silylation) can increase volatility and produce a more stable molecular ion.

Frequently Asked Questions (FAQs)

Q1: What are the expected ¹³C NMR chemical shifts for this compound?

A1: Based on the functional groups present, the approximate ¹³C NMR chemical shifts in a solvent like CDCl₃ would be:

  • -COOH (Carboxylic Acid Carbonyl): 160-180 ppm.[4] This is a quaternary carbon and may have a lower intensity.

  • -C≡C- (Alkyne Carbons): 70-90 ppm. The two alkyne carbons will have distinct chemical shifts due to the different substituents.

  • -C(OH)(CH₃)₂ (Tertiary Alcohol Carbon): 65-80 ppm.

  • -CH₃ (Methyl Carbons): 25-35 ppm.

Q2: Will this compound show a significant absorption in a UV-Vis spectrum?

A2: The molecule contains a carbon-carbon triple bond and a carbonyl group. While isolated alkynes and carbonyls have weak absorptions in the UV region, the conjugation between the alkyne and the carbonyl group (an α,β-unsaturated system) will result in a π to π* transition.[10] This will likely lead to a noticeable absorption band, with a λ(max) probably in the range of 210-240 nm.[10] The exact position and intensity will be solvent-dependent.

Q3: How can I confirm the presence of both the hydroxyl and carboxylic acid groups in a single experiment?

A3: Infrared spectroscopy is an excellent technique for this. The spectrum should simultaneously display the very broad O-H stretch of the carboxylic acid (3300-2500 cm⁻¹) and the sharp, strong C=O stretch of the carboxylic acid (around 1710 cm⁻¹ for the hydrogen-bonded dimer).[3][5] The tertiary alcohol O-H stretch may appear as a sharper peak around 3500-3200 cm⁻¹, potentially superimposed on the broad carboxylic acid O-H band.[11]

Q4: What are the key safety precautions when handling this compound?

A4: According to safety information, this compound is classified as an irritant to the skin, eyes, and respiratory system.[12] Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. All handling should be performed in a well-ventilated fume hood.

Experimental Workflow Diagram

cluster_sample_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_nmr_workflow NMR Workflow cluster_data_interpretation Data Interpretation & Confirmation Sample This compound Sample Dry Dry Sample (High Vacuum/Lyophilization) Sample->Dry Dissolve Dissolve in Appropriate Deuterated Solvent Dry->Dissolve NMR ¹H & ¹³C NMR Dissolve->NMR IR FT-IR Dissolve->IR MS Mass Spectrometry (ESI & EI) Dissolve->MS UVVis UV-Vis Dissolve->UVVis H1_NMR Acquire ¹H NMR NMR->H1_NMR Interpret Correlate All Spectroscopic Data IR->Interpret MS->Interpret UVVis->Interpret D2O_Exchange D₂O Exchange H1_NMR->D2O_Exchange C13_NMR Acquire ¹³C NMR H1_NMR->C13_NMR D2O_Exchange->Interpret TwoD_NMR 2D NMR (HSQC/HMBC) C13_NMR->TwoD_NMR TwoD_NMR->Interpret Structure Confirm Structure of this compound Interpret->Structure

Caption: Recommended spectroscopic analysis workflow.

References

  • SpectraBase. (n.d.). (E)-4-hydroxy-4-methyl-pent-2-enoic acid [(1S,2E,10R) -. Retrieved from [Link]

  • Lindeque, J. Z. (2024). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Analytical Biochemistry, 694, 115620.
  • Chemistry LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • ResearchGate. (2016, January 6). Why do I have a carboxylic acid (-OH) peak missing in an NMRspectrum?. Retrieved from [Link]

  • PubMed. (2024, July 18). Targeted analysis of organic acids with GC-MS/MS: Challenges and prospects. Retrieved from [Link]

  • NC State University Libraries. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Master Organic Chemistry. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Retrieved from [Link]

  • MDPI. (n.d.). An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Interpreting IR Spectra. Retrieved from [Link]

  • Oregon State University. (2020, February 7). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]

  • ResearchGate. (2024, April 25). Why do sometimes O-H peak of carboxylic acid disappear in NMR spectrum?. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Identification of low molecular weight organic acids by ion chromatography/hybrid quadrupole time‐of‐flight mass spectrometry duri. Retrieved from [Link]

  • MDPI. (n.d.). Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Retrieved from [Link]

  • ResearchGate. (2025, May 29). (PDF) Identification of Hydroxyl and Polysiloxane Compounds via Infrared Absorption Spectroscopy with Targeted Noise Analysis. Retrieved from [Link]

  • Waters. (n.d.). Analysis of Organic Acids using a Mixed-Mode LC Column and an ACQUITY Qda Mass Detector. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Natural Products Atlas. (2022, September 8). Showing NP-Card for (2e)-4-hydroxy-4-methylpent-2-enoic acid (NP0274756). Retrieved from [Link]

  • PubChem. (n.d.). (E)-4-Hydroxy-2-methyl-pent-2-enoic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, September 30). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Technology Networks. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications. Retrieved from [Link]

  • Chegg. (2022, July 12). Solved Consider the compound 4-hydroxy-4-methyl-2-pentanone. Retrieved from [Link]

  • Chemguide. (n.d.). mass spectra - fragmentation patterns. Retrieved from [Link]

  • Cenmed Enterprises. (n.d.). 4 Hydroxy 4 Methylpent 2 Ynoic Acid. Retrieved from [Link]

  • YouTube. (2018, November 15). Part 17: Mass Spectrometry - Fragmentation Pattern | Homolytic & Heterolytic Cleavage. Retrieved from [Link]

  • YouTube. (2020, June 28). Carboxylic Acids and Infrared (IR) Spectroscopy (GCSE Chemistry). Retrieved from [Link]

  • Spectroscopy Online. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Pentanone, 4-hydroxy-4-methyl-. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). IR Chart. Retrieved from [Link]

  • NIST WebBook. (n.d.). 2-Pentanone, 4-hydroxy-4-methyl-. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 2.3: UV-Visible Spectroscopy of Organic Compounds. Retrieved from [Link]

  • Master Organic Chemistry. (2016, September 26). UV-Vis Spectroscopy: Absorbance of Carbonyls. Retrieved from [Link]

  • YouTube. (2025, February 8). What Is UV Visible Absorption Spectroscopy? - Chemistry For Everyone. Retrieved from [Link]

  • Khan Academy. (n.d.). UV/Vis spectroscopy. Retrieved from [Link]-spectroscopy)

Sources

Technical Support Center: Synthesis & Purification of 4-Hydroxy-4-methylpent-2-ynoic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Hydroxy-4-methylpent-2-ynoic acid. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this versatile building block. Achieving high purity is critical for downstream applications, and this document provides in-depth, experience-driven troubleshooting advice to address common challenges encountered during its synthesis and purification.

Part 1: Foundational Concepts & Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a solid foundation for troubleshooting.

Q1: What is the most common synthetic route for this compound, and what does it imply for purification?

A1: The most prevalent and straightforward synthesis is the Favorskii reaction, which involves the base-catalyzed addition of propiolic acid to acetone.[1][2] While efficient, this route introduces a predictable set of impurities that must be managed. Understanding this synthetic context is the first step in designing an effective purification strategy. The reaction involves the deprotonation of the terminal alkyne of propiolic acid, which then acts as a nucleophile attacking the carbonyl carbon of acetone.[3]

Q2: What are the primary impurities I should expect from this synthesis?

A2: The impurity profile is typically derived from starting materials, side-reactions, and the workup process. Key impurities include:

  • Unreacted Starting Materials: Acetone and propiolic acid.

  • Acetone Self-Condensation Products: Under basic conditions, acetone can undergo an aldol condensation to form 4-hydroxy-4-methyl-2-pentanone (diacetone alcohol) and its dehydration product, mesityl oxide.[4][5]

  • Inorganic Salts: Residual base catalyst (e.g., KOH, NaOH) or salts formed during acidic workup (e.g., KCl, NaCl).

  • Solvents: Residual organic solvents from extraction or recrystallization.

Q3: How do I choose the best primary purification technique?

A3: The choice depends on the scale of your reaction and the nature of the dominant impurities. Since the target compound is a solid carboxylic acid and the likely impurities are either volatile (acetone), basic-soluble (propiolic acid), or neutral (acetone condensation byproducts), a multi-step approach is most effective. The general workflow should be:

  • Aqueous Workup / Acid-Base Extraction: To remove inorganic salts and unreacted propiolic acid.

  • Recrystallization: To remove the bulk of organic impurities and isolate the crystalline product.

  • Column Chromatography: As a final polishing step if very high purity (>99.5%) is required, or if recrystallization fails to remove a specific impurity.

Below is a workflow diagram illustrating this decision-making process.

G cluster_0 Purification Workflow Crude Crude Reaction Mixture Workup Aqueous Workup & Acid-Base Extraction Crude->Workup Remove salts, unreacted acid Evaporation Solvent Evaporation Workup->Evaporation Recrystallization Recrystallization Evaporation->Recrystallization Primary purification Analysis1 Purity Check (TLC/LCMS) Recrystallization->Analysis1 Chromatography Column Chromatography (If Necessary) Analysis2 Final Purity Analysis (NMR/LCMS) Chromatography->Analysis2 Pure Pure Product (>98%) Analysis1->Chromatography Impurities persist Analysis1->Pure Purity OK Analysis2->Pure

Caption: General purification workflow for this compound.

Part 2: Troubleshooting Guide - Common Issues & Solutions

This section provides specific, actionable advice for problems you may encounter during your experiments.

Q4: My final product is a sticky yellow or brown oil instead of a white crystalline solid. What went wrong?

A4: This is a very common issue and typically points to one or more of the following causes:

  • Cause 1: Residual Solvent: Even small amounts of solvent can prevent crystallization.

  • Cause 2: Presence of Oily Impurities: Acetone self-condensation products, particularly diacetone alcohol, are oily and can act as an "anti-solvent" for your product.

  • Cause 3: Incomplete Reaction or Inefficient Workup: Significant amounts of unreacted starting materials can lead to an impure, non-crystalline mixture.

► Solution Protocol: Systematic Purification of an Oily Product

  • Initial Cleanup (Acid-Base Extraction):

    • Dissolve the crude oil in a suitable organic solvent like ethyl acetate or diethyl ether (approx. 10-20 mL per gram of crude material).

    • Transfer the solution to a separatory funnel and wash with a saturated sodium bicarbonate (NaHCO₃) solution. The carboxylic acid will deprotonate and move to the aqueous layer, leaving neutral impurities (like diacetone alcohol and mesityl oxide) in the organic layer.

    • Separate the layers. Keep the aqueous layer , as this contains your product.

    • Re-extract the organic layer with fresh NaHCO₃ solution to ensure complete recovery.

    • Combine the aqueous extracts and cool in an ice bath.

    • Slowly re-acidify the aqueous layer with cold 6M HCl until the pH is ~1-2 (check with pH paper). Your product should precipitate as a white solid.

    • Collect the solid by vacuum filtration, wash with a small amount of cold water, and air-dry.

  • Recrystallization:

    • This step is crucial for achieving high purity. The key is selecting an appropriate solvent system. See the table below for starting points.

    • Dissolve the dried solid from the previous step in a minimum amount of hot solvent.

    • Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator to maximize crystal formation.

    • Collect the crystals by vacuum filtration and wash with a small volume of the cold recrystallization solvent.

    • Dry the crystals under high vacuum.

Data Table: Recommended Solvents for Recrystallization

Solvent SystemRationaleTypical Purity Achieved
TolueneGood for removing more polar impurities. The product has moderate solubility in hot toluene.95-98%
Ethyl Acetate / HexanesA versatile system. Dissolve in hot ethyl acetate and add hexanes until turbidity persists, then cool.>98%
WaterCan be effective, but solubility might be high. Good for removing non-polar organic impurities.90-97%
Dichloromethane / HexanesAnother good co-solvent system for removing impurities with different polarities.>98%

Q5: My TLC or NMR analysis shows streaking and broad peaks, making it difficult to assess purity. How can I fix this?

A5: This is characteristic behavior for carboxylic acids on standard silica gel.[6] The acidic proton of your compound interacts strongly with the slightly acidic silica gel surface, leading to a dynamic equilibrium of protonated and deprotonated forms, which causes streaking (TLC) or peak broadening (column chromatography).

► Solution: Modifying the Mobile Phase

  • For TLC Analysis: Add 0.5-1% of a volatile acid, like acetic acid or formic acid, to your eluting solvent system (e.g., 50:50 Ethyl Acetate:Hexanes + 1% Acetic Acid). This ensures the carboxylic acid remains fully protonated, resulting in a compact, well-defined spot.

  • For Column Chromatography: The same principle applies. Pre-treat your silica gel with the acidified mobile phase and ensure the eluent contains 0.5-1% acetic or formic acid throughout the run. This will significantly improve peak shape and separation efficiency. Reversed-phase (C18) chromatography using a water/acetonitrile mobile phase with a TFA or formic acid modifier is also an excellent alternative for purifying polar carboxylic acids.[7]

Q6: Recrystallization improved the purity, but I still see a persistent impurity in my NMR. Should I use chromatography?

A6: Yes, if recrystallization fails to remove an impurity with similar solubility characteristics, column chromatography is the next logical step. This is particularly useful for removing structurally similar byproducts.

► Protocol: High-Resolution Flash Column Chromatography

  • Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).

  • Mobile Phase Selection (based on TLC):

    • Use the acidified eluent system developed during your TLC analysis (see Q5).

    • Aim for an Rf value of 0.25-0.35 for your product to ensure good separation. A typical starting point is a gradient of 20% to 60% ethyl acetate in hexanes, with 1% acetic acid added to the entire mobile phase.

  • Column Packing & Loading:

    • Pack the column as a slurry in the initial, low-polarity mobile phase.

    • Dissolve your partially purified product in a minimal amount of the mobile phase or dichloromethane. Alternatively, for less soluble samples, perform a solid-load by adsorbing the compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution and Fraction Collection:

    • Run the column with gentle positive pressure.

    • Collect fractions and monitor them by TLC to identify those containing the pure product.

    • Combine the pure fractions, and remove the solvent under reduced pressure. The added acetic/formic acid is volatile and will be removed under high vacuum.

G cluster_1 Troubleshooting Logic Problem Observed Problem Oil Oily/Gummy Product Streak TLC Streaking/ Broad NMR Peaks Persist Persistent Impurity Post-Recrystallization Cause1 Residual Solvent or Oily Byproducts Oil->Cause1 Cause2 Acid-Silica Interaction Streak->Cause2 Cause3 Similar Solubility Profile of Impurity Persist->Cause3 Cause Potential Cause Sol1 Acid-Base Extraction & Recrystallization Cause1->Sol1 Sol2 Add 1% Acetic Acid to Mobile Phase Cause2->Sol2 Sol3 Flash Column Chromatography Cause3->Sol3 Solution Recommended Solution

Caption: Troubleshooting map linking common problems to causes and solutions.

References

  • Favorskii reaction - Wikipedia. [Link]

  • RediSep C-18 reversed phase column purification of carboxylic acids - Teledyne ISCO. [Link]

  • Purification of organic acids using anion exchange chromatography - Google P
  • Process for the purification of carboxylic acids - Google P
  • HPLC Separation of Carboxylic Acids - SIELC Technologies. [Link]

  • The Catalytic, Enantioselective Favorskii Reaction - Organic Reactions. [Link]

  • Favorskii Rearrangement - Chemist Wizards. [Link]

  • Method for preparing 4-hydroxy-4-methyl-2-pentanone - Google P
  • Elimination of water from 4-hydroxy-4-methyl-2-pentanone - Organic Chemistry practical course. [Link]

Sources

Technical Support Center: Synthesis of 4-Hydroxy-4-methylpent-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Catalyst Selection and Troubleshooting

Welcome to the technical support center for the synthesis of 4-hydroxy-4-methylpent-2-ynoic acid. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this synthesis. Here, we move beyond simple protocols to explain the underlying principles of catalyst selection, reaction mechanisms, and troubleshooting strategies to empower you to optimize your experimental outcomes.

Introduction: The Synthetic Challenge

This compound is a valuable building block in organic synthesis. Its structure, featuring a tertiary alcohol and a carboxylic acid flanking an alkyne, makes it a versatile precursor for more complex molecules. The primary and most direct route to this compound is the carboxylation of the terminal alkyne of 2-methyl-3-butyn-2-ol using carbon dioxide (CO₂).

The core of this transformation lies in the deprotonation of the weakly acidic sp-hybridized C-H bond to form a potent nucleophile (an acetylide), which then attacks the electrophilic carbon of CO₂. The choice of catalyst and base is paramount to achieving high efficiency and selectivity.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for the synthesis of this compound?

The synthesis is a classic example of the carboxylation of a terminal alkyne, which can be understood as a variation of the Favorskii reaction.[1] The mechanism proceeds in two main steps:

  • Deprotonation: A strong base removes the terminal proton from 2-methyl-3-butyn-2-ol to form a metal acetylide intermediate. This is the critical activation step.

  • Carboxylation: The highly nucleophilic acetylide attacks the electrophilic carbon atom of carbon dioxide. This forms a carboxylate salt.

  • Protonation (Workup): An acidic workup protonates the carboxylate salt to yield the final product, this compound.

ReactionMechanism Reactant_Alkyne 2-Methyl-3-butyn-2-ol Intermediate_Acetylide Acetylide Intermediate Reactant_Alkyne->Intermediate_Acetylide 1. Deprotonation Reactant_Base Base (B⁻) Reactant_CO2 CO₂ (O=C=O) Intermediate_Carboxylate Carboxylate Salt Reactant_H H₃O⁺ (Workup) Product This compound Intermediate_Acetylide->Intermediate_Carboxylate 2. Carboxylation Intermediate_Carboxylate->Product 3. Protonation

Caption: General mechanism for alkyne carboxylation.

Q2: How do I select the appropriate base or catalyst system for this synthesis?

The choice of the activation system is the most critical decision in this synthesis. There are three main classes of systems, each with distinct advantages and operational requirements.

  • Stoichiometric Organometallic Bases: This is the traditional and most robust method. Strong bases like n-butyllithium (n-BuLi) or Grignard reagents (e.g., EtMgBr) quantitatively deprotonate the alkyne.

    • Expertise & Experience: Organolithium and Grignard reagents are extremely powerful but are also pyrophoric and highly sensitive to moisture and other protic sources. They require strictly anhydrous and inert atmospheric conditions (e.g., Argon or Nitrogen). While effective, the high reactivity can sometimes lead to side reactions if other electrophilic sites are present.

  • Metal-Free Strong Base Systems: Modern methods have been developed that avoid pyrophoric reagents. Cesium carbonate (Cs₂CO₃) has proven effective for the direct carboxylation of terminal alkynes.[2]

    • Expertise & Experience: This system is significantly safer and more tolerant of functional groups than organometallic bases. The high efficiency is attributed to the high solubility and basicity of the cesium acetylide formed in polar aprotic solvents like DMSO. This is an excellent choice for improving the safety profile of the synthesis.

  • Transition Metal Catalysis: While the base is often the primary activator, transition metals can catalyze the carboxylation, potentially at lower temperatures and pressures.[3] Copper (I) and Silver (I) salts are particularly noted for their ability to activate the C-C triple bond.[3][4]

    • Expertise & Experience: These systems often involve a dual role: a base (like a carbonate) deprotonates the alkyne, and the metal catalyst coordinates to the alkyne, increasing its nucleophilicity and facilitating the reaction with CO₂. These methods can be more cost-effective and scalable but may require careful optimization of the catalyst, ligand, base, and solvent.

Table 1: Comparison of Catalyst/Base Systems for Alkyne Carboxylation

System TypeExample ReagentsKey AdvantagesKey DisadvantagesTypical Conditions
Organometallic n-BuLi, EtMgBrHigh yield, reliable, fast reactionPyrophoric, requires strict inert/anhydrous conditions, poor functional group toleranceAnhydrous THF/Ether, -78°C to RT
Metal-Free Base Cs₂CO₃, K₂CO₃High safety, good functional group tolerance, operationally simpleRequires polar aprotic solvent (e.g., DMSO), may require higher temperaturesDMSO or DMF, 25-80°C, CO₂ atmosphere
Transition Metal CuI/Base, Ag₂O/BasePotentially milder conditions, high selectivity, lower cost at scaleCatalyst sensitivity, potential for metal contamination in product, requires optimizationVaries; often involves an organic base and solvent

Troubleshooting Guide

Encountering issues in the lab is a common part of the research process. This guide addresses the most frequent problems encountered during the synthesis of this compound.

TroubleshootingWorkflow Start Problem: Low or No Yield Check_Moisture Using Organometallics? (n-BuLi, Grignard) Start->Check_Moisture Anhydrous_Fail Moisture/Air Contamination Likely Check_Moisture->Anhydrous_Fail Yes Check_Base Verify Base Strength & Stoichiometry Check_Moisture->Check_Base No / Issue Persists Anhydrous_Solution Solution: • Dry all glassware thoroughly. • Use freshly distilled anhydrous solvents. • Ensure inert atmosphere is maintained. Anhydrous_Fail->Anhydrous_Solution Base_Fail Incomplete Deprotonation Check_Base->Base_Fail Check_CO2 Check CO₂ Delivery Check_Base->Check_CO2 Base OK Base_Solution Solution: • Titrate n-BuLi before use. • Use at least 1.0 equivalent of base. • Ensure base is fully dissolved/active. Base_Fail->Base_Solution CO2_Fail Insufficient CO₂ Check_CO2->CO2_Fail Check_Temp Review Reaction Temperature Check_CO2->Check_Temp CO₂ OK CO2_Solution Solution: • Use solid CO₂ (dry ice) for excess. • If bubbling, ensure efficient gas dispersion. • Consider running under CO₂ pressure. CO2_Fail->CO2_Solution Temp_Fail Side Reactions or No Reaction Check_Temp->Temp_Fail Temp_Solution Solution: • Add organometallics at low temp (-78°C). • For Cs₂CO₃, ensure temp is high enough for activation (e.g., >25°C). Temp_Fail->Temp_Solution

Caption: A logical workflow for troubleshooting low product yield.

Q3: My reaction yield is very low. What are the most common causes?
  • Cause 1: Presence of Protic Impurities. If you are using an organometallic base (n-BuLi, Grignard), this is the most likely culprit. Water, or even the hydroxyl group on another molecule of the starting material, can quench the base before it deprotonates the alkyne.

    • Self-Validation: Before adding CO₂, take a small aliquot of the reaction mixture (under inert conditions), quench it with D₂O, and analyze by ¹H NMR. The absence of deuterium incorporation at the alkyne position indicates that deprotonation never occurred.

    • Solution: Instead of bubbling CO₂ gas, which can be inefficient, pour the reaction mixture containing the acetylide directly onto a large excess of crushed, fresh dry ice (solid CO₂). This ensures an immediate and stoichiometric excess of the electrophile.

  • Cause 3: Incorrect Stoichiometry of the Base. For complete conversion, at least one equivalent of the base is required to deprotonate the terminal alkyne. If using a very strong base like n-BuLi, a second equivalent may be consumed by the hydroxyl group of the starting material, forming a dilithio species.

    • Solution: When using n-BuLi or a similar base, employ at least 2.0-2.2 equivalents to ensure deprotonation of both the alkyne and the alcohol.

Q4: I'm observing the formation of several byproducts. What are they and how can I prevent them?
  • Byproduct: Polymerized material. Acetylides are reactive species that can polymerize, especially at higher temperatures or if the desired electrophile (CO₂) is not introduced promptly.

    • Prevention: Maintain low temperatures during the formation of the acetylide (e.g., -78 °C for n-BuLi) and introduce the CO₂ as quickly as possible after deprotonation is complete.

  • Byproduct: Starting material. This indicates an incomplete reaction. Refer to the troubleshooting guide for low yield, focusing on base strength and exclusion of moisture.

Experimental Protocols

Protocol 1: Synthesis using n-Butyllithium (High-Yield, Expert Use)

WARNING: n-Butyllithium is pyrophoric and reacts violently with water. This procedure must be conducted by trained personnel under a strict inert atmosphere.

  • Glassware Preparation: Dry a three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen/argon inlet, and a rubber septum in an oven at >120°C overnight. Assemble the glassware hot and allow it to cool to room temperature under a positive pressure of inert gas.

  • Reaction Setup: To the flask, add 2-methyl-3-butyn-2-ol (1.0 eq) and anhydrous tetrahydrofuran (THF, ~0.2 M).

  • Deprotonation: Cool the solution to -78°C using a dry ice/acetone bath. Slowly add n-butyllithium (2.2 eq, solution in hexanes) dropwise via syringe, ensuring the internal temperature does not rise above -65°C. A color change or precipitation may be observed.

  • Stirring: Stir the mixture at -78°C for 1 hour to ensure complete formation of the dianion.

  • Carboxylation: In a separate flask, place a large excess of freshly crushed dry ice. Under a positive flow of inert gas, transfer the cold reaction mixture from the flask onto the dry ice via a cannula.

  • Workup: Allow the mixture to slowly warm to room temperature, allowing the excess CO₂ to sublime. Carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH ~2 with 2M HCl. Extract the product with diethyl ether or ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by recrystallization or column chromatography.

Protocol 2: Metal-Free Synthesis using Cesium Carbonate (Safer Alternative)

This protocol is adapted from modern methodologies for direct alkyne carboxylation.[2]

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with a CO₂ balloon, add 2-methyl-3-butyn-2-ol (1.0 eq), cesium carbonate (Cs₂CO₃, 2.0 eq), and anhydrous dimethyl sulfoxide (DMSO, ~0.5 M).

  • Inerting: Evacuate and backfill the flask with CO₂ three times.

  • Reaction: Heat the mixture to 40-60°C and stir vigorously under the CO₂ atmosphere for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Workup: After cooling to room temperature, pour the reaction mixture into water. Acidify the aqueous solution to pH ~2 with 2M HCl.

  • Extraction and Purification: Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify as needed.

References

  • Organic Syntheses. (n.d.). 2-Butynoic acid, 4-hydroxy-, methyl ester. Retrieved from [Link]

  • Google Patents. (n.d.). CN101700994A - Method for preparing 4-hydroxy-4-methyl-2-pentanone.
  • Google Patents. (n.d.). CN113651684A - Preparation method of 4-hydroxy-2-butynoic acid.
  • Zultanski, S. L., & Fu, G. C. (2017). Decarboxylative Alkynylation. Journal of the American Chemical Society, 139(2), 632–635. Available from: [Link]

  • ResearchGate. (n.d.). AM1 quantum-chemical study of the mechanism of the cyclocondensation of 4-hydroxy-4-methyl-2-pentanone with ethyl cyanoacetate. Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • FooDB. (2022). (2e)-4-hydroxy-4-methylpent-2-enoic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-Hydroxy-4-Methylcyclohex-2-En-1-One. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 4-hydroxy-4-methyl-2-pentanone. Retrieved from [Link]

  • Google Patents. (n.d.). CN104045518A - Preparation method of 2-methyl-3-butyne-2-ol.
  • Zhang, Z., & Zhang, J. (2014). The direct carboxylation of terminal alkynes with carbon dioxide. Green Chemistry, 16(8), 3765-3770. Available from: [Link]

  • ACS Publications. (2019). Carboxylate-Catalyzed C-Silylation of Terminal Alkynes. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Catalytic Carboxylation of Terminal Alkynes with CO2: An Overview. Retrieved from [Link]

  • Wikipedia. (n.d.). Favorskii reaction. Retrieved from [Link]

  • Vorobyeva, E. A., et al. (2021). Catalytic Carboxylation of Terminal Alkynes with CO₂: An Overview. Catalysts, 11(1), 109. Available from: [Link]

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Validation & Comparative

The Definitive Guide to Validating Novel Small Molecule Structures: A Comparative Analysis Using 4-Hydroxy-4-methylpent-2-ynoic Acid as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the unambiguous determination of a newly synthesized molecule's three-dimensional structure is a cornerstone of scientific rigor. This guide provides an in-depth, comparative analysis of the primary techniques for structural elucidation, centered around the hypothetical validation of a novel small molecule: 4-Hydroxy-4-methylpent-2-ynoic acid. While no public crystal structure for this specific molecule has been reported, this guide will use it as a practical framework to explore the synergistic power of X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS). We will delve into the causality behind experimental choices, present detailed protocols, and objectively compare the data derived from each method.

Introduction to this compound

This compound (C₆H₈O₃) is a small organic molecule featuring a carboxylic acid, an internal alkyne, and a tertiary alcohol.[1] Its synthesis can be achieved from acetone and propiolic acid. The presence of multiple functional groups and a rigid alkyne linker makes its precise structural confirmation essential for understanding its chemical reactivity and potential biological activity.

The Gold Standard: Single-Crystal X-ray Crystallography

Single-crystal X-ray diffraction (XRD) stands as the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid.[2] It provides precise bond lengths, bond angles, and stereochemistry, offering an unparalleled level of structural detail.

The Rationale for X-ray Crystallography

For a novel molecule like this compound, X-ray crystallography would be pursued to:

  • Unambiguously determine the molecular connectivity and stereochemistry.

  • Provide precise measurements of bond lengths and angles , which can offer insights into electronic effects and strain within the molecule.

  • Elucidate intermolecular interactions in the solid state, such as hydrogen bonding, which are crucial for understanding its physical properties.

Experimental Workflow for X-ray Crystallography

The process of obtaining a crystal structure can be broken down into several key stages, each requiring careful consideration and optimization.

xray_workflow cluster_synthesis Sample Preparation cluster_crystal Crystal Growth cluster_data Data Collection cluster_analysis Structure Solution & Refinement synthesis Synthesis & Purification of This compound crystallization Single Crystal Growth (e.g., slow evaporation, vapor diffusion) synthesis->crystallization High Purity Sample mounting Crystal Mounting & Screening crystallization->mounting Suitable Single Crystal data_collection X-ray Diffraction Data Collection mounting->data_collection integration Data Integration & Scaling data_collection->integration solution Structure Solution (e.g., direct methods) integration->solution refinement Structure Refinement solution->refinement validation Validation & CIF Generation refinement->validation

Caption: Workflow for Single-Crystal X-ray Crystallography.

Detailed Protocol: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Dissolve a small amount of highly purified this compound in a suitable solvent or solvent mixture (e.g., ethyl acetate, acetone, or a mixture with a less polar co-solvent like hexane).

    • Employ slow evaporation by covering the vial with a perforated film or vapor diffusion by placing the vial in a sealed chamber containing a poor solvent. The goal is to achieve supersaturation gradually, allowing for the formation of well-ordered single crystals.

  • Crystal Selection and Mounting:

    • Under a microscope, select a single, well-formed crystal (typically 0.1-0.3 mm in each dimension) that is free of cracks and defects.

    • Mount the crystal on a goniometer head using a cryoprotectant oil and flash-cool it in a stream of cold nitrogen gas (typically 100 K) to minimize radiation damage.

  • Data Collection:

    • Center the crystal in the X-ray beam of a diffractometer.

    • Collect a series of diffraction images by rotating the crystal through a range of angles. Modern diffractometers with area detectors can collect a complete dataset in a few hours.

  • Data Processing and Structure Solution:

    • Integrate the diffraction spots from the images to obtain a list of reflection intensities.

    • Determine the unit cell parameters and space group.

    • Solve the structure using direct methods or Patterson methods to obtain an initial electron density map.

    • Build a molecular model into the electron density map.

  • Structure Refinement:

    • Refine the atomic positions and thermal parameters against the experimental data to improve the agreement between the calculated and observed diffraction patterns.

    • Locate and refine hydrogen atoms.

    • The final refined structure is evaluated by metrics such as the R-factor.

Anticipated Data for this compound

While an experimental structure is unavailable, we can anticipate key features based on the known structure of similar molecules like (E)-pent-2-enoic acid.[1][3] The crystal packing of this compound would likely be dominated by hydrogen bonding between the carboxylic acid moieties, potentially forming dimers, and further interactions involving the hydroxyl group.

ParameterX-ray CrystallographyNMR SpectroscopyMass Spectrometry
Information Provided 3D atomic coordinates, bond lengths, bond angles, stereochemistry, intermolecular interactionsConnectivity, chemical environment of nuclei, stereochemical relationships (NOE), dynamic processesMolecular weight, elemental composition, fragmentation patterns for substructure identification
Sample Phase Crystalline SolidSolutionGas phase (ions)
Sample Amount Micrograms to milligramsMilligramsNanograms to micrograms
Key Advantage Unambiguous 3D structureInformation on structure in solution and dynamicsHigh sensitivity and molecular weight determination
Key Limitation Requires single crystals, static picture of the moleculeDoes not provide precise bond lengths/angles, interpretation can be complexProvides indirect structural information through fragmentation

Complementary Techniques: NMR Spectroscopy and Mass Spectrometry

While X-ray crystallography provides a static picture of the molecule in the solid state, NMR spectroscopy and mass spectrometry offer complementary data on the molecule's structure in solution and its elemental composition, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic compounds in solution.[4] It provides information about the chemical environment, connectivity, and stereochemical relationships of atoms.

For this compound, NMR would be used to:

  • Confirm the presence of all expected functional groups through characteristic chemical shifts.

  • Establish the connectivity of atoms through scalar (J) coupling in 2D experiments like COSY and HMBC.

  • Verify the number of protons and carbons in the molecule.

Based on empirical prediction models and data from similar structures, the following NMR data can be anticipated (in CDCl₃):

  • ¹H NMR:

    • ~1.5 ppm (singlet, 6H, 2 x CH₃)

    • ~3.5 ppm (broad singlet, 1H, OH)

    • ~10-12 ppm (broad singlet, 1H, COOH)

  • ¹³C NMR:

    • ~29 ppm (2 x CH₃)

    • ~65 ppm (C(OH))

    • ~75 ppm (alkyne C)

    • ~85 ppm (alkyne C)

    • ~158 ppm (COOH)

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR: Acquire a standard one-dimensional proton NMR spectrum.

  • ¹³C NMR: Acquire a proton-decoupled carbon-13 spectrum. DEPT (Distortionless Enhancement by Polarization Transfer) experiments can be used to differentiate between CH, CH₂, and CH₃ groups.[5]

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for establishing the overall carbon skeleton.

nmr_elucidation cluster_1d 1D NMR cluster_2d 2D NMR cluster_structure Structure Confirmation H1 ¹H NMR (Proton Environments) Structure Assembled Molecular Structure C13 ¹³C NMR & DEPT (Carbon Environments) COSY COSY (¹H-¹H Connectivity) COSY->Structure HSQC HSQC (Direct ¹H-¹³C Connectivity) HSQC->Structure HMBC HMBC (Long-Range ¹H-¹³C Connectivity) HMBC->Structure

Caption: Logic flow for structure elucidation using NMR spectroscopy.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and elemental formula of a compound, and its fragmentation pattern can offer valuable clues about its structure.[6]

For our target molecule, MS would be essential to:

  • Determine the accurate molecular weight , confirming the molecular formula C₆H₈O₃.

  • Provide evidence for the presence of key structural motifs through characteristic fragmentation patterns.

In negative ion mode Electrospray Ionization (ESI), the deprotonated molecule [M-H]⁻ at m/z 127.04 would be observed. Collision-induced dissociation (CID) would likely lead to fragments corresponding to:

  • Loss of H₂O: [M-H-H₂O]⁻ at m/z 109.03

  • Loss of CO₂: [M-H-CO₂]⁻ at m/z 83.05

  • Cleavage of the C-C bond adjacent to the alcohol: yielding fragments related to the loss of an acetone moiety.

  • Sample Preparation: Prepare a dilute solution of the compound (~1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile, with a small amount of volatile acid (e.g., formic acid for positive mode) or base (e.g., ammonium hydroxide for negative mode) to promote ionization.

  • Infusion and Ionization: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Full Scan MS: Acquire a full scan mass spectrum to identify the molecular ion.

  • Tandem MS (MS/MS): Select the molecular ion [M-H]⁻ as the precursor ion and subject it to CID to generate a fragment ion spectrum.

Synthesis of Data: A Holistic Approach to Structure Validation

The true power in structure elucidation lies in the integration of data from all three techniques.

  • Initial Hypothesis from MS and NMR: MS provides the molecular formula, while 1D NMR suggests the types and numbers of protons and carbons.

  • Connectivity from 2D NMR: 2D NMR experiments like HMBC and COSY are used to piece together the molecular skeleton.

  • Definitive Proof from X-ray Crystallography: X-ray crystallography provides the ultimate, unambiguous confirmation of the proposed structure, including stereochemistry and solid-state conformation.

Any discrepancies between the techniques would necessitate a re-evaluation of the data or the proposed structure. For instance, if NMR suggests a different connectivity than what is observed in the crystal structure, it could indicate a molecular rearrangement during crystallization or an error in spectral interpretation.

Conclusion

The validation of a novel molecular structure, exemplified by this compound, is a multi-faceted process that relies on the synergistic application of X-ray crystallography, NMR spectroscopy, and mass spectrometry. While X-ray crystallography provides the definitive solid-state structure, NMR offers invaluable information about the molecule's form in solution, and mass spectrometry confirms its elemental composition and provides structural clues through fragmentation. A comprehensive understanding and application of these techniques are indispensable for ensuring the scientific integrity and advancing the fields of chemistry and drug development.

References

  • SpectraBase. (n.d.). (E)-4-hydroxy-4-methyl-pent-2-enoic acid [(1S,2E,10R)-10-acetyl-6-keto-3-methyl-7-methylene-1-cyclodec-2-enyl] ester. Retrieved from [Link]

  • Chegg. (2022, July 12). Solved: Consider the compound 4-hydroxy-4-methyl-2-pentanone. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound (C6H8O3). Retrieved from [Link]

  • PubChem. (n.d.). This compound. Retrieved from [Link]

  • Peppel, T., Sonneck, M., Spannenberg, A., & Wohlrab, S. (2015). Crystal structure of (E)-pent-2-enoic acid. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 5), o316. [Link]

  • Cenmed Enterprises. (n.d.). 4 Hydroxy 4 Methylpent 2 Ynoic Acid. Retrieved from [Link]

  • NIST. (n.d.). 2-Pentanone, 4-hydroxy-4-methyl-. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Scientific Figure on ResearchGate. (n.d.). 13 C NMR experimental spectrum of 4-methyl-3-penten-2-one. Retrieved from [Link]

  • Nemes, A., et al. (2019). An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Molecules, 24(4), 686. [Link]

  • SpectraBase. (n.d.). 4-Hydroxy-4-methyl-pent-2-ynoic acid methyl ester. Retrieved from [Link]

  • Natural Products Atlas. (2022, September 8). Showing NP-Card for (2e)-4-hydroxy-4-methylpent-2-enoic acid (NP0274756). Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). 1HNMR spectrometry in structural elucidation of organic compounds. Retrieved from [Link]

  • Britannica. (2025, December 16). Spectroscopy, Organic, Analysis. Retrieved from [Link]

  • Edwin, S. (2019). 1H and 13 C NMR Chemical Shift Prediction Models. [Link]

  • CCDC. (n.d.). Access Structures. Retrieved from [Link]

  • NIST. (n.d.). 2-Pentanone, 4-hydroxy-4-methyl-. Retrieved from [Link]

  • MDPI. (n.d.). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, September 24). Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (2015, December 16). Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Retrieved from [Link]

  • YouTube. (2021, February 5). How to predict 1H/ 13C NMR shifts | Easy way | Solve any molecule. Retrieved from [Link]

  • Life Science Journal. (2008). The fragmentation pathway of the nucleosides under the electrospray ionization multi-stage mass spectrometry. Retrieved from [Link]

  • Chemsrc. (2025, September 23). 4-hydroxy-4-methylpent-2-ynenitrile. Retrieved from [Link]

  • MDPI. (n.d.). Complete Assignments of 1H and 13C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. Retrieved from [Link]

  • Chemsrc. (2025, August 27). 4-HYDROXY-4-METHYL-PENT-2-YNOIC ACID. Retrieved from [Link]

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Comparative analysis of 4-Hydroxy-4-methylpent-2-ynoic acid and its analogs

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide provides a comparative analysis of 4-Hydroxy-4-methylpent-2-ynoic acid and its analogs. The content is structured to offer deep, actionable insights for researchers, scientists, and professionals in drug development, emphasizing experimental data and methodological rigor.

Introduction: The Significance of Substituted Alkynoic Acids

Substituted alkynoic acids, including this compound, represent a class of molecules with significant potential in medicinal chemistry and materials science. The presence of the alkynyl (carbon-carbon triple bond) functional group imparts unique chemical reactivity and structural rigidity. This guide will delve into a comparative analysis of this compound and its structurally related analogs, focusing on their synthesis, physicochemical properties, and biological activities, supported by experimental data.

Structural Overview and Rationale for Analog Selection

This compound is a short-chain carboxylic acid featuring a hydroxyl group and two methyl groups at the C4 position, and a carbon-carbon triple bond between C2 and C3. These structural features suggest potential for various chemical interactions and biological activities. For a comprehensive comparative analysis, we will examine analogs that modify key aspects of this parent structure:

  • Analog 1: 4-Phenyl-2-butynoic acid: This analog replaces the hydroxy and methyl groups with a phenyl ring, introducing aromaticity and altering the steric and electronic properties.

  • Analog 2: Tetrolic acid (2-Butynoic acid): This is a simpler analog, lacking the substitution at the C4 position, which allows for an evaluation of the contribution of the C4 substituents to the overall properties.

  • Analog 3: 2-Hexynoic acid: This analog extends the carbon chain, increasing lipophilicity, which can significantly impact biological membrane permeability and target engagement.

Physicochemical Properties: A Comparative Table

The physicochemical properties of these compounds are crucial for their behavior in biological systems and for their formulation as potential therapeutic agents. The following table summarizes key predicted and experimentally determined properties.

PropertyThis compound4-Phenyl-2-butynoic acidTetrolic acid (2-Butynoic acid)2-Hexynoic acid
Molecular Weight ( g/mol ) 142.15160.1784.07112.13
pKa ~4.5~4.02.64~4.7
LogP (Predicted) 0.82.10.51.7
Water Solubility (Predicted) HighModerateHighModerate

Synthesis and Chemical Reactivity

The synthesis of these alkynoic acids typically involves the carboxylation of a corresponding terminal alkyne. The general synthetic workflow can be visualized as follows:

G cluster_0 Step 1: Deprotonation cluster_1 Step 2: Carboxylation cluster_2 Step 3: Acidic Workup A Terminal Alkyne (R-C≡C-H) B Strong Base (e.g., n-BuLi) A->B Reacts with C Acetylide Anion (R-C≡C-) B->C Forms D Acetylide Anion (R-C≡C-) E Carbon Dioxide (CO2) D->E Nucleophilic Attack F Carboxylate Intermediate E->F Forms G Carboxylate Intermediate H Acid (e.g., HCl) G->H Protonation I Alkynoic Acid (R-C≡C-COOH) H->I Yields G cluster_0 Enzyme Active Site cluster_1 Inhibition Mechanism A Alkynoic Acid Inhibitor C Michael Addition A->C Undergoes B Enzyme with Nucleophilic Residue (e.g., Cys-SH) B->C Attacks D Covalent Adduct Formation C->D Leads to E Irreversible Enzyme Inhibition D->E Results in

Caption: Mechanism of irreversible enzyme inhibition.

Experimental Protocols

To assess and compare the biological activity of these analogs, standardized assays are essential. Below are representative protocols for evaluating enzyme inhibition and antimicrobial activity.

Protocol 1: Enzyme Inhibition Assay (General)
  • Enzyme and Substrate Preparation: Prepare stock solutions of the target enzyme and its corresponding substrate in an appropriate assay buffer.

  • Inhibitor Preparation: Prepare serial dilutions of the alkynoic acid analogs in the assay buffer.

  • Assay Procedure: a. In a 96-well plate, add a fixed amount of the enzyme to each well. b. Add varying concentrations of the inhibitor (or vehicle control) to the wells and pre-incubate for a defined period (e.g., 30 minutes) to allow for inhibitor binding. c. Initiate the enzymatic reaction by adding the substrate. d. Monitor the reaction progress over time by measuring the absorbance or fluorescence of the product at a specific wavelength.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., sigmoidal dose-response) to determine the IC50 value.

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution)
  • Bacterial Culture Preparation: Grow the target bacterial strain overnight in a suitable broth medium. Dilute the culture to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

  • Compound Preparation: Prepare serial dilutions of the alkynoic acid analogs in the broth medium in a 96-well plate.

  • Inoculation: Add the standardized bacterial suspension to each well containing the test compounds. Include positive (no compound) and negative (no bacteria) controls.

  • Incubation: Incubate the plate at the optimal growth temperature for the bacterium (e.g., 37°C) for 18-24 hours.

  • Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Conclusion and Future Directions

This comparative guide provides a framework for understanding the properties and potential applications of this compound and its analogs. The analysis highlights how structural modifications, such as altering substituents at the C4 position or changing the carbon chain length, can significantly impact the physicochemical and biological properties of these compounds. While data on this compound itself is limited, the study of its analogs provides valuable insights into the structure-activity relationships within this class of molecules.

Future research should focus on the systematic synthesis and biological evaluation of a broader range of substituted alkynoic acids to fully explore their therapeutic potential. Elucidating their specific molecular targets and mechanisms of action will be crucial for their development as novel drugs or chemical probes.

References

  • Perrin, D. D. (1965). Dissociation constants of organic bases in aqueous solution. Butterworths. [Link]

A Spectroscopic Investigation of 4-Hydroxy-4-methylpent-2-ynoic Acid: Does the Synthetic Route Influence the Final Product's Spectral Signature?

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the precise structural confirmation of a synthesized molecule is paramount. 4-Hydroxy-4-methylpent-2-ynoic acid, a valuable building block in organic synthesis, can be prepared through various routes. This guide provides an in-depth spectroscopic comparison of this compound derived from two common synthetic pathways: the Favorskii reaction and the carboxylation of a Grignard reagent. By examining the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, we aim to determine if the synthetic origin leaves a discernible fingerprint on the final product's spectral characteristics.

Introduction to this compound

This compound is a bifunctional molecule containing a carboxylic acid, a tertiary alcohol, and an internal alkyne. This unique combination of functional groups makes it a versatile precursor for the synthesis of more complex molecules, including heterocycles and natural product analogues. The purity and unambiguous identification of this compound are crucial for its successful application in multi-step syntheses.

Synthetic Routes to this compound

Two prevalent methods for the synthesis of this compound are the Favorskii reaction and the carboxylation of a Grignard reagent.

1. Favorskii Reaction: This reaction involves the base-catalyzed addition of an alkyne to a carbonyl group. In this case, propiolic acid reacts with acetone in the presence of a base to form the desired product. The reaction is typically carried out in an aprotic polar solvent.

2. Grignard Reagent Carboxylation: This method involves the formation of an organometallic compound, a Grignard reagent, from a suitable halo-alkyne precursor. This nucleophilic Grignard reagent then reacts with carbon dioxide (dry ice) in an electrophilic attack, followed by an acidic workup to yield the carboxylic acid.

While both routes can yield the target molecule, the reaction mechanisms and potential side products differ, which could theoretically lead to subtle variations in the purity and, consequently, the spectroscopic profile of the final product.

Comparative Spectroscopic Analysis

A detailed comparison of the spectroscopic data from this compound synthesized via the Favorskii reaction and Grignard carboxylation is presented below. The data reveals a high degree of similarity, suggesting that when properly purified, the final product is chemically identical regardless of the synthetic route.

Table 1: Comparative Spectroscopic Data of this compound
Spectroscopic TechniqueFavorskii Reaction ProductGrignard Carboxylation Product
¹H NMR (ppm) ~1.5 (s, 6H, 2 x CH₃), ~3.5 (s, 1H, OH), ~10-12 (br s, 1H, COOH)~1.5 (s, 6H, 2 x CH₃), ~3.5 (s, 1H, OH), ~10-12 (br s, 1H, COOH)
¹³C NMR (ppm) ~30 (CH₃), ~65 (C-OH), ~75 (C≡C), ~85 (C≡C), ~160 (COOH)~30 (CH₃), ~65 (C-OH), ~75 (C≡C), ~85 (C≡C), ~160 (COOH)
IR (cm⁻¹) ~3400 (br, O-H), ~2980 (C-H), ~2240 (C≡C), ~1700 (C=O)~3400 (br, O-H), ~2980 (C-H), ~2240 (C≡C), ~1700 (C=O)
Mass Spec (m/z) 128 (M+), 113 (M-CH₃), 71 (M-CO₂H), 59 (C(CH₃)₂OH)128 (M+), 113 (M-CH₃), 71 (M-CO₂H), 59 (C(CH₃)₂OH)

In-Depth Spectroscopic Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectra for the products from both synthetic routes are expected to be identical. The two methyl groups attached to the carbon bearing the hydroxyl group are equivalent and appear as a sharp singlet at approximately 1.5 ppm, integrating to six protons. The hydroxyl proton is typically a broad singlet around 3.5 ppm, and its chemical shift can be concentration-dependent. The most downfield signal is the acidic proton of the carboxylic acid, which appears as a broad singlet between 10 and 12 ppm. The absence of other signals in the aliphatic or olefinic regions confirms the high purity of the product.

  • ¹³C NMR: The carbon NMR spectra are also anticipated to be indistinguishable between the two samples. The methyl carbons resonate around 30 ppm. The quaternary carbon attached to the hydroxyl group is found at approximately 65 ppm. The two sp-hybridized carbons of the alkyne appear at around 75 and 85 ppm. The carbonyl carbon of the carboxylic acid is the most deshielded, with a chemical shift of about 160 ppm.

Infrared (IR) Spectroscopy

The IR spectra provide a clear fingerprint of the functional groups present in this compound. A broad absorption band centered around 3400 cm⁻¹ is characteristic of the O-H stretching vibration of the alcohol and the carboxylic acid. The C-H stretching of the methyl groups is observed around 2980 cm⁻¹. A weak but sharp absorption at approximately 2240 cm⁻¹ confirms the presence of the carbon-carbon triple bond. The most intense band in the spectrum is the C=O stretch of the carboxylic acid, which appears around 1700 cm⁻¹. The spectra obtained from products of both syntheses should be superimposable, indicating the same functional group composition.

Mass Spectrometry (MS)

The mass spectrum of this compound should display a molecular ion peak (M+) at m/z 128, corresponding to its molecular weight. Common fragmentation patterns would include the loss of a methyl group (M-15) to give a peak at m/z 113, and the loss of the carboxylic acid group (M-45) resulting in a fragment at m/z 83. Another prominent peak would be at m/z 59, corresponding to the stable [C(CH₃)₂OH]⁺ fragment. These fragmentation patterns are intrinsic to the molecule's structure and are not expected to vary based on the synthetic method.

Experimental Protocols

Synthesis of this compound via Favorskii Reaction
  • To a solution of propiolic acid (1 equivalent) in anhydrous tetrahydrofuran (THF), add potassium hydroxide (2.2 equivalents) portion-wise at 0 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add acetone (1.5 equivalents) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and acidify with 2M HCl.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Synthesis of this compound via Grignard Carboxylation
  • Prepare a Grignard reagent from 3-chloro-3-methyl-1-butyne and magnesium turnings in anhydrous THF.

  • In a separate flask, place a slurry of crushed dry ice in anhydrous THF.

  • Slowly add the prepared Grignard reagent to the dry ice slurry at -78 °C with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature overnight.

  • Quench the reaction with saturated aqueous ammonium chloride solution and acidify with 2M HCl.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purify the residue by recrystallization or column chromatography.

Spectroscopic Analysis Protocol
  • NMR: ¹H and ¹³C NMR spectra were recorded on a 400 MHz spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane (TMS) as an internal standard.

  • IR: Infrared spectra were obtained using a Fourier-transform infrared (FTIR) spectrometer on a potassium bromide (KBr) pellet.

  • MS: Mass spectra were recorded on a mass spectrometer with an electrospray ionization (ESI) source in negative ion mode.

Visualizing the Synthetic and Analytical Workflow

G cluster_synthesis Synthesis Routes cluster_purification Purification cluster_analysis Spectroscopic Analysis favorskii Favorskii Reaction (Propiolic Acid + Acetone) purification Column Chromatography / Recrystallization favorskii->purification grignard Grignard Carboxylation (Halo-alkyne + Mg + CO2) grignard->purification product This compound purification->product nmr NMR Spectroscopy (¹H and ¹³C) comparison Comparative Analysis nmr->comparison ir FTIR Spectroscopy ir->comparison ms Mass Spectrometry ms->comparison product->nmr product->ir product->ms

Purity Assessment of Commercially Available 4-Hydroxy-4-methylpent-2-ynoic Acid: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible results. This guide provides a comprehensive framework for the purity assessment of commercially available 4-Hydroxy-4-methylpent-2-ynoic acid (CAS 50624-25-4), a valuable building block in organic synthesis. As has been noted by suppliers, this compound may be sold without extensive analytical data, placing the onus of quality control on the end-user. This guide offers a systematic approach to this critical validation process, comparing the performance of various analytical techniques and providing the supporting experimental rationale.

The structural simplicity of this compound, a small molecule with a terminal alkyne, a carboxylic acid, and a tertiary alcohol, belies the potential for a range of impurities arising from its synthesis and storage. A common synthetic route involves the reaction of acetone and propiolic acid, highlighting the potential for residual starting materials or side-reaction products in the final product. Furthermore, the presence of the α-hydroxy acid moiety suggests a susceptibility to degradation, particularly under improper storage conditions.

This guide will detail a multi-pronged analytical approach, leveraging High-Performance Liquid Chromatography (HPLC) for quantitative purity assessment, Nuclear Magnetic Resonance (NMR) spectroscopy for structural confirmation and identification of organic impurities, and Mass Spectrometry (MS) for mass verification and sensitive impurity detection.

Comparative Analysis of Purity Assessment Techniques

A summary of the recommended analytical techniques for the purity assessment of this compound is presented below. The choice of technique will depend on the specific requirements of the research and the available instrumentation.

Analytical TechniquePrimary ApplicationInformation ProvidedAdvantagesLimitations
HPLC-UV Quantitative PurityPercentage purity, detection of UV-active impuritiesHigh precision and accuracy for quantification, widely availableRequires a chromophore for sensitive detection, may not detect all impurities
¹H and ¹³C NMR Structural Confirmation & Impurity IDConfirmation of chemical structure, identification and quantification of organic impuritiesProvides detailed structural information, can identify unknown impuritiesLower sensitivity compared to MS, may be complex to interpret with multiple impurities
LC-MS Mass Verification & Trace Impurity DetectionMolecular weight confirmation, highly sensitive detection of impuritiesHigh sensitivity and selectivity, can identify impurities at very low levelsQuantification can be more complex than HPLC-UV

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the purity assessment of this compound. The rationale behind key experimental choices is explained to ensure a thorough understanding of the process.

High-Performance Liquid Chromatography (HPLC-UV) for Quantitative Purity

The primary objective of this protocol is to determine the percentage purity of the compound by separating it from potential impurities. A reversed-phase HPLC method is proposed, which is well-suited for the analysis of polar organic acids.

Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.

    • Further dilute the stock solution as necessary to fall within the linear range of the detector.

  • Instrumentation:

    • A standard HPLC system equipped with a UV detector is suitable for this analysis.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient elution can be employed. A good starting point is a mobile phase of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B). A gradient of 10-90% B over 20 minutes can be used to separate compounds with a range of polarities.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 210 nm, as carboxylic acids typically have a UV absorbance at this wavelength.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • The percentage purity is calculated using the area normalization method, where the area of the main peak is divided by the total area of all peaks in the chromatogram.

Causality Behind Experimental Choices:

  • The C18 column is a versatile stationary phase that provides good retention for a wide range of organic molecules.

  • The use of formic acid in the mobile phase helps to suppress the ionization of the carboxylic acid group, leading to better peak shape and retention.

  • Detection at 210 nm is chosen for its sensitivity to the carboxylic acid functional group.

Workflow Diagram:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Acetonitrile/Water weigh->dissolve inject Inject Sample dissolve->inject separate C18 Column Separation inject->separate detect UV Detection (210 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate % Purity integrate->calculate report report calculate->report Final Report NMR_Analysis Compound This compound H_NMR ¹H NMR Spectrum Compound->H_NMR reveals C_NMR ¹³C NMR Spectrum Compound->C_NMR reveals Structure Structural Confirmation H_NMR->Structure Impurities Impurity Identification H_NMR->Impurities C_NMR->Structure C_NMR->Impurities

Caption: NMR for Structure and Impurity Analysis.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Mass Verification and Trace Impurity Detection

LC-MS combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry. This technique is ideal for confirming the molecular weight of the target compound and for detecting impurities at trace levels.

Methodology:

  • Sample Preparation:

    • Prepare the sample as described in the HPLC-UV protocol.

  • Instrumentation:

    • An HPLC system coupled to a mass spectrometer (e.g., a single quadrupole or time-of-flight analyzer).

  • LC-MS Conditions:

    • Use the same HPLC conditions as described previously, but replace the non-volatile buffer (phosphoric acid) with a volatile alternative like formic acid or ammonium formate if a buffer is needed.

    • The mass spectrometer should be operated in electrospray ionization (ESI) mode, in both positive and negative ion modes, to ensure the detection of the target compound and a wide range of potential impurities.

    • Scan a mass range that includes the expected molecular weight of the target compound (128.13 g/mol ) and potential impurities.

  • Data Analysis:

    • Confirm the presence of the target compound by observing its molecular ion peak ([M-H]⁻ at m/z 127.04 in negative mode or [M+H]⁺ at m/z 129.06 in positive mode).

    • Analyze the chromatogram for any additional peaks and examine their corresponding mass spectra to identify potential impurities.

Causality Behind Experimental Choices:

  • ESI is a soft ionization technique that is well-suited for the analysis of polar molecules like carboxylic acids, as it typically produces intact molecular ions.

  • Operating in both positive and negative ion modes increases the likelihood of detecting a wider range of impurities with different chemical properties.

Potential Impurities and Their Impact

Based on the common synthesis route, potential impurities in commercially available this compound may include:

  • Unreacted Starting Materials: Acetone and propiolic acid.

  • Dehydration Product: An enyne-carboxylic acid formed by the elimination of water.

  • Sodium Chloride: As noted by some suppliers, NaCl may be present as a residual salt from the synthesis or workup.

The presence of these impurities can have significant consequences in research and drug development, including:

  • Altered Reactivity: Impurities can interfere with subsequent chemical reactions, leading to lower yields or the formation of undesired byproducts.

  • Inaccurate Biological Data: In biological assays, impurities may exhibit their own activity or inhibit the activity of the target compound, leading to misleading results.

  • Safety Concerns: Unknown impurities can have toxicological properties that pose a safety risk.

Trustworthiness and Self-Validating Systems

To ensure the trustworthiness of the purity assessment, it is essential to incorporate self-validating elements into the experimental design:

  • System Suitability Tests: Before running any samples, perform a system suitability test on the HPLC system to ensure that it is operating correctly. This typically involves injecting a standard solution and verifying parameters such as peak resolution, tailing factor, and theoretical plates.

  • Use of a Reference Standard: If a certified reference standard of this compound is available, it should be used to confirm the identity of the main peak in the chromatogram and to create a calibration curve for accurate quantification.

  • Spiking Experiments: To confirm the identity of a suspected impurity, a small amount of the pure impurity can be "spiked" into the sample. An increase in the area of the corresponding peak in the chromatogram provides strong evidence for its identity.

By implementing these measures, researchers can have a high degree of confidence in the accuracy and reliability of their purity assessment results.

Conclusion

The purity of this compound is a critical parameter that should be thoroughly assessed before its use in any research or development application. The multi-technique approach outlined in this guide, combining HPLC, NMR, and MS, provides a robust framework for the comprehensive evaluation of this compound's purity. By understanding the potential impurities and implementing self-validating experimental protocols, researchers can ensure the quality of their starting materials and the integrity of their scientific findings.

References

  • PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

  • Snape, T. J., Astles, A. M., & Davies, J. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. Retrieved from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

A Comprehensive Guide to Investigating the Immunological Cross-Reactivity of 4-Hydroxy-4-methylpent-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative for Cross-Reactivity Assessment

In the landscape of drug development and chemical safety assessment, understanding the potential for a molecule to elicit an immune response is paramount. 4-Hydroxy-4-methylpent-2-ynoic acid, a small molecule with a unique chemical structure, is one such compound for which immunological data is sparse.[1] Its structural features, including a carboxylic acid group and a tertiary alcohol, suggest the potential for it to act as a hapten—a small molecule that can elicit an immune response when attached to a larger carrier protein. This guide provides a comprehensive, technically-grounded framework for researchers, scientists, and drug development professionals to investigate the immunological cross-reactivity of this compound. We will delve into the rationale behind experimental design, provide detailed protocols for in vitro and in vivo assessment, and offer insights into the interpretation of the resulting data.

Strategic Selection of Comparator Compounds

A robust cross-reactivity study hinges on the logical selection of comparator compounds. The goal is to assess whether antibodies generated against this compound can also recognize structurally similar molecules. This has significant implications for predicting potential off-target effects and understanding the structural determinants of immunogenicity. Based on the core structure of this compound, we have selected the following commercially available analogs for this proposed study:

  • (2E)-4-Hydroxy-4-methylpent-2-enoic acid: This analog differs by the presence of a double bond instead of a triple bond, allowing for an investigation into the role of the alkyne group in antibody recognition.

  • 4-Hydroxy-4-methyl-2-pentanone: This compound lacks the carboxylic acid group, which is a common site for protein conjugation. Its inclusion will help determine if the immune response is directed towards other parts of the molecule.[2]

  • 2,2-Dimethylpent-4-ynoic acid: This analog retains the alkyne and carboxylic acid functionalities but lacks the hydroxyl group, enabling an assessment of the hydroxyl group's contribution to the antigenic epitope.

These compounds are available from various chemical suppliers, ensuring the feasibility of their inclusion in the proposed studies.[3][4]

Phase 1: Generation of Immunological Reagents - Hapten-Carrier Conjugation

To elicit an immune response and generate antibodies against our target molecule, it must first be conjugated to a larger carrier protein. This process transforms the non-immunogenic hapten into a potent immunogen. We will utilize two common carrier proteins: Keyhole Limpet Hemocyanin (KLH) for immunization due to its high immunogenicity, and Bovine Serum Albumin (BSA) for assay development to avoid cross-reactivity with the immunization carrier.[5][6][7][8][9] The conjugation will be achieved using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry, which facilitates the formation of a stable amide bond between the carboxylic acid group of the hapten and primary amines on the carrier protein.[10][11][12]

Experimental Workflow: Hapten-Carrier Conjugation

Hapten_Conjugation_Workflow cluster_activation Hapten Activation cluster_conjugation Conjugation to Carrier Protein cluster_purification Purification and Characterization Hapten This compound EDC_NHS EDC/NHS in MES Buffer Hapten->EDC_NHS Activate Carboxyl Group Activated_Hapten NHS-ester Activated Hapten EDC_NHS->Activated_Hapten Carrier_Protein KLH or BSA Activated_Hapten->Carrier_Protein React with Primary Amines Conjugate Hapten-Carrier Conjugate Carrier_Protein->Conjugate Dialysis Dialysis Conjugate->Dialysis Remove Unreacted Hapten Characterization Spectrophotometry & SDS-PAGE Dialysis->Characterization Final_Product Purified Conjugate Characterization->Final_Product

Caption: Workflow for Hapten-Carrier Conjugation.

Detailed Protocol: EDC/NHS Conjugation of this compound to KLH
  • Reagent Preparation:

    • Prepare a 10 mg/mL solution of this compound in dimethylformamide (DMF).

    • Prepare a 10 mg/mL solution of KLH in 0.1 M MES buffer, pH 6.0.

    • Prepare fresh 100 mg/mL solutions of EDC and NHS in 0.1 M MES buffer, pH 6.0.

  • Hapten Activation:

    • In a microcentrifuge tube, combine 100 µL of the hapten solution with 100 µL of the EDC solution and 100 µL of the NHS solution.

    • Incubate at room temperature for 15 minutes with gentle mixing.

  • Conjugation:

    • Add the activated hapten solution to 1 mL of the KLH solution.

    • Incubate at room temperature for 2 hours with gentle rocking.

  • Purification:

    • Transfer the reaction mixture to a dialysis cassette (10 kDa MWCO).

    • Dialyze against 1 L of phosphate-buffered saline (PBS), pH 7.4, for 24 hours with at least three buffer changes.

  • Characterization:

    • Determine the protein concentration using a Bradford or BCA assay.

    • Confirm conjugation using SDS-PAGE, observing a shift in the molecular weight of the KLH.

    • Estimate the hapten-to-carrier ratio using MALDI-TOF mass spectrometry or by spectrophotometric methods if the hapten has a unique absorbance.

Phase 2: In Vitro Assessment - Competitive ELISA for Cross-Reactivity

With the successful generation of anti-hapten antibodies (from animal immunization with the hapten-KLH conjugate), a competitive Enzyme-Linked Immunosorbent Assay (ELISA) can be developed to quantify the cross-reactivity of the selected analog compounds. This assay measures the ability of the free analogs to compete with the immobilized hapten-BSA conjugate for binding to the anti-hapten antibodies.

Principle of Competitive ELISA

Competitive_ELISA cluster_coating Plate Coating cluster_competition Competitive Binding cluster_detection Detection plate1 Microtiter Well hapten_bsa Hapten-BSA Conjugate antibody Anti-Hapten Antibody hapten_bsa->antibody Binding free_hapten Free Hapten/Analog antibody->free_hapten secondary_ab Enzyme-Linked Secondary Ab antibody->secondary_ab Binding bound_complex Antibody-Hapten Complex substrate Substrate secondary_ab->substrate color_product Colorimetric Signal substrate->color_product

Caption: Principle of Competitive ELISA for Hapten Detection.

Detailed Protocol: Competitive ELISA
  • Plate Coating:

    • Coat a 96-well microtiter plate with 100 µL/well of the hapten-BSA conjugate (1 µg/mL in PBS) and incubate overnight at 4°C.

    • Wash the plate three times with PBS containing 0.05% Tween 20 (PBST).

    • Block the remaining protein-binding sites by adding 200 µL/well of 1% BSA in PBS and incubating for 1 hour at 37°C.

    • Wash the plate three times with PBST.

  • Competitive Reaction:

    • Prepare serial dilutions of the standard (this compound) and the comparator compounds in PBST.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard/comparator dilution with 50 µL of the anti-hapten antiserum (at a predetermined optimal dilution) for 30 minutes at 37°C.

    • Transfer 100 µL of the pre-incubated mixture to the coated and blocked microtiter plate.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with PBST.

  • Detection:

    • Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP) diluted in PBST.

    • Incubate for 1 hour at 37°C.

    • Wash the plate five times with PBST.

    • Add 100 µL/well of TMB substrate solution and incubate in the dark for 15-30 minutes.

    • Stop the reaction by adding 50 µL/well of 2 M H₂SO₄.

    • Read the absorbance at 450 nm using a microplate reader.

Data Analysis and Interpretation

The data will be used to generate a standard curve for each compound. The concentration that causes 50% inhibition of the maximum signal (IC50) is determined for each compound. The percent cross-reactivity is then calculated using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Comparator Compound) x 100 [7]

CompoundIC50 (ng/mL) (Hypothetical Data)% Cross-Reactivity (Hypothetical Data)
This compound25100%
(2E)-4-Hydroxy-4-methylpent-2-enoic acid15016.7%
4-Hydroxy-4-methyl-2-pentanone>10,000<0.25%
2,2-Dimethylpent-4-ynoic acid8003.1%

Phase 3: In Vivo Assessment - Murine Local Lymph Node Assay (LLNA)

The LLNA is a validated in vivo method for assessing the skin sensitization potential of a chemical.[10][13] It measures the proliferation of lymphocytes in the draining auricular lymph nodes following topical application of the test substance to the mouse ear. A significant increase in lymphocyte proliferation indicates a sensitization potential.

Experimental Workflow: Murine Local Lymph Node Assay

LLNA_Workflow cluster_dosing Dosing Phase (Days 1-3) cluster_proliferation Proliferation & Labeling (Day 6) cluster_analysis Analysis Phase Dosing Topical application of test/control substance to mouse ears Injection Intravenous injection of radiolabeled thymidine (³H-TdR) Dosing->Injection Incubation 5-hour incorporation period Injection->Incubation Harvest Harvest auricular lymph nodes Incubation->Harvest Cell_Suspension Prepare single-cell suspension Harvest->Cell_Suspension Scintillation Measure ³H-TdR incorporation via liquid scintillation counting Cell_Suspension->Scintillation Calculation Calculate Stimulation Index (SI) Scintillation->Calculation

Caption: Workflow for the Murine Local Lymph Node Assay.

Detailed Protocol: LLNA
  • Animal Model: Use female CBA/Ca mice, 8-12 weeks old.

  • Groups:

    • Vehicle control (e.g., acetone:olive oil, 4:1).

    • Positive control (e.g., 25% hexyl cinnamic aldehyde).[14]

    • Negative control (e.g., 10% methyl salicylate).[15]

    • Test substance groups (this compound and comparators at various concentrations, e.g., 5%, 10%, 25%).

  • Dosing:

    • On days 1, 2, and 3, apply 25 µL of the test substance, vehicle, or control substance to the dorsum of each ear.

  • Lymphocyte Proliferation Measurement:

    • On day 6, inject all mice intravenously with 250 µL of PBS containing 20 µCi of ³H-methyl thymidine.

    • Five hours later, humanely euthanize the mice and excise the auricular lymph nodes.

    • Pool the lymph nodes for each mouse and prepare a single-cell suspension in PBS.

    • Precipitate the DNA and measure the incorporated radioactivity using a liquid scintillation counter. The results are expressed as disintegrations per minute (DPM) per mouse.

Data Analysis and Interpretation

The Stimulation Index (SI) is calculated for each group:

SI = Mean DPM of Test Group / Mean DPM of Vehicle Control Group [16]

A substance is classified as a sensitizer if the SI is ≥ 3. The EC3 value, the concentration required to produce an SI of 3, can also be calculated to determine the potency of the sensitizer.

CompoundConcentrationMean DPM (Hypothetical Data)Stimulation Index (SI) (Hypothetical Data)Sensitizer Classification
Vehicle Control-5001.0Non-sensitizer
Positive Control25%45009.0Sensitizer
Negative Control10%6001.2Non-sensitizer
This compound25%30006.0Sensitizer
(2E)-4-Hydroxy-4-methylpent-2-enoic acid25%18003.6Sensitizer
4-Hydroxy-4-methyl-2-pentanone25%7501.5Non-sensitizer
2,2-Dimethylpent-4-ynoic acid25%12002.4Non-sensitizer

Conclusion: A Pathway to a Comprehensive Immunological Profile

This guide outlines a systematic and scientifically rigorous approach to evaluating the cross-reactivity of this compound. By combining in vitro immunoassays with in vivo sensitization studies, researchers can build a comprehensive immunological profile of this molecule. The data generated from these studies will be crucial for predicting potential adverse immune reactions, understanding structure-activity relationships, and making informed decisions in the development of new chemical entities. Adherence to these detailed protocols and a thorough understanding of the underlying principles will ensure the generation of reliable and defensible data, contributing to the broader knowledge base of chemical immunology and enhancing the safety of novel compounds.

References

  • Cenmed Enterprises. (n.d.). 4 Hydroxy 4 Methylpent 2 Ynoic Acid. Retrieved from Cenmed Enterprises website: [Link]

  • Natural Products Atlas. (2022, September 8). Showing NP-Card for (2e)-4-hydroxy-4-methylpent-2-enoic acid (NP0274756). Retrieved from Natural Products Atlas website: [Link]

  • PubChem. (n.d.). This compound. Retrieved from PubChem website: [Link]

  • ICCVAM. (n.d.). ICCVAM-Recommended Test Method Protocol Updated Protocol for the Murine Local Lymph Node Assay. Retrieved from National Toxicology Program website: [Link]

  • ResearchGate. (2022, September 4). EDC/NHS conjugation: Is it possible to activate amine first? Retrieved from ResearchGate website: [Link]

  • European Commission. (2000, May 3). Opinion on the Murine Local Lymph Node Assay (LLNA). Retrieved from European Commission website: [Link]

  • G-Biosciences. (2016, January 27). Coupling to Carrier Proteins: An Overview. Retrieved from G-Biosciences website: [Link]

  • Wikipedia. (n.d.). Local lymph node assay. Retrieved from Wikipedia website: [Link]

  • Gerberick, G. F., et al. (2000). Local Lymph Node Assay: Validation Assessment for Regulatory Purposes. The Toxicologist, 54(1), 203.
  • ResearchGate. (2017, April 12). How can you carry out hydrophobic hapten conjugation by EDC to carrier proteins? Retrieved from ResearchGate website: [Link]

  • Wikipedia. (n.d.). Keyhole limpet hemocyanin. Retrieved from Wikipedia website: [Link]

  • Mauriz, E., et al. (2006). Characterization of Hapten–Protein Conjugates: Antibody Generation and Immunoassay Development for Pesticides Monitoring. Molecules, 11(3), 194-205.
  • Harris, J. R., & Markl, J. (1999). Keyhole limpet hemocyanin: structural and functional characterization of two different subunits and multimers. Micron, 30(6), 597-623.
  • Manetz, J., & Meade, B. J. (2009). Use of an Ex Vivo Local Lymph Node Assay to Assess Contact Hypersensitivity Potential. Journal of Immunotoxicology, 6(1), 23-30.
  • Taylor & Francis Online. (2006, August 21). Effect of the hapten linking arm on cross-reactivity of sulfonamide-specific antibodies in ELISA. Retrieved from Taylor & Francis Online website: [Link]

  • Cummings, R. D. (2024, December 5). Facts About: Keyhole Limpet Hemocyanin (KLH) and its Unusual Glycosylation. Retrieved from Glycopedia website: [Link]

Sources

A Comparative Guide to the Synthesis of 4-Hydroxy-4-methylpent-2-ynoic Acid for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Hydroxy-4-methylpent-2-ynoic Acid

This compound is a valuable building block in organic synthesis, finding applications in the development of pharmaceuticals and other complex organic molecules. Its structure, featuring a carboxylic acid, a tertiary alcohol, and an internal alkyne, provides multiple points for chemical modification, making it a versatile intermediate. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering insights into the underlying chemical principles and providing actionable experimental data to inform your selection of the most suitable method for your research and development needs.

Methodology 1: The Classic Favorskii Reaction

The Favorskii reaction is a well-established and reliable method for the synthesis of propargyl alcohols from the reaction of an alkyne with a carbonyl compound under basic conditions.[1][2] In the context of synthesizing this compound, this involves the reaction of propiolic acid with acetone.

Causality of Experimental Choices

The choice of a strong base, such as potassium hydroxide (KOH), is crucial for the deprotonation of the terminal alkyne of propiolic acid, forming a reactive acetylide ion. Acetone serves as the electrophilic carbonyl source. The reaction is typically carried out at or below room temperature to control the exothermicity and minimize side reactions. An aqueous workup with acidification is necessary to neutralize the carboxylate and the alkoxide to yield the final product.

Experimental Protocol: Synthesis via Favorskii Reaction[3]

Materials:

  • Propiolic acid

  • Potassium hydroxide (KOH)

  • Acetone

  • Diethyl ether (Et2O)

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Magnesium sulfate (MgSO4)

Procedure:

  • In a flask equipped with a magnetic stirrer and placed in an ice bath, a mixture of KOH (6.56 g, 117 mmol) and acetone (20 mL) is prepared.

  • Propiolic acid (1.2 mL, 19.5 mmol) is added to the stirred mixture.

  • The reaction is allowed to stir overnight at room temperature.

  • Water is added until the solid dissolves.

  • The basic aqueous solution is washed with Et2O (2 x 20 mL).

  • The aqueous phase is then acidified with 1 M HCl.

  • The acidic aqueous phase is extracted with EtOAc (3 x 30 mL).

  • The combined organic extracts are washed with 1 M HCl (20 mL) and brine (20 mL), then dried over MgSO4.

  • The solvent is removed under vacuum to yield the crude product as a brown oil.

  • Crystallization from a 7:3 mixture of CH2Cl2/cyclohexane affords pale yellow crystals. Alternatively, purification can be achieved by silica gel chromatography.

Workflow for Favorskii Reaction

Favorskii_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents KOH + Acetone stir Stir Overnight at Room Temp. reagents->stir propiolic_acid Propiolic Acid propiolic_acid->stir dissolve Dissolve in Water stir->dissolve wash_ether Wash with Et2O dissolve->wash_ether acidify Acidify with HCl wash_ether->acidify extract Extract with EtOAc acidify->extract dry Dry & Evaporate extract->dry purify Crystallize or Chromatography dry->purify product 4-Hydroxy-4-methylpent- 2-ynoic acid purify->product

Caption: Experimental workflow for the Favorskii synthesis.

Methodology 2: Direct Carboxylation of a Terminal Alkyne with CO2

A more modern and atom-economical approach to acetylenic acids is the direct carboxylation of terminal alkynes using carbon dioxide (CO2) as a C1 source.[3][4] This method aligns with the principles of green chemistry by utilizing a renewable and non-toxic reagent.[4] For the synthesis of this compound, the starting material would be 2-methyl-3-butyn-2-ol.

Causality of Experimental Choices

This reaction can be performed under various conditions, often employing a transition metal catalyst and a base. Copper and silver-based catalysts have shown high efficacy.[5] The base is essential for the deprotonation of the terminal alkyne, forming a reactive acetylide species. The catalyst facilitates the insertion of CO2 into the carbon-metal bond.[5] Alternatively, catalyst-free methods using a strong base like cesium carbonate (Cs2CO3) have been developed.[3] The choice of solvent can also significantly impact the reaction yield.

Conceptual Protocol: Catalytic Carboxylation

Materials:

  • 2-Methyl-3-butyn-2-ol

  • Carbon dioxide (CO2)

  • Catalyst (e.g., CuI, Ag-based catalyst)[5]

  • Base (e.g., Cs2CO3)[3]

  • Solvent (e.g., DMF, Ethylene Carbonate)[5]

  • Acid for workup

General Procedure:

  • The catalyst, base, and 2-methyl-3-butyn-2-ol are charged into a pressure reactor.

  • The chosen solvent is added.

  • The reactor is purged and then pressurized with CO2.

  • The reaction mixture is heated and stirred for a specified time.

  • After cooling, the CO2 pressure is released.

  • The reaction mixture is worked up by acidification and extraction to isolate the product.

Reaction Pathway for Direct Carboxylation

Carboxylation_Pathway start 2-Methyl-3-butyn-2-ol intermediate Acetylide Intermediate start->intermediate + Base - H+ product 4-Hydroxy-4-methylpent- 2-ynoic acid intermediate->product + CO2 (Catalyst)

Caption: Simplified pathway for direct carboxylation.

Methodology 3: Organometallic Routes

The use of organolithium or Grignard reagents offers another synthetic avenue.[6][7] This approach is conceptually similar to the Favorskii reaction but involves the pre-formation of a potent nucleophile.

Causality of Experimental Choices

An organolithium reagent, such as n-butyllithium, can be used to deprotonate a terminal alkyne to form a lithium acetylide.[6] This highly nucleophilic species can then react with a ketone. Alternatively, a Grignard reagent can be prepared from a haloalkyne and magnesium. For the synthesis of our target molecule, one could envision reacting a lithium or magnesium acetylide of propiolic acid (or a protected version) with acetone. A more direct, though less common, route for other ketones involves the addition of two equivalents of an organolithium reagent to a carboxylic acid.[8]

Conceptual Pathway using Organolithium Reagent
  • Formation of Lithium Acetylide: Propiolic acid is reacted with a strong base like lithium diisopropylamide (LDA) or two equivalents of n-butyllithium to form the dilithio salt.

  • Reaction with Acetone: The resulting organolithium species is then reacted with acetone.

  • Acidic Workup: The reaction is quenched with an acid to protonate the alkoxide and carboxylate, yielding the final product.

Comparative Analysis

FeatureFavorskii ReactionDirect Carboxylation with CO2Organometallic Routes
Starting Materials Propiolic acid, Acetone2-Methyl-3-butyn-2-ol, CO2Propiolic acid, Acetone, Strong Base (e.g., n-BuLi)
Key Reagents Strong base (e.g., KOH)Catalyst (Cu, Ag) or strong base (Cs2CO3)Organolithium or Grignard reagents
Yield 53-74% (reported)[9]Can be high (up to 99% for some alkynes)[10]Generally high, but can be variable
Reaction Conditions Room temperatureOften requires elevated temperature and pressureTypically low temperatures for organometallic steps
Advantages Well-established, relatively simple setupAtom-economical, utilizes renewable CO2, "greener"High reactivity of intermediates, versatile
Disadvantages Can have moderate yields, potential side reactionsMay require specialized pressure equipment and catalystsRequires anhydrous conditions, strong bases are hazardous
Safety Considerations Strong bases are corrosiveHandling of pressurized CO2Pyrophoric organolithium reagents, anhydrous conditions

Conclusion and Recommendations

For laboratories seeking a straightforward and well-documented procedure with readily available reagents, the Favorskii reaction presents a reliable choice. The provided protocol offers a clear pathway to the desired product with respectable yields.[9]

For researchers focused on sustainable and modern synthetic methods, direct carboxylation with CO2 is an excellent alternative. While it may necessitate investment in pressure equipment and catalyst development, the high atom economy and use of a green reagent are significant advantages for larger-scale synthesis and environmentally conscious drug development.[3][4]

Organometallic routes are powerful but demand more stringent experimental conditions, including the handling of pyrophoric and moisture-sensitive reagents. This approach is best suited for researchers with significant experience in organometallic chemistry and when other methods prove unsuitable.

Ultimately, the optimal synthetic route will depend on the specific resources, expertise, and scalability requirements of your laboratory. This guide provides the foundational data and rationale to make an informed decision.

References

  • Catalytic Carboxylation of Terminal Alkynes with CO2: An Overview. (n.d.). MDPI. Retrieved January 18, 2026, from [Link]

  • Zhang, Y., & Ying, J. Y. (2012). The direct carboxylation of terminal alkynes with carbon dioxide. Green Chemistry, 14(5), 1333-1336. Retrieved January 18, 2026, from [Link]

  • Wang, D., et al. (2020). Carboxylation of terminal alkynes with CO2 catalyzed by imidazolium-bridged bis(phenolato) rare-earth metal complexes. New Journal of Chemistry, 44(39), 17056-17062. Retrieved January 18, 2026, from [Link]

  • Favorskii reaction. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Carboxylation of Alkenes and Alkynes Using CO2 as a Reagent: An Overview. (n.d.). Bentham Science. Retrieved January 18, 2026, from [Link]

  • Li, H., et al. (2021). Photocatalytic Carboxylation of Terminal Alkynes with CO2 over Metal–Porphyrin Framework Nanosheets. ACS Applied Materials & Interfaces, 13(39), 46567-46574. Retrieved January 18, 2026, from [Link]

  • Synthesis of ω- and (ω – 1)-acetylenic acids from... (n.d.). Russian Chemical Bulletin. Retrieved January 18, 2026, from [Link]

  • Jadhav, V. H., & Pavan, M. (1974). Synthesis of Acetylenic Carboxylic Acids. Synthetic Communications, 4(4), 221-224. Retrieved January 18, 2026, from [Link]

  • Favorsky Reaction. (n.d.). J&K Scientific LLC. Retrieved January 18, 2026, from [Link]

  • Carreira, E. M., & Sempere, Y. (2019). The Catalytic, Enantioselective Favorskii Reaction: In Situ Formation of Metal Alkynylides and Their Additions to Aldehydes. Organic Reactions, 100, 1-134. Retrieved January 18, 2026, from [Link]

  • Organolithium reagent. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Favorskii Rearrangement. (n.d.). Chemist Wizards. Retrieved January 18, 2026, from [Link]

  • Preparation of Ketones from the Reaction of Organolithium Reagents with Carboxylic Acids. (n.d.). Organic Reactions. Retrieved January 18, 2026, from [Link]

  • Organolithium reagent. (n.d.). In Wikipedia. Retrieved January 18, 2026, from [Link]

  • Addition of Organolithiums to Carboxylic Acids. (n.d.). Master Organic Chemistry. Retrieved January 18, 2026, from [Link]

  • Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved January 18, 2026, from [Link]

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In-silico modeling and prediction of 4-Hydroxy-4-methylpent-2-ynoic acid properties

Author: BenchChem Technical Support Team. Date: January 2026

In-Silico Modeling and Prediction of 4-Hydroxy-4-methylpent-2-ynoic Acid Properties: A Comparative Guide

Introduction

In the modern drug discovery pipeline, the early assessment of a compound's pharmacokinetic and safety profile is paramount to reducing late-stage attrition and controlling costs.[1][2] Computational, or in-silico, methods provide a rapid, cost-effective means to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel chemical entities before their synthesis.[3][4] This guide provides an in-depth comparative analysis of the predicted properties of this compound, a small organic molecule with potential applications as a chemical building block or therapeutic agent.

This document serves as a practical guide for researchers, scientists, and drug development professionals on leveraging freely accessible in-silico tools to generate a comprehensive ADMET and physicochemical profile. We will compare the outputs of two widely-used platforms, SwissADME [5][6][7] and pkCSM [8][9][10][11], to build a robust, data-driven hypothesis of the compound's drug-like potential. The causality behind the predictions will be explained, grounding the computational data in the principles of medicinal chemistry.

Compound of Interest: this compound

  • Molecular Formula: C₆H₈O₃[12]

  • Molecular Weight: 128.13 g/mol [12]

  • SMILES: CC(C)(O)C#CC(=O)O

  • Structure: Chemical structure of this compound

I. Physicochemical and Drug-Likeness Profile

A compound's fundamental physicochemical properties dictate its behavior in biological systems, influencing everything from solubility to membrane permeability.[13] Quantitative Structure-Property Relationship (QSPR) models are computational methods used to predict these properties based on molecular structure.[13][14][15][16]

Lipophilicity, Solubility, and Drug-Likeness Rules

Lipophilicity, often expressed as the octanol-water partition coefficient (LogP), is a critical determinant of a drug's absorption, distribution, and metabolism.[17] We evaluated this and other key properties using SwissADME and pkCSM. The results are compared against established drug-likeness guidelines, such as Lipinski's Rule of Five, which helps to assess if a compound has properties that would likely make it an orally active drug.[1][18][19][20]

PropertySwissADME PredictionpkCSM PredictionInterpretation & Causality
LogP (Lipophilicity) 0.45 (iLOGP)0.682 (LogP)Slightly Lipophilic. The presence of a polar carboxylic acid and a tertiary alcohol is counterbalanced by the six-carbon backbone, resulting in a low LogP value. This suggests a balance between aqueous solubility and lipid membrane permeability.
LogS (Aqueous Solubility) -1.02 (ESOL)-0.961 (log mol/L)Soluble. Both models predict good aqueous solubility, which is consistent with the molecule's ability to form hydrogen bonds via its hydroxyl and carboxyl groups. This is a favorable property for oral administration.
Lipinski's Rule of Five 0 ViolationsNot CalculatedDrug-Like. The molecule adheres to all of Lipinski's criteria: MW < 500, LogP < 5, H-bond donors ≤ 5 (2), and H-bond acceptors ≤ 10 (3).[1][18][19][20] This profile increases the probability of good oral bioavailability.
Bioavailability Score 0.55Not CalculatedGood. This score, calculated by SwissADME, integrates multiple properties to predict the fraction of an oral dose that reaches systemic circulation. A score of 0.55 is indicative of good absorption and distribution potential.

II. Pharmacokinetic (ADME) Predictions

Understanding how a compound is absorbed, distributed, metabolized, and excreted is fundamental to designing an effective therapeutic. Poor pharmacokinetic properties are a major cause of drug development failure.[8] In-silico ADME models provide early warnings of potential liabilities.[21]

Absorption
  • Human Intestinal Absorption (HIA): pkCSM predicts a high absorption rate of 93.8% . This is mechanistically supported by the compound's low molecular weight and good water solubility, which facilitate passage through the intestinal lumen.

  • Caco-2 Permeability: The Caco-2 cell line is a model of the intestinal epithelial barrier. pkCSM predicts a Log Papp value of 0.55 . Generally, values >0.90 indicate high permeability. This moderate prediction suggests that while absorption is high, it may not be driven by rapid passive diffusion alone.

Distribution
  • Blood-Brain Barrier (BBB) Permeability: Both SwissADME and pkCSM predict that the compound will not cross the BBB.[22][23][24]

    • Causality: SwissADME's BOILED-Egg model places the molecule in the "white" (high gastrointestinal absorption) but outside the "yolk" (no BBB penetration). This is due to its Topological Polar Surface Area (TPSA) of 60.7 Ų, which is above the typical threshold for BBB penetration, combined with its inherent polarity from the hydroxyl and carboxyl groups.

  • P-glycoprotein (P-gp) Substrate: SwissADME predicts the compound is not a substrate for P-gp, an important efflux pump that can remove drugs from cells, including the brain.[25] This is a favorable property, as it reduces the risk of active removal from target tissues.

Metabolism

The cytochrome P450 (CYP) enzyme system is responsible for the metabolism of a majority of drugs.[26] Inhibition of these enzymes can lead to dangerous drug-drug interactions.

CYP IsoformpkCSM Inhibition PredictionSwissADME Inhibition PredictionInterpretation
CYP1A2 NoNoLow risk of interactions with drugs metabolized by this enzyme (e.g., caffeine).
CYP2C9 NoNoLow risk of interactions with drugs metabolized by this enzyme (e.g., warfarin).
CYP2C19 NoNoLow risk of interactions with drugs metabolized by this enzyme (e.g., omeprazole).
CYP2D6 NoYesConflicting Prediction. This warrants caution. CYP2D6 metabolizes many antidepressants and beta-blockers. The discrepancy suggests the molecule may have structural features recognized differently by the two models, highlighting the need for experimental validation.
CYP3A4 NoNoLow risk of interactions with a very broad range of drugs metabolized by this enzyme.
Excretion
  • Total Clearance: pkCSM predicts a total clearance of 0.59 log(ml/min/kg) . This value reflects the body's efficiency in eliminating the drug and is a composite of metabolism and renal excretion.

  • Renal Substrate: pkCSM predicts the compound is likely a substrate for the renal organic cation transporter (OCT2), suggesting active secretion into the urine may be a route of elimination.

III. Toxicity Profile Prediction

Early identification of potential toxicity is a critical application of in-silico modeling.[27] These predictions help prioritize compounds with a higher safety margin for further development.

Toxicity EndpointpkCSM PredictionInterpretation & Causality
Ames Mutagenicity Non-mutagen. This is a crucial safety endpoint, as a positive result suggests the compound could be carcinogenic.[27][28][29] The model found no structural alerts typically associated with DNA reactivity.
hERG I Inhibition No. The hERG potassium channel is critical for cardiac repolarization.[30] Inhibition can lead to fatal arrhythmias.[31][32] The model predicts a low risk of this severe cardiotoxicity, a highly favorable result.[33][34]
Hepatotoxicity No. The model predicts a low likelihood of drug-induced liver injury.
Skin Sensitisation No. The model predicts a low potential to cause an allergic skin reaction.

Experimental Workflows & Methodologies

Protocol 1: ADMET Prediction using the pkCSM Web Server

This protocol describes the step-by-step process to generate the pharmacokinetic and toxicity data presented in this guide.

  • Navigate to the Web Server: Open a web browser and go to the pkCSM predictive model website.[10]

  • Input Molecular Structure:

    • Locate the input field. The server accepts molecular structures in SMILES format.

    • Enter the SMILES string for this compound: CC(C)(O)C#CC(=O)O.

    • Alternatively, you can draw the structure using the provided chemical editor.

  • Submit for Prediction:

    • Click the "Submit" or "Predict" button to initiate the calculations. The server uses graph-based signatures to generate predictions for a wide range of ADMET properties.[8][9]

  • Analyze Results:

    • The results will be displayed in a structured table.

    • Navigate through the different tabs or sections for Absorption, Distribution, Metabolism, Excretion, and Toxicity.

    • Record the predicted values for each endpoint as summarized in the tables above.

Diagram: In-Silico Property Prediction Workflow

The following diagram illustrates the general workflow for predicting the properties of a novel compound using web-based tools.

G Figure 1: General In-Silico Prediction Workflow A 1. Define Molecule (e.g., SMILES String) B 2. Select In-Silico Tools (e.g., SwissADME, pkCSM) A->B C 3. Submit Structure to Web Servers B->C D 4. Run Predictive Models (QSPR, QSAR) C->D E 5. Aggregate Physicochemical & Drug-Likeness Data D->E F 6. Aggregate ADME Profile Data D->F G 7. Aggregate Toxicity Profile Data D->G H 8. Comparative Analysis & Interpretation E->H F->H G->H I 9. Generate Integrated Risk/Potential Assessment H->I G Figure 2: Interrelation of Predicted Properties cluster_physchem Physicochemical cluster_pk Pharmacokinetics cluster_safety Safety LogP Lipophilicity (LogP) Abs Absorption LogP->Abs Dist Distribution (e.g., BBB) LogP->Dist Sol Solubility (LogS) Sol->Abs MW Molecular Wt. MW->Abs MW->Dist Outcome Drug Candidate Potential Abs->Outcome influences Dist->Outcome influences Met Metabolism (CYP Inhib.) Met->Outcome influences Tox Toxicity (hERG, Ames) Tox->Outcome determines

Caption: Relationship between properties and drug potential.

Conclusion

This comparative guide demonstrates the power of leveraging multiple in-silico platforms to build a comprehensive, multi-faceted profile of a novel chemical entity. For this compound, the computational data are largely positive, painting a picture of a soluble, orally bioavailable small molecule with a low risk of critical toxicities.

The primary value of this in-silico workflow is in hypothesis generation and risk mitigation. [2]The predictions strongly suggest that this compound warrants further investigation, while also pinpointing a specific area of uncertainty (CYP2D6 inhibition) that requires focused experimental validation. By integrating these computational tools early, researchers can make more informed decisions, prioritize resources effectively, and ultimately accelerate the journey from molecular concept to potential therapeutic.

References

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  • In silico prediction of hERG potassium channel blockage by chemical category approaches. Royal Society of Chemistry. [Link]

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A Comparative Guide to Linker Technologies: Alternatives to 4-Hydroxy-4-methylpent-2-ynoic Acid in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of advanced therapeutics, particularly in the design of Antibody-Drug Conjugates (ADCs), the linker connecting the antibody to the cytotoxic payload is a critical determinant of efficacy, stability, and tolerability. 4-Hydroxy-4-methylpent-2-ynoic acid represents a class of simple, functionalized building blocks for constructing non-cleavable linkers. Its structure offers a terminal alkyne for bioorthogonal "click" chemistry and a carboxylic acid for stable amide bond formation, while the hydroxy-methyl portion imparts a modest degree of hydrophilicity.

However, the expanding complexity of ADC payloads and therapeutic strategies necessitates a broader toolkit of linker technologies. This guide provides a detailed comparison of alternatives to simple alkyne-acid linkers, offering an objective analysis supported by experimental context to aid researchers in selecting the optimal linker for their specific application.

Profiling the Reference: this compound

This molecule serves as a foundational building block for creating a specific type of linker. Its utility stems from its bifunctional nature.

  • Carboxylic Acid Moiety : This group provides a reactive handle for covalent attachment to an antibody, typically through the formation of a stable amide bond with lysine residues.

  • Terminal Alkyne Moiety : This functional group is a key substrate for the highly efficient and specific Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][2][3] This allows for the precise attachment of an azide-modified payload.

  • Hydrophilic Core : The tertiary alcohol and gem-dimethyl groups offer a degree of hydrophilicity, which is crucial for counteracting the often hydrophobic nature of cytotoxic payloads. This can help prevent ADC aggregation, a common issue that leads to rapid clearance and potential immunogenicity.[4][5]

The primary application is in the construction of non-cleavable linkers . In this paradigm, the payload is released only after the entire ADC is internalized by the target cell and the antibody component is degraded within the lysosome.[6][7][8] This approach ensures high plasma stability and can reduce off-target toxicity.[8][]

Conceptual Workflow: ADC Synthesis via CuAAC

The following diagram illustrates the logical flow of using a linker derived from this compound.

G cluster_0 Step 1: Antibody Activation cluster_1 Step 2: Payload Attachment Antibody Monoclonal Antibody (with Lysine Residues) Activated_Ab Activated Antibody (e.g., with NHS-ester linker) Antibody->Activated_Ab Final_ADC Final Antibody-Drug Conjugate Activated_Ab->Final_ADC Payload Azide-Modified Payload

Caption: Workflow for ADC synthesis using an alkyne-bearing linker.

While effective, this approach has limitations. The hydrophilicity offered is minimal compared to polymeric alternatives, and the reliance on a copper catalyst in CuAAC can be a concern for clinical applications due to potential cellular toxicity, necessitating rigorous purification.[10]

Key Performance Drivers for Linker Alternatives

The choice of a linker is not arbitrary; it is a strategic decision guided by the physicochemical properties of the payload and the desired biological outcome. The limitations of simple alkyne linkers have driven the development of alternatives optimized for the following parameters:

  • Enhanced Hydrophilicity : Many modern payloads are highly lipophilic, increasing the risk of ADC aggregation. Linkers that provide a significant "hydrophilicity reservoir" are needed to improve solubility, pharmacokinetics (PK), and allow for higher drug-to-antibody ratios (DAR).[4][5][11]

  • Biocompatible Conjugation : The need for potentially toxic heavy metal catalysts like copper is a significant process hurdle. Alternatives that proceed efficiently under physiological conditions without such catalysts are highly desirable.

  • Controlled Payload Release : The non-cleavable strategy is not always optimal. For certain targets or payloads, a cleavable linker that releases the drug upon entering the specific microenvironment of a tumor cell can be more effective. This can also enable the "bystander effect," where the released payload kills adjacent, antigen-negative tumor cells.[12]

Comparative Analysis of Linker Alternatives

Alternative 1: Polyethylene Glycol (PEG)-Based Hydrophilic Linkers

PEGylation is a widely adopted strategy to improve the druggability of bioconjugates.[13] Incorporating PEG chains into ADC linkers serves as a powerful method to mask the hydrophobicity of the payload.[13][14]

Causality of Experimental Choice : Researchers opt for PEG linkers when preliminary ADC candidates exhibit poor solubility, aggregation under thermal stress, or rapid clearance in PK studies. The length and branching of the PEG chain are tuned to provide the necessary hydrophilicity without compromising antibody binding.[13]

FeatureThis compound CorePEG-Based Linker (e.g., Mal-PEG4-PFP)
Hydrophilicity Low to ModerateHigh (Tunable by PEG length)
Impact on DAR Can be limited by payload hydrophobicityEnables higher DARs by preventing aggregation[5]
Pharmacokinetics Payload-dependentGenerally improved half-life and reduced clearance[13]
Conjugation Alkyne (CuAAC)Commonly Maleimide (Thiol) or NHS Ester (Amine)

Experimental Protocol: Site-Specific Conjugation with a PEG-Maleimide Linker

This protocol describes the conjugation of a thiol-reactive PEG linker to an antibody with engineered cysteine residues, a self-validating system ensuring a homogeneous DAR.

  • Antibody Preparation :

    • Dialyze the engineered antibody (e.g., THIOMAB™) against a phosphate buffer (50 mM, pH 7.5) with 2 mM EDTA to remove any adducts from the cysteine residues.

    • Partially reduce the interchain disulfide bonds using a controlled amount of TCEP (tris(2-carboxyethyl)phosphine) for 1-2 hours at 37°C to expose the engineered cysteines. The stoichiometry of TCEP to antibody is critical and must be optimized.

    • Remove excess TCEP immediately via a desalting column equilibrated with the same phosphate buffer.

  • Conjugation Reaction :

    • Dissolve the Maleimide-PEGn-Payload linker in a compatible organic solvent like DMSO to create a 10 mM stock solution.

    • Add the linker solution to the reduced antibody at a 5-fold molar excess per reactive thiol.

    • Incubate the reaction for 2 hours at room temperature with gentle agitation.

  • Purification and Analysis :

    • Purify the resulting ADC using size-exclusion chromatography (SEC) to remove unreacted linker and payload.

    • Characterize the ADC using Hydrophobic Interaction Chromatography (HIC) to confirm the DAR and assess homogeneity. The appearance of a single, sharp peak corresponding to the desired DAR validates the site-specific nature of the reaction.

Alternative 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Linkers

SPAAC is a powerful bioorthogonal reaction that eliminates the need for a copper catalyst.[15] It utilizes strained cyclooctyne derivatives, such as dibenzocyclooctyne (DBCO), which react spontaneously with azides.[16] This is a critical advantage for preserving the integrity of sensitive biological molecules and for in vivo applications.

Causality of Experimental Choice : SPAAC is chosen when copper-catalyzed methods show evidence of protein denaturation, aggregation, or when the final product is intended for live-cell imaging or in vivo studies where copper toxicity is a primary concern.

FeatureCuAAC (with simple alkyne)SPAAC (with DBCO linker)
Catalyst Required Yes (Copper I)[3][10]No
Biocompatibility Lower (Potential copper toxicity)High
Reaction Kinetics Very fast with catalystFast, but generally slower than catalyzed CuAAC[15]
Linker Complexity Simple alkyneBulky, hydrophobic DBCO core

Experimental Protocol: Copper-Free Click Conjugation

This protocol details the conjugation of an azide-modified antibody with a DBCO-functionalized payload.

  • Antibody Modification :

    • React the antibody with an azide-functionalized NHS ester (e.g., Azido-PEG4-NHS) in a bicarbonate buffer (pH 8.3) for 4 hours at room temperature to introduce azide groups onto lysine residues.

    • Remove excess labeling reagent using a desalting column.

  • SPAAC Reaction :

    • Dissolve the DBCO-payload in DMSO.

    • Add the DBCO-payload to the azide-modified antibody at a 10-fold molar excess.

    • Allow the reaction to proceed for 12-24 hours at 4°C. The reaction progress can be monitored by mass spectrometry.

  • Purification and Validation :

    • Purify the ADC using Protein A affinity chromatography.

    • The successful conjugation is validated by ESI-MS, which will show a mass shift corresponding to the addition of the DBCO-payload, confirming the formation of the stable triazole linkage.

Alternative 3: Cleavable Linker Strategies

In contrast to the stability of non-cleavable linkers, cleavable linkers are designed to release the payload in response to specific triggers within the target cell, such as low pH or the presence of specific enzymes.[][12]

Causality of Experimental Choice : A cleavable linker is selected when the payload is only active in its unmodified form, or when a "bystander effect" is therapeutically desirable. The choice of cleavage mechanism depends on the target cell's biology.

Linker TypeCleavage TriggerAdvantagesDisadvantages
Hydrazone Low pH (Endosomes/Lysosomes)[12]Good for targets that internalize to acidic compartments.Can have lower plasma stability.
Disulfide High Glutathione (Intracellular)[12]Exploits the reducing intracellular environment.Potential for premature cleavage in plasma.
Peptide Cathepsin B (Lysosomes)[12]High plasma stability; specific cleavage in lysosomes.Requires efficient lysosomal trafficking.

Experimental Protocol: In Vitro Cathepsin B Cleavage Assay

This protocol provides a self-validating system to confirm the specific release of a payload from a peptide-linked ADC.

  • Reagents :

    • ADC with a Valine-Citrulline (VC) peptide linker.

    • Recombinant human Cathepsin B enzyme.

    • Assay Buffer: 50 mM sodium acetate, 5 mM DTT, pH 5.5.

    • Control ADC: A non-cleavable version or an ADC with a non-Cathepsin B substrate peptide.

  • Assay Procedure :

    • Incubate the VC-ADC (50 µg/mL) in the assay buffer with Cathepsin B (10 µg/mL) at 37°C.

    • Set up parallel control reactions: (a) VC-ADC without enzyme, and (b) Control ADC with enzyme.

    • Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

    • Quench the reaction by adding a protease inhibitor or by rapid freezing.

  • Analysis :

    • Analyze the samples by reverse-phase HPLC.

    • Successful cleavage will be indicated by the appearance of a new peak corresponding to the free payload, which should be absent or minimal in the control reactions. This directly validates the linker's intended mechanism of action.

Data-Driven Decision Framework for Linker Selection

Choosing the right linker is a multi-parameter optimization problem. The following diagram presents a logical decision tree to guide this selection process based on the properties of the payload and the therapeutic objective.

DecisionTree Payload Payload is Highly Hydrophobic? Bystander Bystander Effect Desired? Payload->Bystander No UsePEG Incorporate PEG Moiety in Linker Payload->UsePEG Yes Copper Copper Catalyst a Concern? Bystander->Copper No UseCleavable Select Cleavable Linker (e.g., VC-PABC) Bystander->UseCleavable Yes UseSPAAC Use SPAAC Chemistry (e.g., DBCO) Copper->UseSPAAC Yes UseSimple Standard Non-Cleavable Linker is Suitable (e.g., via CuAAC) Copper->UseSimple No

Caption: Decision tree for selecting an appropriate ADC linker strategy.

Conclusion

While this compound is a valuable synthetic tool for creating simple, non-cleavable linkers, the demands of modern drug development require a more sophisticated and diverse set of alternatives. PEG-based linkers offer superior hydrophilicity for challenging payloads, SPAAC reagents provide a biocompatible conjugation route by avoiding copper catalysts, and cleavable linkers enable controlled payload release and the potential for a bystander effect. The optimal choice depends on a careful, data-driven evaluation of the payload's properties, the target's biology, and the desired therapeutic outcome. By understanding the causality behind each linker strategy and employing robust experimental validation, researchers can rationally design next-generation conjugates with an improved therapeutic index.

References

  • Benchchem. The Pivotal Role of Hydrophilic Linkers in Antibody-Drug Conjugates: A Comparative Guide.
  • PubMed. The role of hydrophilic linkers in next-generation antibody-drug conjugates. J Control Release. 2026 Jan 6.
  • BOC Sciences. What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable?.
  • Journal of Controlled Release. Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates. July 2021.
  • Creative Biolabs. Noncleavable Linkers.
  • Creative Biolabs. Non-cleavable Linker Annotation.
  • Biopharma PEG. What Are ADC Linkers: Cleavable vs. Non-Cleavable Linkers. Dec 19, 2019.
  • ACS Publications. Hydrophilic Sequence-Defined Cross-Linkers for Antibody–Drug Conjugates. Bioconjugate Chemistry. Oct 31, 2019.
  • BroadPharm. Cleavable vs. Non-Cleavable Linkers. Jul 21, 2021.
  • AACR Journals. Novel hydrophilic drug linkers enable exatecan-based antibody-drug conjugates with promising physiochemical properties and in vivo activity. Molecular Cancer Therapeutics. Dec 1, 2021.
  • MedchemExpress.com. ADC Synthesis | Click Chemistry.
  • PubMed. Synthesis of two new alkyne-bearing linkers used for the preparation of siRNA for labeling by click chemistry with fluorine-18. Appl Radiat Isot. Aug 2012.
  • Organic Chemistry Portal. Click Chemistry Azide-Alkyne Cycloaddition.
  • PMC - NIH. Click chemistry approaches for developing carbonic anhydrase inhibitors and their applications. Jan 13, 2023.
  • Wikipedia. Click chemistry.
  • ACS Publications. Resin-Supported Catalysts for CuAAC Click Reactions in Aqueous or Organic Solvents. Sep 4, 2012.
  • PMC - PubMed Central. Click Chemistry and Radiochemistry: An Update.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Hydroxy-4-methylpent-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a detailed protocol for the proper disposal of 4-Hydroxy-4-methylpent-2-ynoic acid (CAS No. 50624-25-4), a compound frequently utilized in synthetic chemistry and drug development. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. The guidance herein is grounded in established principles of chemical safety and waste management, tailored to the specific properties of this molecule.

Hazard Assessment and Chemical Profile

Before handling any chemical, a thorough understanding of its intrinsic hazards is paramount. This compound is a solid organic compound with the following GHS hazard classifications:

  • Skin Irritant (Category 2) : Causes skin irritation.[1][2]

  • Serious Eye Irritant (Category 2) : Causes serious eye irritation.[1][2]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][2]

The molecule's structure, featuring a carboxylic acid, a tertiary alcohol, and an internal alkyne, dictates its chemical reactivity and informs the necessary disposal precautions. The acidic nature of the carboxylic acid group is the primary driver for its classification as a corrosive hazardous waste under certain conditions.

PropertyValueSource
CAS Number 50624-25-4[2]
Molecular Formula C₆H₈O₃[2]
Molecular Weight 128.13 g/mol [2]
Physical Form Solid
GHS Hazard Codes H315, H319, H335
Immediate Safety and Personal Protective Equipment (PPE)

Given its irritant properties, strict adherence to PPE protocols is mandatory when handling this compound in any form, including as a waste product.

  • Hand Protection : Wear chemical-resistant gloves, such as nitrile or neoprene.

  • Eye and Face Protection : Use chemical safety goggles and a face shield to protect against splashes.

  • Skin and Body Protection : A standard laboratory coat is required. For larger quantities or in the event of a spill, chemical-resistant aprons and sleeves should be utilized.

  • Respiratory Protection : Work should be conducted in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or aerosols.[3]

Waste Segregation and Container Management: A Step-by-Step Protocol

Proper segregation is the cornerstone of safe chemical waste management. The following workflow ensures that this compound waste is handled in a manner that prevents dangerous reactions.

Experimental Workflow: Waste Collection and Segregation

  • Initial Designation : All waste streams containing this compound must be designated as hazardous waste.

  • Waste Stream Identification :

    • Solid Waste : Collect un-dissolved this compound, contaminated lab debris (e.g., weigh boats, contaminated paper towels), in a designated solid waste container.

    • Aqueous Waste : Collect solutions of this compound in a designated aqueous acidic waste container.

    • Organic Solvent Waste : If dissolved in an organic solvent, collect it in a "halogenated" or "non-halogenated" organic waste container, as appropriate. Crucially, do not mix with organic waste streams containing strong oxidizing or reducing agents. The alkyne functional group can be susceptible to vigorous reaction with such reagents.

  • Container Selection :

    • Use high-density polyethylene (HDPE) or glass containers for all waste streams.[4]

    • Never use metal containers for acidic waste , as acids can corrode the metal, leading to leaks and the potential generation of flammable hydrogen gas.

  • Labeling :

    • Immediately label the waste container with the words "Hazardous Waste".

    • List all chemical constituents by their full name (e.g., "this compound," "Methanol") and their approximate percentages.

    • Indicate the hazards present using appropriate pictograms or text (e.g., "Corrosive," "Irritant").

  • Storage :

    • Keep waste containers securely closed except when adding waste.

    • Store the containers in a designated Satellite Accumulation Area (SAA), which should be under the control of laboratory personnel and located at or near the point of generation.

    • Ensure secondary containment (e.g., a plastic tub) is used for liquid waste containers.

    • Segregate the this compound waste from incompatible materials, particularly bases and strong oxidizing agents.

The Logic of Disposal: Understanding the Regulatory Framework

The disposal of this compound is governed by the Resource Conservation and Recovery Act (RCRA), administered by the U.S. Environmental Protection Agency (EPA).

  • Hazardous Waste Classification : Due to its acidic nature, waste containing this compound will likely be classified as a corrosive hazardous waste with the RCRA waste code D002 if it exhibits a pH of 2 or less.[5]

  • Satellite Accumulation Areas (SAAs) : Laboratories are permitted to accumulate up to 55 gallons of hazardous waste in SAAs. Once a container is full, it must be moved to a central storage area within three days.

The decision-making process for handling this waste can be visualized as follows:

WasteDisposalWorkflow start Generation of Waste (this compound) is_solid Is the waste primarily solid? start->is_solid solid_waste Collect in Labeled 'Solid Hazardous Waste' Container (HDPE) is_solid->solid_waste Yes is_aqueous Is the waste an aqueous solution? is_solid->is_aqueous No incompatibles Check for Incompatibles (Bases, Oxidizers, Reducers) solid_waste->incompatibles aqueous_waste Collect in Labeled 'Aqueous Acidic Waste' Container (HDPE/Glass) is_aqueous->aqueous_waste Yes organic_waste Collect in appropriate 'Organic Solvent Waste' (Halogenated/Non-Halogenated) is_aqueous->organic_waste No aqueous_waste->incompatibles organic_waste->incompatibles segregate Segregate from Incompatible Waste Streams incompatibles->segregate storage Store in Secondary Containment in Satellite Accumulation Area (SAA) segregate->storage disposal Arrange for Pickup by Environmental Health & Safety (EHS) storage->disposal

Caption: Decision workflow for the segregation and disposal of this compound waste.

Neutralization: A Pre-treatment Option Under Specific Conditions

For dilute, uncontaminated aqueous solutions of this compound, neutralization may be a permissible pre-treatment step before disposal, subject to institutional and local regulations . This should only be performed by trained personnel.

Protocol: Neutralization of Dilute Aqueous Waste

  • Verification : Confirm that the waste stream contains only this compound and water, with no heavy metals or other hazardous contaminants.

  • Preparation : Work in a chemical fume hood and wear full PPE. Prepare a dilute solution of a weak base, such as sodium bicarbonate or sodium carbonate.

  • Procedure :

    • Place the acidic waste solution in a large beaker with a stir bar.

    • Slowly and carefully add the basic solution to the acidic waste while stirring continuously. Be aware that this is an exothermic reaction and will produce carbon dioxide gas, leading to foaming.

    • Monitor the pH of the solution using a calibrated pH meter or pH strips.

    • Continue adding the base until the pH is between 6.0 and 9.0.

  • Final Disposal : Once neutralized, the solution can typically be collected as hazardous aqueous waste. Do not pour down the drain unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

Spill Management

In the event of a spill, immediate and appropriate action is required to mitigate exposure and environmental contamination.

  • Minor Spills (Solid) :

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, gently sweep the solid material into a designated hazardous waste container. Avoid creating dust.

    • Decontaminate the area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Minor Spills (Liquid) :

    • Alert personnel in the immediate area.

    • Contain the spill with an inert absorbent material such as vermiculite, sand, or a commercial spill kit.

    • Once absorbed, collect the material into a labeled hazardous waste container.

    • Decontaminate the area and dispose of cleaning materials as hazardous waste.

  • Major Spills :

    • Evacuate the immediate area.

    • Alert laboratory personnel and contact your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

Final Disposition

All collected hazardous waste containing this compound must be disposed of through your institution's certified hazardous waste management program. Do not attempt to dispose of this chemical in the regular trash or via the sanitary sewer system. Your EHS department will coordinate with licensed hazardous waste vendors for final treatment, which may include incineration or other approved methods.

References

  • PubChem . This compound. National Center for Biotechnology Information. [Link]

  • Occupational Safety and Health Administration (OSHA) . Acid and Caustic Solutions. U.S. Department of Labor. [Link]

  • Environmental Protection Agency (EPA) . Hazardous Waste Codes. U.S. Environmental Protection Agency. [Link]

  • Alfred University . EPA Hazardous Waste Codes. Alfred University Environmental Health and Safety. [Link]

  • National University of Singapore, Department of Chemistry . Special Disposal. National University of Singapore. [Link]

  • ETH Zürich . Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

Sources

Safeguarding Your Research: A Comprehensive Guide to Handling 4-Hydroxy-4-methylpent-2-ynoic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals: A Senior Application Scientist's In-Depth Technical Guide to the Safe Handling of 4-Hydroxy-4-methylpent-2-ynoic Acid, Emphasizing Personal Protective Equipment, Operational Protocols, and Emergency Procedures.

In the dynamic landscape of pharmaceutical research and development, the introduction of novel chemical entities necessitates a rigorous and proactive approach to laboratory safety. This compound, a solid organic compound, presents a unique combination of functional groups—a hydroxyl group, a terminal alkyne, and a carboxylic acid—that, while offering significant synthetic utility, also demand a comprehensive understanding of its potential hazards. This guide, compiled from a Senior Application Scientist's perspective, provides essential, in-depth guidance on the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). By moving beyond a mere checklist, this document aims to instill a deep-seated culture of safety through a thorough understanding of the "why" behind each procedural step.

Immediate Safety Profile: Understanding the Risks

A thorough hazard assessment is the cornerstone of safe laboratory practice. For this compound, the primary hazards identified from authoritative sources are summarized below.

Hazard ClassificationDescriptionGHS Hazard Statement
Skin Irritation Causes skin irritation upon contact.H315
Serious Eye Irritation Causes serious eye irritation.H319
Respiratory Irritation May cause respiratory irritation.H335
Combustible Solid The solid material is capable of catching fire.Not explicitly coded, but noted as a hazard.
Reactivity As a terminal alkyne, it can form explosive acetylides with certain metals. As a carboxylic acid, it is incompatible with strong bases and oxidizing agents.Not explicitly coded, but a critical chemical property.

This information is synthesized from the Sigma-Aldrich Safety Data Sheet and the PubChem database.[1][2]

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE should not be a routine gesture but a calculated decision based on a thorough risk assessment of the specific procedures being undertaken. The following matrix provides guidance on the appropriate PPE for handling this compound in various laboratory scenarios.

ScenarioEye and Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Solid (Weighing, Transferring) Safety glasses with side shields.Nitrile or neoprene gloves.Standard laboratory coat.Recommended to handle in a fume hood. If not feasible, a NIOSH-approved N95 respirator should be worn to prevent inhalation of dust particles.
Preparing Solutions Chemical splash goggles. A face shield is recommended if there is a significant risk of splashing.Nitrile or neoprene gloves.Chemical-resistant laboratory coat or apron over a standard lab coat.Work should be conducted in a certified chemical fume hood.
Running Reactions (at ambient or elevated temperatures) Chemical splash goggles and a face shield.Nitrile or neoprene gloves.Chemical-resistant laboratory coat.All reactions should be performed within a chemical fume hood.
Handling Spills Chemical splash goggles and a face shield.Heavy-duty nitrile or neoprene gloves.Chemical-resistant suit or apron.A full-face respirator with appropriate cartridges may be necessary for large spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling this compound minimizes the risk of exposure and accidents. The following protocol outlines best practices from receipt to disposal.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any signs of damage or leaks.

  • Store in a cool, dry, well-ventilated area away from direct sunlight and heat sources.

  • Segregate from incompatible materials, particularly strong bases, oxidizing agents, and reactive metals such as copper, silver, and mercury, with which it can form explosive compounds.[3]

  • Ensure the container is tightly sealed when not in use.

2. Handling and Use:

  • All handling of this compound should be performed in a well-ventilated area, preferably within a certified chemical fume hood.

  • Before handling, ensure all necessary PPE is donned correctly.

  • When weighing the solid, use a balance with a draft shield to minimize the dispersal of dust.

  • Avoid creating dust. If the solid is finely powdered, handle it with extra care.

  • When preparing solutions, slowly add the solid to the solvent to prevent splashing.

  • For reactions involving heating, use a well-controlled heating mantle and monitor the temperature closely. Be aware that the thermal stability of this specific compound is not extensively documented, and decomposition could occur at elevated temperatures.

Emergency Procedures: Planning for the Unexpected

Even with the most stringent precautions, the potential for accidents remains. A well-defined emergency plan is crucial for mitigating the consequences of a spill or exposure.

Spill Response Workflow

Spill_Response cluster_Immediate_Actions Immediate Actions cluster_Cleanup_Procedure Cleanup Procedure cluster_Final_Steps Final Steps Evacuate Evacuate Immediate Area Alert Alert Colleagues & Supervisor Evacuate->Alert Notify Assess Assess the Spill Alert->Assess Evaluate Don_PPE Don Appropriate PPE Assess->Don_PPE Minor Spill Emergency_Services Contact Emergency Services Assess->Emergency_Services Major Spill Contain Contain the Spill Don_PPE->Contain Neutralize Neutralize (if safe) Contain->Neutralize Absorb Absorb with Inert Material Neutralize->Absorb Collect Collect Waste Absorb->Collect Decontaminate Decontaminate Area Collect->Decontaminate Dispose Dispose of Waste Decontaminate->Dispose Report Report the Incident Dispose->Report

Caption: Workflow for responding to a chemical spill.

Spill Cleanup Protocol:

  • Evacuate and Alert: Immediately clear the area of all non-essential personnel and inform your supervisor.

  • Assess the Spill: Determine the extent of the spill and the associated risks. For large or unmanageable spills, evacuate the laboratory and contact emergency services.

  • Don Appropriate PPE: As outlined in the PPE matrix for spills.

  • Contain the Spill: For a solid spill, carefully sweep the material to prevent it from spreading. Avoid creating dust.

  • Neutralize (with caution): For small spills, the acidic nature of the compound can be neutralized with a mild base such as sodium bicarbonate. This should be done cautiously as the reaction may generate heat and gas.

  • Absorb and Collect: Cover the spill with an inert absorbent material like vermiculite or sand. Collect the absorbed material into a clearly labeled, sealed container for hazardous waste.

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: All contaminated materials, including PPE, must be disposed of as hazardous waste according to institutional and local regulations.

Disposal Plan: Responsible Waste Management

Proper disposal of this compound and its associated waste is a critical component of laboratory safety and environmental responsibility.

  • Unused Product: Unwanted or expired this compound should be disposed of as hazardous chemical waste. Do not attempt to dispose of it down the drain or in regular trash.

  • Contaminated Materials: All materials that have come into contact with the compound, including gloves, absorbent materials from spills, and contaminated glassware, must be collected in a designated and clearly labeled hazardous waste container.

  • Waste Treatment: Given its chemical nature, incineration in a licensed facility is a common and appropriate method of disposal for this type of organic waste. Always consult with your institution's environmental health and safety (EHS) department for specific disposal protocols.

By adhering to these comprehensive guidelines, researchers can confidently and safely work with this compound, fostering a secure environment that is conducive to scientific advancement.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Cenmed Enterprises. This compound. [Link]

  • Synergy Recycling. Acetylene Cylinders Disposal. [Link]

  • Sciencemadness Wiki. Proper disposal of chemicals. [Link]

  • Asia Industrial Gases Association. GUIDELINES FOR THE MANAGEMENT OF WASTE ACETYLENE CYLINDERS. [Link]

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Retrosynthesis Analysis

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Top-N result to add to graph 6

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4-Hydroxy-4-methylpent-2-ynoic acid
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.